Ethyl 3-Chloropyrazine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNJBCHPEMMGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348398 | |
| Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655247-45-3 | |
| Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-Chloropyrazine-2-carboxylate CAS number 655247-45-3
An In-Depth Technical Guide to Ethyl 3-Chloropyrazine-2-carboxylate
This guide provides an in-depth technical overview of this compound (CAS No. 655247-45-3), a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the compound's properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a bifunctional pyrazine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring an electron-deficient pyrazine ring substituted with a reactive chlorine atom and an ethyl ester moiety, provides two distinct handles for chemical modification. This unique arrangement makes it an essential precursor for developing novel therapeutic agents, particularly in the realms of antimicrobial and anti-inflammatory research, as well as in the formulation of advanced agrochemicals.[1] The strategic placement of the chloro and ester groups allows for sequential and selective reactions, enabling the construction of diverse molecular scaffolds with enhanced biological activity.[1]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 655247-45-3 | [1][2][3] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3][4] |
| Molecular Weight | 186.60 g/mol | [1][2][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Colorless low melting solid to liquid | [1][5] |
| Purity | ≥97-98% (by HPLC) | [1][2] |
| SMILES | CCOC(=O)C1=NC=CN=C1Cl | [4] |
| InChIKey | AZNJBCHPEMMGOL-UHFFFAOYSA-N | [4] |
| Storage | Store at 0-8 °C, refrigerator recommended | [1][5] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks / Shifts (Solvent: CDCl₃) | Source(s) |
| ¹H NMR (300 MHz) | δ 8.54-8.46 (AB system, J=2.5 Hz, 2H, H-5, H-6), 4.45 (q, J=7.1 Hz, 2H, CH₂), 1.39 (t, J=7.1 Hz, 3H, CH₃) | [5] |
| ¹³C NMR (75 MHz) | δ 163.2 (C=O), 147.2 (C-3), 145.3 (C-5), 144.7 (C-2), 141.7 (C-6), 62.6 (CH₂), 13.9 (CH₃) | [5] |
| IR (cm⁻¹; neat) | 3055, 2984, 1735 (C=O), 1550, 1515, 1445, 1383, 1301, 1181, 1147, 1068, 1013, 857 | [5] |
| EI-MS (70 eV) | m/z 188 (1%, M⁺), 186 (3%, M⁺), 144 (15%), 142 (45%), 141 (25%), 116 (32%), 114 (100%), 113 (39%) | [5] |
Synthesis: A Validated Protocol
The most reliable method for preparing this compound is through the free-radical ethoxycarbonylation of chloropyrazine.[5][6] This approach is particularly effective for introducing ester functionalities into π-deficient hetarenes. The use of a two-phase solvent system is a critical experimental choice, as it effectively suppresses polysubstitution, leading to a cleaner reaction profile and higher yield of the desired mono-substituted product.[5][6]
Workflow: Free-Radical Ethoxycarbonylation
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from Haider, N., Molbank 2002, M287.[5]
-
Preparation of the Radical Precursor: In a suitable flask, add 3.4 g (30 mmol) of hydrogen peroxide (30%) dropwise to 5.2 g (45 mmol) of ethyl pyruvate with stirring, while maintaining the temperature between -10 and 0 °C. Continue stirring the viscous liquid at this temperature for 15 minutes.
-
Reaction Setup: In a separate, larger reaction vessel equipped with a vigorous mechanical stirrer, prepare a two-phase mixture of chloropyrazine (1.14 g, 10 mmol) in toluene (30 ml) and an aqueous solution containing water (7 ml), concentrated sulfuric acid (3.0 g, 30 mmol), and ferrous sulfate heptahydrate (8.3 g, 30 mmol). Cool this mixture to between -5 and 0 °C.
-
Addition and Reaction: Add the peroxide-pyruvate mixture from step 1 dropwise to the vigorously stirred two-phase system from step 2, ensuring the temperature remains between -5 and 0 °C.
-
Reaction Completion: Continue vigorous stirring for an additional 15 minutes after the addition is complete.
-
Work-up: Pour the reaction mixture into ice-water. Extract the aqueous phase several times with dichloromethane. Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purification:
-
Remove excess ethyl pyruvate via Kugelrohr distillation (30 °C, 1 mbar).
-
Purify the liquid residue by column chromatography on silica gel, eluting with an ethyl acetate/light petroleum mixture (e.g., 1:3 v/v).
-
Perform a final Kugelrohr distillation (110 °C, 1 mbar) to afford the title compound as a colorless liquid (typical yield: ~56%).[5]
-
Chemical Reactivity and Key Transformations
The utility of this compound stems from its capacity to undergo selective transformations at its two functional groups.
A. Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-3 position is highly activated towards nucleophilic displacement. This is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring and the adjacent ester group, which stabilize the negatively charged Meisenheimer intermediate.
Amination Reactions: A paramount application is the SNAr reaction with primary or secondary amines to furnish 3-aminopyrazine-2-carboxylate derivatives. These products are common scaffolds in medicinal chemistry.[7][8] The reaction can be performed using conventional heating or, for improved efficiency and shorter reaction times, microwave-assisted synthesis.[7]
General Protocol for Microwave-Assisted Amination: [7]
-
To a thick-walled microwave tube, add this compound (1.0 equiv), the desired amine (2.0-2.5 equiv), a suitable base such as pyridine or triethylamine (1.0-1.5 equiv), and a polar solvent like methanol or THF.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes) with a power of ~200 W.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by flash chromatography to isolate the desired 3-amino-pyrazine product.
B. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
For the construction of C-C bonds, the Suzuki-Miyaura coupling is the reaction of choice.[9][10] This palladium-catalyzed reaction couples the chloro-pyrazine with an organoboron reagent (typically an arylboronic acid) to form biaryl or heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling: [9][13]
-
In an argon-purged flask, dissolve this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) in a suitable solvent system (e.g., DME, Toluene/H₂O, or Dioxane).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PEPPSI-IPr, or Pd(OAc)₂ with a ligand) in a catalytic amount (0.01-7 mol%).
-
Heat the reaction mixture to the required temperature (e.g., 60-120 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter.
-
Perform an aqueous work-up, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
C. Ester Hydrolysis
To enable further functionalization, such as amide bond formation, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions. Using a mild base like lithium hydroxide in an aqueous-organic solvent mixture is a standard and effective procedure.[14]
General Protocol for Ester Hydrolysis: [14][15]
-
Dissolve this compound in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.
-
Add an aqueous solution of a base, such as LiOH (1.5-2.0 equiv) or K₂CO₃ (1.0 equiv).[15]
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous layer carefully with a suitable acid (e.g., 5M HCl) to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and evaporate the solvent to yield 3-chloropyrazine-2-carboxylic acid.[15]
Applications in Synthesis and Development
The true value of this compound is realized in its application as a strategic building block.
-
Pharmaceutical Development: It is a key intermediate for synthesizing a wide array of bioactive molecules. Its derivatives have shown potential as anti-inflammatory and antimicrobial agents.[1] Specifically, it is used to create analogues of pyrazinamide, a first-line antituberculosis drug, in an effort to overcome microbial resistance.[7][8] It also serves as a precursor for compounds targeting neurological disorders.[1]
-
Agrochemicals: In the agrochemical sector, it is a foundational component in the development of new pesticides and herbicides designed for enhanced efficacy and crop protection.[1]
-
Analytical Chemistry: Due to its stable and well-characterized nature, it can be utilized as a reference standard for the accurate identification and quantification of related compounds in complex matrices.[1]
Safety and Handling
Proper handling is crucial for ensuring laboratory safety.
-
GHS Hazard Classification:
-
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.[16]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[16]
-
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined reactivity, characterized by the orthogonal nature of its chloro and ester functionalities, provides chemists with a reliable and versatile platform for molecular design. The robust synthesis and transformation protocols detailed in this guide empower researchers to confidently incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 655247-45-3 | CAS DataBase [chemicalbook.com]
- 4. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. jocpr.com [jocpr.com]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
Physical and chemical properties of Ethyl 3-Chloropyrazine-2-carboxylate
An In-Depth Technical Guide to Ethyl 3-Chloropyrazine-2-carboxylate: Properties, Reactivity, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyrazine core substituted with both a reactive chlorine atom and an ethyl ester group, makes it a versatile bifunctional building block for the synthesis of complex, biologically active molecules.[1][2] The electron-deficient nature of the pyrazine ring, further activated by the chloro and carboxylate substituents, governs its reactivity and provides a scaffold for developing novel therapeutic agents and crop protection products.[1][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the core physical and chemical properties, spectroscopic data, reactivity profile, and established synthetic protocols for this compound, grounding all claims in authoritative references to ensure scientific integrity.
Compound Identification and Core Physical Properties
Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The fundamental identifiers and physical characteristics of this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[4] |
| CAS Number | 655247-45-3[1][4][5] |
| Molecular Formula | C₇H₇ClN₂O₂[1][4] |
| Molecular Weight | 186.59 g/mol [4] |
| Canonical SMILES | CCOC(=O)C1=NC=CN=C1Cl[4] |
| InChIKey | AZNJBCHPEMMGOL-UHFFFAOYSA-N[4] |
| Synonyms | 3-Chloro-pyrazine-2-carboxylic acid ethyl ester[4][6] |
Table 2: Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless low melting solid to liquid; Colorless liquid | [1][2] |
| Melting Point | Not precisely reported; described as a "low melting solid" | [1] |
| Boiling Point | 110 °C at 1 mbar (Kugelrohr distillation) | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and petroleum ether. | [2] |
| Storage | Recommended storage at 0-8 °C in a refrigerator.[1][2] |
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The data below provides a reference fingerprint for this molecule.
-
¹H NMR (300 MHz, CDCl₃): The spectrum is characterized by a distinct AB system for the two adjacent protons on the pyrazine ring and the classic quartet-triplet pattern of an ethyl ester.
-
¹³C NMR (75 MHz, CDCl₃): The carbon spectrum shows all seven unique carbon environments.
-
Infrared (IR) Spectroscopy (Neat, cm⁻¹): Key functional groups are readily identified.
-
Mass Spectrometry (MS-EI, 70 eV): The mass spectrum shows the molecular ion and characteristic fragmentation patterns.
Chemical Properties and Reactivity
The utility of this compound as a synthetic intermediate stems from the reactivity conferred by its substituents. The electron-withdrawing nature of the two ring nitrogens and the adjacent ester group makes the chlorine atom at the C-3 position susceptible to nucleophilic aromatic substitution (SₙAr). This is the cornerstone of its chemical utility.
Key Reaction: Nucleophilic Aromatic Substitution (SₙAr)
This pathway allows for the straightforward introduction of various functional groups (e.g., amines, alkoxides, thiols) by displacing the chloride ion. This reaction is central to the synthesis of diverse libraries of pyrazine derivatives for drug discovery. For instance, aminodehalogenation with substituted benzylamines has been used to produce novel compounds with potential antitubercular activity.[7][8]
Caption: Key reactivity pathway of this compound.
Synthesis and Purification Protocol
A reliable method for preparing this compound is through the free-radical ethoxycarbonylation of chloropyrazine.[2][9] The use of a two-phase solvent system is a critical experimental choice, as it effectively suppresses polysubstitution, leading to a cleaner reaction profile and higher yield of the desired mono-substituted product.[9]
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
This protocol is adapted from the procedure described by Haider, N. et al.[2]
-
Preparation of the Radical Precursor:
-
In a suitable reaction vessel, cool 5.2 g (45 mmol) of ethyl pyruvate to a temperature between -10 and 0 °C with stirring.
-
Slowly add 3.4 g (30 mmol) of 30% hydrogen peroxide dropwise, maintaining the temperature of the mixture.
-
Causality: This step generates the electrophilic radical precursor in situ. Maintaining a low temperature is crucial to prevent uncontrolled decomposition.
-
Continue stirring the viscous liquid at this temperature for an additional 15 minutes.
-
-
Radical Ethoxycarbonylation Reaction:
-
In a separate, larger vessel equipped with vigorous stirring, prepare a mixture of 1.14 g (10 mmol) of chloropyrazine, 7 mL of water, 3.0 g (30 mmol) of concentrated sulfuric acid, 8.3 g (30 mmol) of ferrous sulfate heptahydrate, and 30 mL of toluene.
-
Causality: This creates a two-phase system. Ferrous sulfate acts as the catalyst to initiate the radical reaction, while sulfuric acid protonates the pyrazine ring, activating it towards radical attack.
-
Cool this vigorously stirred mixture to between -5 and 0 °C.
-
Add the previously prepared radical precursor dropwise to the chloropyrazine mixture, ensuring the temperature remains stable.
-
After the addition is complete, continue stirring for another 15 minutes.
-
-
Workup and Extraction:
-
Pour the reaction mixture into a beaker containing ice-water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract several times with dichloromethane (DCM).
-
Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Remove any excess ethyl pyruvate from the crude residue via Kugelrohr distillation at approximately 30 °C and 1 mbar.
-
Purify the resulting liquid residue by column chromatography on silica gel, using a mixture of ethyl acetate and light petroleum (1:3) as the eluent.
-
Self-Validation: The progress of the chromatography can be monitored by Thin Layer Chromatography (TLC) to ensure proper separation of the product from impurities, including the isomeric ethyl 5-chloropyrazine-2-carboxylate.[2]
-
Perform a final Kugelrohr distillation of the purified fractions at 110 °C and 1 mbar to yield the final product as a colorless liquid (expected yield ~56%).[2]
-
Applications in Research and Development
The unique structural features of this compound make it a valuable starting material in several R&D sectors.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel compounds with a wide range of biological activities. Researchers have utilized it to create derivatives with potential anti-inflammatory, antimicrobial, and antitubercular properties.[1][7] The pyrazine core is a known bioisostere for other aromatic systems and is a privileged scaffold in medicinal chemistry.
-
Agrochemical Sector: Its application extends to the development of modern crop protection agents, including new herbicides and fungicides.[1][3] The stability and reactivity of the molecule allow for efficient functionalization to develop tailored agricultural solutions.
-
Analytical Chemistry: The compound can be used as a reference standard in analytical methods, such as HPLC, to aid in the accurate identification and quantification of related pyrazine derivatives in complex samples.[1]
Safety and Handling
As a laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Identification:
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, impervious clothing, and tightly fitting safety goggles or a face shield.[10]
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[10][11]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10] Take off contaminated clothing and wash it before reuse.[10]
-
-
Storage and Disposal:
-
Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed.[10][11] For long-term stability, storage in a refrigerator at 0-8 °C is recommended.[1][2] Store locked up.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[10]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. ETHYL 3-CHLORO-PYRAZINE-2-CARBOXYLATE CAS#: 655247-45-3 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 10. echemi.com [echemi.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655247-45-3 Name: 3-Chloro-pyrazine-2-carboxylic acid ethyl ester [xixisys.com]
The Cornerstone of Pyrazine-Based Drug Discovery: A Technical Guide to Ethyl 3-Chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and agrochemical development, the pyrazine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds. Within this class of heterocycles, Ethyl 3-Chloropyrazine-2-carboxylate has emerged as a critical and highly versatile building block.[1] Its unique electronic and steric properties, conferred by the chloro- and ethyl carboxylate- substituents on the pyrazine ring, make it an ideal starting material for the synthesis of complex molecules with tailored therapeutic or crop-protective effects.[1] This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound. The pyrazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a chlorine atom. This arrangement of functional groups is pivotal to its reactivity, allowing for selective chemical modifications.
The molecular formula of this compound is C7H7ClN2O2.[2] Its molecular weight is approximately 186.60 g/mol .[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H7ClN2O2 | [2] |
| Molecular Weight | 186.60 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 655247-45-3 | [2][4] |
| Appearance | Colorless liquid | [3] |
| SMILES | CCOC(=O)C1=NC=CN=C1Cl | [2] |
Synthesis Protocol: A Validated Approach
A reliable method for the synthesis of this compound is achieved through the free-radical alkoxycarbonylation of chloropyrazine.[3][5] This approach offers a practical and scalable route to this key intermediate.
Experimental Protocol: Synthesis of this compound[3][5]
-
Preparation of the Peroxide Solution: In a dropwise manner, add 3.4 g (30 mmol) of 30% hydrogen peroxide to 5.2 g (45 mmol) of ethyl pyruvate with stirring at a temperature between -10 and 0 °C.
-
Reaction Mixture Assembly: In a separate vessel, prepare a vigorously stirred mixture of 1.14 g (10 mmol) of chloropyrazine, 7 ml of water, 3.0 g (30 mmol) of concentrated sulfuric acid, 8.3 g (30 mmol) of ferrous sulfate heptahydrate, and 30 ml of toluene. Maintain the temperature of this mixture between -5 and 0 °C.
-
Initiation of Reaction: Add the peroxide solution dropwise to the reaction mixture.
-
Reaction Progression: Continue stirring the mixture for an additional 15 minutes.
-
Work-up: Pour the reaction mixture into ice-water and extract it multiple times with dichloromethane.
-
Purification: Wash the combined organic extracts with water, dry over a suitable drying agent, and evaporate the solvent. Remove excess ethyl pyruvate via Kugelrohr distillation (30°C, 1 mbar). Further purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and light petroleum (1:3). The final product can be obtained as a colorless liquid after Kugelrohr distillation (110 °C, 1 mbar).
This self-validating protocol, through its clear steps and purification methods, ensures the reliable synthesis of the target compound.
Spectroscopic Characterization: The Molecular Fingerprint
A comprehensive understanding of the molecular structure is paramount. The following spectroscopic data provide a definitive characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.54-8.46 (AB system, J = 2.5 Hz, 2H, H-5, H-6), 4.45 (q, J = 7.1 Hz, 2H, CH₂), 1.39 (t, J = 7.1 Hz, 3H, CH₃)[3][5] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 163.2 (C=O), 147.2 (C-3), 145.3 (C-5), 144.7 (C-2), 141.7 (C-6), 62.6 (CH₂), 13.9 (CH₃)[3][5] |
| IR (cm⁻¹, neat) | 3055, 2984, 2939, 1735 (C=O), 1550, 1515, 1445, 1383, 1301, 1181, 1147, 1068, 1013, 857[3][5] |
| Mass Spec. (EI-MS, 70 eV) | m/z 188 (1%, M⁺), 186 (3, M⁺), 144 (15), 142 (45), 141 (25), 116 (32), 114 (100), 113 (39), 86 (27), 79 (33), 62 (22), 52 (49), 51 (33)[3][5] |
Reactivity and Applications in Synthesis
The strategic placement of the chloro- and ethyl carboxylate groups on the pyrazine ring dictates the reactivity of this compound. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, providing a facile entry point for the introduction of a wide array of functional groups.[6] This reactivity is the cornerstone of its utility in the synthesis of pharmaceuticals and agrochemicals.[1]
For instance, in the development of novel antimicrobial agents, the chloro-substituent can be displaced by various amines to generate a library of substituted pyrazinamide derivatives.[6] This modular approach allows for the systematic exploration of the structure-activity relationship, a fundamental principle in drug discovery.
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated fume hood.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone reagent for chemists engaged in the synthesis of complex, biologically active molecules. Its well-defined structure, predictable reactivity, and established synthesis protocol make it an invaluable tool in the drug discovery and agrochemical development pipelines. This guide has provided a comprehensive overview of its key characteristics and applications, empowering researchers to leverage this versatile building block to its full potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]
- 7. echemi.com [echemi.com]
1H and 13C NMR spectral data for Ethyl 3-Chloropyrazine-2-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-Chloropyrazine-2-carboxylate
Introduction
This compound is a bifunctional building block utilized in the synthesis of more complex heterocyclic compounds, which are of significant interest in pharmaceutical and materials science research. The precise structural elucidation of such molecules is paramount to ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analyses, stands as the cornerstone technique for the unambiguous structural confirmation of organic molecules in solution.
This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, the narrative moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure and the observed spectral features. We will explore the rationale behind experimental choices, interpret the spectral data with authoritative grounding, and present a self-validating protocol for researchers in the field.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra effectively, one must first analyze the molecule's structure to predict the number and type of signals. This compound (C₇H₇ClN₂O₂) possesses several distinct electronic environments.
Mass spectrometry fragmentation pattern of Ethyl 3-Chloropyrazine-2-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Chloropyrazine-2-carboxylate
Abstract
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways, offering mechanistic insights grounded in established chemical principles. We present a comprehensive interpretation of the mass spectrum, a step-by-step experimental protocol for data acquisition, and visual diagrams to clarify complex fragmentation processes. The characteristic ions identified, particularly the molecular ion cluster and the base peak resulting from the loss of an ethoxy radical, serve as a definitive fingerprint for the structural confirmation of this compound.
Introduction
This compound (C₇H₇ClN₂O₂) is a heterocyclic compound featuring a pyrazine core, a functionality of significant interest in medicinal chemistry and materials science.[1][2] The pyrazine ring is a common scaffold in pharmacologically active molecules, and its derivatives are explored for a wide range of therapeutic applications. Accurate structural elucidation is a critical step in the synthesis and quality control of such compounds.
Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique that provides not only the molecular weight of a compound but also a unique fragmentation pattern that serves as a structural fingerprint.[3] Understanding the fragmentation behavior of this compound is essential for its unambiguous identification in complex mixtures, metabolite studies, and synthetic reaction monitoring. This guide explains the causal mechanisms behind the observed fragmentation, providing a robust framework for spectral interpretation.
Methodology: Acquiring the Mass Spectrum
The acquisition of a clean, reproducible mass spectrum is predicated on a well-defined experimental protocol. The following methodology outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation and Experimental Conditions
-
Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: 70 eV. This standard energy level provides sufficient energy to induce fragmentation and generate reproducible spectra, which are comparable to library databases like NIST.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Gas Chromatograph: Equipped with a capillary column suitable for polar aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
Experimental Protocol: Step-by-Step
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system using a splitless or split injection mode, depending on the sample concentration.
-
Chromatographic Separation: The compound is separated from any impurities on the GC column based on its volatility and affinity for the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (70 eV), resulting in the formation of an energetically unstable molecular ion (M⁺•).
-
Fragmentation: The molecular ion undergoes a series of predictable bond cleavages to form various fragment ions.[5]
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into the quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Experimental Workflow Diagram
Caption: Workflow from sample preparation to mass spectrum generation.
Analysis of the Electron Ionization (EI) Mass Spectrum
The EI mass spectrum of this compound is characterized by several key ions that reveal its structural features. The analysis begins with the identification of the molecular ion and proceeds through the elucidation of its primary fragmentation pathways.
The Molecular Ion (M⁺•)
The molecular formula of the compound is C₇H₇ClN₂O₂.[1] The presence of a chlorine atom is a critical diagnostic feature in mass spectrometry. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7] This results in a characteristic isotopic pattern for any chlorine-containing ion.
-
[M]⁺•: The molecular ion containing ³⁵Cl appears at m/z 186 .
-
[M+2]⁺•: The molecular ion containing ³⁷Cl appears at m/z 188 .
The relative intensity of the m/z 186 peak to the m/z 188 peak will be approximately 3:1, confirming the presence of a single chlorine atom in the molecule.[7] The pyrazine ring is an aromatic system, which imparts significant stability, typically resulting in a prominent molecular ion peak.[3]
Key Fragmentation Pathways
The fragmentation of the molecular ion (m/z 186/188) is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions. The ester functional group and the chlorinated pyrazine ring are the primary sites of fragmentation.
Pathway 1: α-Cleavage and Loss of the Ethoxy Radical (•OCH₂CH₃)
This is the most dominant fragmentation pathway for ethyl esters and is initiated by cleavage of the C-O bond adjacent to the carbonyl group.[8][9] This cleavage is favorable as it leads to the formation of a highly stable resonance-stabilized acylium ion.
-
Reaction: [C₇H₇ClN₂O₂]⁺• → [C₅H₂ClN₂O]⁺ + •OCH₂CH₃
-
Fragment Ion: The resulting 3-chloropyrazine-2-carbonyl cation appears at m/z 141 (for ³⁵Cl) and m/z 143 (for ³⁷Cl).
-
Significance: Due to the high stability of the acylium ion, the peak at m/z 141 is expected to be the base peak (the most intense peak) in the spectrum.
Pathway 2: Loss of Carbon Monoxide (CO) from the Acylium Ion
The acylium ion formed in Pathway 1 can undergo further fragmentation by losing a neutral carbon monoxide molecule.
-
Reaction: [C₅H₂ClN₂O]⁺ → [C₄H₂ClN₂]⁺ + CO
-
Fragment Ion: This produces the 3-chloropyrazinyl cation at m/z 113 (for ³⁵Cl) and m/z 115 (for ³⁷Cl).
Pathway 3: McLafferty Rearrangement
Rearrangement reactions can occur in molecules containing a carbonyl group and accessible γ-hydrogens.[5] In this molecule, a hydrogen atom from the ethyl group can transfer to the carbonyl oxygen, followed by cleavage of the α-β bond, leading to the elimination of a neutral ethylene molecule.
-
Reaction: [C₇H₇ClN₂O₂]⁺• → [C₅H₃ClN₂O₂]⁺• + C₂H₄
-
Fragment Ion: The resulting radical cation of 3-chloropyrazine-2-carboxylic acid appears at m/z 158 (for ³⁵Cl) and m/z 160 (for ³⁷Cl).
Pathway 4: Loss of Chlorine Radical (•Cl)
Cleavage of the C-Cl bond can also occur, although it is generally less favorable than fragmentation of the ester side chain.
-
Reaction: From the acylium ion: [C₅H₂ClN₂O]⁺ → [C₅H₂N₂O]⁺ + •Cl
-
Fragment Ion: This fragmentation would result in a pyrazine-2-carbonyl cation at m/z 106 .
Fragmentation Pathway Diagram
Caption: Major EI fragmentation pathways of the target molecule.
Data Summary
The expected prominent ions in the EI mass spectrum of this compound are summarized below.
| m/z (³⁵Cl / ³⁷Cl) | Relative Intensity | Proposed Fragment Ion Structure | Neutral Loss |
| 186 / 188 | Moderate | [C₇H₇ClN₂O₂]⁺• (Molecular Ion) | - |
| 158 / 160 | Low | [C₅H₃ClN₂O₂]⁺• | C₂H₄ (Ethylene) |
| 141 / 143 | 100% (Base Peak) | [C₅H₂ClN₂O]⁺ (Acylium ion) | •OCH₂CH₃ (Ethoxy radical) |
| 113 / 115 | Moderate | [C₄H₂ClN₂]⁺ (Chloropyrazinyl cation) | CO (from m/z 141) |
| 106 | Low | [C₅H₂N₂O]⁺ | •Cl (from m/z 141) |
Conclusion
The electron ionization mass spectrum of this compound is defined by a clear and interpretable fragmentation pattern. The key diagnostic features for its identification are:
-
The presence of the molecular ion cluster at m/z 186/188 with a characteristic ~3:1 intensity ratio, confirming the molecular weight and the presence of one chlorine atom.
-
A dominant base peak at m/z 141/143 , corresponding to the loss of an ethoxy radical (•OCH₂CH₃), which is a hallmark fragmentation of ethyl esters.
-
A significant fragment ion at m/z 113/115 , resulting from the subsequent loss of carbon monoxide from the base peak.
These fragmentation pathways, grounded in fundamental principles of ion stability and reaction mechanisms, provide a reliable method for the structural confirmation of this compound in various scientific and industrial applications.
References
- 1. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. whitman.edu [whitman.edu]
- 4. Pyrazine, 2-ethyl-6-methyl- [webbook.nist.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tutorchase.com [tutorchase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Solubility profile of Ethyl 3-Chloropyrazine-2-carboxylate in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-Chloropyrazine-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a critical parameter for its application in pharmaceutical synthesis, agrochemical development, and materials science.[1] As a versatile bifunctional building block, understanding its behavior in various solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation development.[1][2] This document moves beyond a simple data sheet to explain the underlying physicochemical principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.
Physicochemical Characterization of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₇H₇ClN₂O₂ | Chem-Impex[1] |
| Molecular Weight | 186.60 g/mol | PubChem[3] |
| Appearance | Colorless low melting solid to liquid | Chem-Impex[1] |
| SMILES | CCOC(=O)C1=NC=CN=C1Cl | PubChem[3] |
| CAS Number | 655247-45-3 | Chem-Impex[1] |
The structure features a pyrazine ring, which is a π-deficient heterocycle, an electron-withdrawing chlorine atom, and an ethyl ester group.[2] The presence of nitrogen atoms and the carbonyl oxygen allows for potential hydrogen bond acceptance, while the ester group provides a degree of lipophilicity. This combination suggests a moderate polarity, predicting solubility in a range of organic solvents but limited solubility in water.
Fundamental Principles of Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules.
-
Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have significant partial charges and high dielectric constants, allowing them to solvate polar molecules and ions effectively. Nonpolar solvents lack these characteristics. This compound, with its ester and chloro-pyrazine functionalities, is a polar molecule. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents like hexane or toluene.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. While the target molecule lacks a hydrogen bond donor, the nitrogen atoms in the pyrazine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. This suggests that polar protic solvents (e.g., ethanol, methanol), which can donate hydrogen bonds, may effectively solvate the molecule.
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at separating charged species and solvating polar molecules.[4]
Qualitative Solubility Profile
While extensive quantitative data is not publicly cataloged, a qualitative assessment based on the molecule's structure and general chemical principles allows for a reliable prediction of its solubility profile. The compound is expected to exhibit good solubility in moderately polar to polar aprotic solvents and lower solubility in highly nonpolar or highly polar protic (aqueous) systems.
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Insoluble | Intermolecular forces (Van der Waals) are too weak to overcome the solute-solute interactions of the polar crystalline structure. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents have a significant dipole moment and can engage in dipole-dipole interactions with the solute. Solvents like DMF and DMSO are highly effective due to their strong polarity. |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | While these solvents can act as hydrogen bond donors to the solute's acceptor sites, the overall hydrocarbon character of the ethyl group and the aromatic ring limits miscibility, especially with water. Solubility is expected to be higher in short-chain alcohols like ethanol and methanol compared to water. |
Quantitative Determination of Equilibrium Solubility: A Validated Protocol
For drug development and process chemistry, a precise quantitative value for solubility is required. The thermodynamic equilibrium solubility is the most relevant measure, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. The Shake-Flask method is the gold standard for this determination, as recommended by the OECD.[5][6]
Rationale for Method Selection
The Shake-Flask method is chosen over kinetic methods because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility that is independent of the initial solid form's dissolution rate.[7] This is crucial for applications like formulation and biopharmaceutical classification, where the stable, long-term concentration is the parameter of interest.[8][9]
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the Shake-Flask method for determining equilibrium solubility.
Caption: Workflow for the Shake-Flask Equilibrium Solubility determination.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, emphasizing precision and reproducibility.[8]
Materials and Equipment:
-
This compound (purity ≥ 98%)[1]
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer for quantification[7]
Procedure:
-
Preparation of Stock Standard: Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7] For example, add ~5-10 mg of solid to 1 mL of the test solvent.
-
Replication: Prepare each solvent condition in triplicate to ensure the reproducibility of the results.[8]
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours. The time required to reach equilibrium should be determined in preliminary studies by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7][10]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.[7] This step is critical to prevent suspended solids from artificially inflating the measured concentration.
-
Quantification: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent into the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC-UV or UV-Vis method.
-
Calculation: Use the previously generated calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the equilibrium solubility.
Safety, Handling, and Storage
Working with this compound and organic solvents requires adherence to strict safety protocols.
-
Compound Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14][15] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[13][16]
-
Handling: Avoid creating dust.[16] Use non-sparking tools and prevent electrostatic discharge.[13][16] Wash hands thoroughly after handling.[14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[11][14][16] Storage in a refrigerator (0-8 °C) is recommended.[1]
The following diagram illustrates the logical decision-making process for preliminary solubility screening, incorporating safety considerations.
Caption: Decision tree for preliminary qualitative solubility analysis.
Conclusion
This compound is a moderately polar compound whose solubility is governed by its ability to participate in dipole-dipole interactions and act as a hydrogen bond acceptor. It is predicted to be most soluble in polar aprotic solvents like DMSO, DMF, and acetone, with moderate solubility in short-chain alcohols and low solubility in water and nonpolar hydrocarbons. For precise applications, the Shake-Flask method provides a reliable means of determining its thermodynamic equilibrium solubility. A thorough understanding of this solubility profile, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile chemical building block in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. govinfo.gov [govinfo.gov]
- 6. filab.fr [filab.fr]
- 7. researchgate.net [researchgate.net]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. echemi.com [echemi.com]
- 12. Ethyl 5-chloropyrazine-2-carboxylate | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. fishersci.com [fishersci.com]
- 15. biosynth.com [biosynth.com]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655247-45-3 Name: 3-Chloro-pyrazine-2-carboxylic acid ethyl ester [xixisys.com]
The Ascendant Therapeutic Potential of Pyrazine Carboxylate Derivatives: A Technical Guide for Drug Discovery
Foreword: The Pyrazine Core - A Privileged Scaffold in Medicinal Chemistry
To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the multifaceted biological activities of pyrazine carboxylate derivatives. The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is not merely a molecular curiosity but a validated "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in various biological interactions, have cemented its importance in the design of novel therapeutics.[1] This guide will delve into the synthesis, biological evaluation, and mechanistic underpinnings of pyrazine carboxylate derivatives, offering both foundational knowledge and actionable protocols to accelerate your research endeavors.
Chapter 1: The Synthetic Versatility of Pyrazine Carboxylate Derivatives: A Foundation for Diverse Biological Exploration
The journey to unlocking the therapeutic potential of any molecular scaffold begins with robust and flexible synthetic methodologies. Pyrazine-2-carboxylic acid and its derivatives serve as a versatile starting point for creating a vast library of compounds with diverse biological activities.[3][4]
Core Synthetic Strategy: Amide Bond Formation
A predominant and highly effective strategy for derivatizing pyrazine-2-carboxylic acid involves the formation of amide bonds. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by condensation with a variety of amines.
Experimental Protocol: General Synthesis of N-Substituted Pyrazine-2-Carboxamides [4][5]
-
Activation of Pyrazine-2-Carboxylic Acid:
-
In a round-bottom flask, suspend pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane.
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0°C.
-
Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude pyrazine-2-carbonyl chloride in a suitable dry solvent (e.g., acetone, THF, or DMF).
-
In a separate flask, dissolve the desired substituted amine (1.0 - 1.2 eq) and a base (e.g., triethylamine or pyridine) in the same solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted pyrazine-2-carboxamide.
-
Causality in Experimental Choices: The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical activation step that facilitates the nucleophilic attack by the amine. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature.
Visualization of the Synthetic Workflow
Caption: General synthetic workflow for N-substituted pyrazine-2-carboxamides.
Chapter 2: Antitubercular Activity: A Cornerstone of Pyrazine Carboxylate Research
The seminal discovery of pyrazinamide as a first-line antitubercular drug has spurred extensive research into pyrazine carboxylate derivatives as potent agents against Mycobacterium tuberculosis.[3][6]
Mechanism of Action: The Prodrug Hypothesis
Pyrazinamide is a prodrug that requires activation by a bacterial enzyme, pyrazinamidase (PncA), to its active form, pyrazinoic acid (POA).[7] POA is believed to disrupt membrane transport and energy production in M. tuberculosis, particularly under the acidic conditions found within phagosomes.[7] Many synthetic derivatives are designed to either enhance this activation process or to possess intrinsic activity.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: Increased lipophilicity of the substituents on the amide nitrogen often correlates with enhanced antitubercular activity, likely due to improved cell wall penetration.[8][9] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated high antituberculotic activity and high lipophilicity.[8][9]
-
Substituents on the Pyrazine Ring: Modifications to the pyrazine ring, such as the introduction of chloro or tert-butyl groups, can significantly influence activity.[5][8]
-
Amide Substituents: Aromatic and heteroaromatic rings attached to the amide nitrogen have been shown to be crucial for activity.[7]
In Vitro Evaluation of Antitubercular Activity
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Preparation of Mycobacterial Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microplate using Middlebrook 7H9 broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared mycobacterial suspension.
-
Include a drug-free control and a positive control (e.g., pyrazinamide).
-
Incubate the plates at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Self-Validating System: The inclusion of both positive and negative controls is crucial for validating the assay. The positive control ensures the susceptibility of the bacterial strain to a known drug, while the negative control confirms the viability of the bacteria in the absence of any inhibitor.
Quantitative Data Summary: Antitubercular Activity
| Compound ID | Substituent on Amide Nitrogen | Substituent on Pyrazine Ring | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| 2o | 3,5-bis(trifluoromethyl)phenyl | 5-tert-butyl-6-chloro | 72% inhibition | [8][9] |
| JS-2 | 4-fluorophenyl (as part of a valinoyl linker) | Unsubstituted | Not specified, but showed high potency | [10] |
| JS-4 | 2,4-dimethoxyphenyl (as part of a valinoyl linker) | Unsubstituted | Not specified, but showed high potency | [10] |
| 4c | Not specified | Not specified | 25 | [5] |
Chapter 3: Broadening the Horizon: Anticancer, Antiviral, and Antimicrobial Activities
Beyond tuberculosis, pyrazine carboxylate derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for development in other therapeutic areas.[1][2][11][[“]][13][14]
Anticancer Potential: Targeting Cellular Proliferation
Recent studies have highlighted the potential of pyrazine derivatives as anticancer agents, with some compounds showing significant inhibitory effects on various cancer cell lines.[1][11][13][14][15]
Mechanism of Action: While the exact mechanisms are diverse and often compound-specific, some derivatives have been shown to induce apoptosis and inhibit cell proliferation.[15] Molecular docking studies have suggested that some derivatives may bind to key proteins involved in cancer progression, such as EGFR.[15]
Experimental Protocol: MTT Assay for Cytotoxicity [16]
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[16]
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antiviral Activity: A New Frontier
The emergence of new viral threats has spurred the search for novel antiviral agents. Pyrazine derivatives have shown promise in this area, with some compounds exhibiting activity against viruses such as SARS-CoV-2.[17][18][19][20]
Mechanism of Action: The mechanisms of antiviral activity are still under investigation, but some studies suggest that these compounds may interfere with viral replication or entry into host cells.
Antimicrobial and Antifungal Properties
Pyrazine carboxylate derivatives have also demonstrated activity against a range of bacteria and fungi.[3][4][21][22]
Experimental Protocol: Broth Microdilution for MIC Determination [16][23]
This method is used to determine the MIC of compounds against various bacteria and fungi.
-
Preparation of Microbial Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
-
Serial Dilution of Compound:
-
Perform two-fold serial dilutions of the test compound in a 96-well plate containing a suitable broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualization of a Key Signaling Pathway
Caption: Postulated inhibition of the EGFR signaling pathway by a pyrazine derivative.
Chapter 4: Future Directions and Concluding Remarks
The field of pyrazine carboxylate derivatives is ripe with opportunities for further exploration. Future research should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects will enable more rational drug design.
-
Optimization of Lead Compounds: Structure-activity relationship studies should be continued to improve the potency and selectivity of lead compounds.
-
In Vivo Studies: Promising candidates identified in in vitro screens should be advanced to in vivo models to assess their efficacy and safety.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
- 11. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 12. consensus.app [consensus.app]
- 13. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Ethyl 3-Chloropyrazine-2-carboxylate: A Bifunctional Platform for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Pyrazine Core
In the landscape of heterocyclic chemistry, pyrazine scaffolds hold a position of significant strategic importance. Their presence in numerous biologically active molecules and functional materials underscores their value as privileged structures. Ethyl 3-chloropyrazine-2-carboxylate emerges as a particularly powerful building block, offering chemists two distinct and orthogonally reactive sites: a reactive chlorine atom susceptible to nucleophilic aromatic substitution and an ethyl ester group amenable to a wide range of transformations. This bifunctionality allows for the sequential and controlled introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of this compound, detailing its intrinsic properties and exploring its synthetic utility. We will delve into the causality behind experimental choices for its key reactions, provide field-proven protocols, and illustrate its application in the construction of advanced molecular systems, particularly in the realms of pharmaceutical and agrochemical development.[1]
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 655247-45-3 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 186.6 g/mol | [1][3] |
| Appearance | Colorless low melting solid to liquid | [1] |
| Purity | ≥ 97-98% (typically by HPLC) | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1] |
Safety & Handling: While not classified as a hazardous material for transport, standard laboratory precautions should be observed.[1] It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
The Duality of Reactivity: A Synthetic Chemist's Playground
The synthetic power of this compound lies in the differential reactivity of its two functional groups. The electron-withdrawing nature of the pyrazine ring, further activated by the adjacent ester, renders the C3-chlorine atom highly susceptible to nucleophilic aromatic substitution (SₙAr). In parallel, the ethyl ester at the C2 position can undergo hydrolysis, amidation, reduction, or transesterification, providing a secondary handle for molecular elaboration.
Caption: Bifunctional reactivity of this compound.
The C3 Position: Gateway for Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C3 position is the primary site for introducing diversity. The pyrazine ring's electron-deficient nature facilitates the addition-elimination mechanism characteristic of SₙAr reactions.
2.1.1. Aminodehalogenation: Building Blocks for Bioactive Scaffolds
The displacement of the chloride with amines is a cornerstone reaction, providing access to a vast array of substituted aminopyrazines, which are key intermediates in medicinal chemistry.[4][5]
Causality of Experimental Choices:
-
Base: A base, such as pyridine or potassium carbonate, is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar aprotic solvents like methanol, ethanol, or acetone are typically used to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SₙAr mechanism.
-
Heating: Conventional heating or microwave irradiation is used to provide the necessary activation energy. Microwave conditions can often reduce reaction times and improve yields.[4]
Exemplary Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamide Analogues This protocol is adapted from methodologies aimed at synthesizing potential antimicrobial agents.[4]
-
Starting Material Preparation: The corresponding amide, 3-chloropyrazine-2-carboxamide, is often used. This can be synthesized from this compound via amidation or from 3-chloropyrazine-2-carbonitrile via controlled partial hydrolysis.[4]
-
Reaction Setup: To a solution of 3-chloropyrazine-2-carboxamide (1 equivalent) in methanol within a sealed microwave reactor tube, add the desired substituted benzylamine (1.1 equivalents) and pyridine (1.2 equivalents).
-
Microwave Irradiation: The sealed tube is subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes). Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield the desired 3-benzylaminopyrazine-2-carboxamide derivative.
2.1.2. Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[6] Chloropyrazines, including our title compound, are excellent substrates for these transformations.[7][8]
Key Cross-Coupling Variants:
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or their esters to form C-C bonds. This is particularly useful for introducing aryl or heteroaryl substituents.
-
Sonogashira Coupling: Coupling with terminal alkynes, a reaction that quantitatively converts chloropyrazines to their corresponding alkynyl derivatives, often using a Pd(0) catalyst and a copper co-catalyst.[8]
-
Heck Coupling: Formation of C-C bonds with alkenes, such as acrylates or styrenes.[8]
Exemplary Protocol: Suzuki-Miyaura Coupling This generalized protocol is based on established methods for the arylation of chloropyrazines.[8]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like Na₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like DME/water or Toluene/ethanol.
-
Reaction Conditions: Heat the mixture to reflux (e.g., 80-110 °C) for several hours (typically 12-24 h), monitoring progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The C2 Position: Fine-Tuning through Ester Manipulation
The ethyl ester group provides a second, independent site for modification, crucial for tailoring the final molecule's properties, such as solubility, or for introducing another point of attachment.
2.2.1. Hydrolysis to Carboxylic Acid
Saponification of the ester to the corresponding carboxylic acid is a fundamental transformation. This is often a prelude to amidation or other reactions involving the carboxyl group.
Causality of Experimental Choices:
-
Base/Acid: Basic hydrolysis (saponification) with reagents like NaOH or LiOH is common and generally proceeds to completion as the carboxylate salt is formed.[9][10] Acid-catalyzed hydrolysis is reversible and requires a large excess of water.[10]
-
Solvent: A mixture of water and a miscible organic co-solvent like methanol, ethanol, or THF is used to ensure the solubility of the ester starting material.[9]
Exemplary Protocol: Basic Hydrolysis This protocol is adapted from a patent describing the synthesis of pyrazolo[1,5-a]pyrazine derivatives.[9]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixed solvent of methanol and water (e.g., 2:1 v/v).
-
Base Addition: Add a solution of sodium hydroxide (1.5-3 equivalents) in water.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
2.2.2. Direct Amidation
While amides can be formed from the carboxylic acid (via an activation step), direct amidation of the ester is an atom-economical alternative. This reaction is often more challenging and may require catalysis.
Causality of Experimental Choices:
-
Catalyst: Lewis acids like FeCl₃ can be used to activate the ester carbonyl towards nucleophilic attack by the amine.[11][12]
-
Conditions: The reactions can be performed under solvent-free conditions at elevated temperatures to drive the reaction forward.[12]
Exemplary Protocol: Iron(III) Chloride-Catalyzed Amidation This protocol is based on a general method for the direct amidation of esters.[12]
-
Reaction Setup: In a reaction vial, combine the ester (e.g., this compound, 1 equivalent), the desired amine (1.2-1.5 equivalents), and anhydrous FeCl₃ (15 mol%).
-
Reaction Conditions: Heat the solvent-free mixture at 80-100 °C for 1.5-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is dissolved in an appropriate organic solvent (e.g., dichloromethane) and subjected to an aqueous work-up. The organic layer is dried and concentrated, and the crude product is purified by flash column chromatography.
Application in Multistep Synthesis: The Pyrazolo[1,5-a]pyrazine Core
The true power of a bifunctional building block is demonstrated in multistep synthesis where both reactive sites are strategically employed. A prime example is the synthesis of pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrazine derivatives, which are scaffolds of interest in drug discovery.[9][13][14][15]
A general synthetic strategy might involve:
-
Initial SₙAr: Reaction of this compound with a suitable nucleophile (e.g., an aminopyrazole) to form the C-N bond.
-
Intramolecular Cyclization: Subsequent manipulation of the ester group (e.g., hydrolysis followed by activation, or direct reaction) to facilitate cyclization and form the fused heterocyclic system.
For instance, the reaction with 5-amino-3-methylpyrazole could lead to intermediates that, upon cyclization, form the pyrazolo[1,5-a]pyrimidine core, a key structure in the development of selective PI3Kδ inhibitors.[13]
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. Its two orthogonal reactive handles—a readily displaceable chlorine and a versatile ester group—provide a robust and flexible platform for the construction of complex, high-value molecules. From the direct synthesis of bioactive aminopyrazines to its role as a key intermediate in the assembly of fused heterocyclic systems, its utility is vast and well-established. By understanding the principles governing its reactivity and leveraging the detailed protocols available, researchers can effectively harness the synthetic potential of this exceptional bifunctional building block to accelerate innovation in drug discovery, agrochemicals, and materials science.
References
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- 2. chemuniverse.com [chemuniverse.com]
- 3. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ethyl 3-Chloropyrazine-2-carboxylate: A Guide to Chemical Stability and Recommended Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloropyrazine-2-carboxylate is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its reactive pyrazine core.[1] Its chemical stability is paramount for ensuring the integrity of synthesis, the purity of final products, and the reproducibility of experimental outcomes. This guide provides a comprehensive analysis of the stability profile of this compound, detailing potential degradation pathways and establishing field-proven storage and handling protocols. Methodologies for rigorous stability assessment are also presented to empower researchers in maintaining compound integrity throughout the development lifecycle.
Chemical and Physical Profile
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.6 g/mol | [1][2] |
| Appearance | White to yellow solid-liquid mixture or colorless low-melting solid | [1][3] |
| Boiling Point | 265.0 ± 35.0 °C (Predicted) | [3] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [3] |
| CAS Number | 655247-45-3 | [1][2] |
Intrinsic Stability and Potential Degradation Pathways
While specific stability studies on this compound are not extensively published, its structure—containing both an ester and an activated chloro-substituent on a pyrazine ring—allows for the prediction of several key degradation pathways based on established chemical principles. The primary threats to its stability are hydrolysis, photolytic degradation, and thermal decomposition.
Hydrolytic Degradation
Hydrolysis represents the most probable degradation route under ambient conditions, particularly in the presence of moisture. Two sites on the molecule are susceptible:
-
Ester Hydrolysis: The ethyl ester group is prone to both acid- and base-catalyzed hydrolysis. This reaction would yield 3-chloropyrazine-2-carboxylic acid and ethanol. The hydrolysis of esters is a well-documented and fundamental reaction in organic chemistry.[4] Studies on the related compound, methyl 5-chloropyrazine-2-carboxylate, demonstrate that hydrolysis to the corresponding carboxylic acid can be efficiently achieved using reagents like lithium hydroxide in water, highlighting the lability of the ester group in this chemical family.[4][5]
-
Chloride Displacement: The chloro group attached to the electron-deficient pyrazine ring is activated towards nucleophilic substitution. While less reactive than the ester, it can be displaced by a hydroxyl group (hydrolysis) under more forceful conditions (e.g., elevated temperature, strong base) to form Ethyl 3-hydroxypyrazine-2-carboxylate. Research on related chloropyrazines has shown that such substitutions are feasible.[6]
Caption: Potential hydrolytic degradation pathways for the molecule.
Photodegradation
Pyrazine and its derivatives are known to interact with UV and visible light.[7][8] The aromatic pyrazine ring can absorb light, leading to an excited state that may undergo various reactions, such as ring cleavage or reaction with atmospheric oxygen.[9] While some studies suggest that pyrazine incorporation can enhance the photostability of certain materials, this is highly context-dependent.[7][8] Direct exposure to sunlight or high-intensity artificial light should be avoided to prevent the formation of unknown photoproducts that could compromise sample purity.
Thermal Decomposition
At elevated temperatures, this compound may undergo decomposition. Studies on the thermal decomposition of pyrazine itself show that breakdown occurs at very high temperatures (1200–1480 K), initiated by C-H bond fission.[10] For substituted pyrazines like the title compound, decomposition would likely occur at lower temperatures. Thermal analysis of various pyrazine esters and carboxamides shows that decomposition often begins in the range of 150-200°C.[11][12] The decomposition products are complex and depend on the atmosphere (inert vs. oxidative).[11]
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Storage Recommendations
The following conditions are synthesized from safety data sheets and chemical best practices to mitigate the risks of hydrolysis, photodegradation, and thermal decomposition.[3][13][14]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of all potential degradation reactions. Refrigeration is a key preventative measure.[3] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative degradation.[3] |
| Container | Tightly closed, sealed container | Prevents ingress of moisture and oxygen from the atmosphere.[13][14] |
| Light | Protect from light (use amber vials/store in darkness) | Prevents photolytic degradation from UV and visible light sources.[15][16] |
| Location | Dry, cool, and well-ventilated place | General best practice for chemical storage, ensuring a stable environment and safety in case of a leak.[13][14] |
Handling Protocols
Due to the compound's hazard profile, strict handling procedures must be followed. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][13]
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[13][14]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]
-
Spills: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste according to local regulations.[13]
Experimental Protocol for Stability Assessment
To validate the stability of this compound for a specific application or formulation, a structured stability study is essential. This involves subjecting the compound to stress conditions to identify degradation products and monitoring its purity over time under defined storage conditions.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required. The method must be validated to separate the parent compound from all potential degradation products without interference.
Forced Degradation (Stress Testing)
The objective is to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the compound with a 3% hydrogen peroxide solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 7 days.
-
Photostability: Expose the compound (both solid and in solution) to a calibrated light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method to identify and characterize any degradants formed.
Long-Term and Accelerated Stability Study
This protocol is designed to determine the shelf-life of the compound.
-
Sample Preparation: Package the compound in the intended storage container.
-
Storage Conditions:
-
Long-Term: Store samples at the recommended condition (e.g., 2-8°C).
-
Accelerated: Store samples at an elevated condition (e.g., 25°C / 60% Relative Humidity or 40°C / 75% Relative Humidity).
-
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.
Caption: A typical workflow for assessing chemical stability.
Conclusion
While this compound is a stable compound under proper conditions, it is susceptible to degradation via hydrolysis, and to a lesser extent, by light and heat.[1] Adherence to the recommended storage conditions—refrigeration (2-8°C) under an inert, dry atmosphere and protected from light—is critical for preserving its purity and reactivity.[3] For researchers in drug development and other high-stakes fields, implementing a rigorous stability testing program is a non-negotiable step to ensure the quality and reliability of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 3-CHLORO-PYRAZINE-2-CARBOXYLATE CAS#: 655247-45-3 [amp.chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 7. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 9. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 11. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. echemi.com [echemi.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655247-45-3 Name: 3-Chloro-pyrazine-2-carboxylic acid ethyl ester [xixisys.com]
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- 16. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 17. biosynth.com [biosynth.com]
The Ascendance of the Pyrazine Ring: A Technical Guide to Its Discovery and Impact on Drug Development
For decades, the simple six-membered aromatic ring of pyrazine has served as a cornerstone in the discovery and development of transformative medicines. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the history, synthesis, and profound impact of pyrazine derivatives, tracing their journey from classical chemical reactions to their central role in modern blockbuster drugs.
The unassuming pyrazine ring, a heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to form crucial hydrogen bonds have made it an indispensable building block in pharmaceuticals.[4] Pyrazine derivatives have demonstrated a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[5][6][7] This guide will illuminate the key milestones, foundational synthetic methodologies, and pivotal case studies that have cemented the pyrazine core as a pillar of modern drug discovery.
Part 1: Historical Perspective and Foundational Discoveries
The history of pyrazine synthesis dates back to the late 19th century with classical methods that are still recognized today.[8] The Staedel-Rugheimer pyrazine synthesis, first reported in 1876, involves the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[8][9][10] Shortly after, in 1879, the Gutknecht pyrazine synthesis offered a variation based on the self-condensation of α-amino ketones.[8][9][11] These early methods, while foundational, laid the groundwork for the eventual explosion of pyrazine chemistry in the 20th century.[9]
A pivotal moment for the pyrazine scaffold in medicine was the discovery of Pyrazinamide in 1936.[12] Initially synthesized without knowledge of its antitubercular properties, its potential was realized in 1952, following the observation that a related compound, nicotinamide, showed activity against tuberculosis.[12][13][14] Pyrazinamide's discovery was remarkable because it is inactive against M. tuberculosis at a neutral pH and only demonstrates its potent sterilizing activity in the acidic environment of inflammatory lesions, a fact that defied conventional in vitro screening at the time.[12][13][15][16] This unusual characteristic highlighted the importance of in vivo testing and established pyrazine as a viable pharmacophore, paving the way for its inclusion in the standard multi-drug regimen for tuberculosis that has saved countless lives.[12][15]
Part 2: Core Synthetic Strategies for Novel Pyrazine Derivatives
The creation of diverse pyrazine libraries for drug screening relies on a robust and flexible synthetic toolkit. While classical methods are historically significant, modern catalysis has revolutionized the functionalization of the pyrazine core.
Foundational Synthetic Methodologies: Experimental Protocols
The classical syntheses established by Staedel-Rugheimer and Gutknecht remain fundamental to understanding pyrazine chemistry.[8][10]
Staedel-Rugheimer Pyrazine Synthesis (1876) [8][10][11] This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[10]
-
Step 1: Preparation of the α-amino ketone: 2-chloroacetophenone is reacted with an excess of aqueous or alcoholic ammonia. The ammonia acts as both a reactant and a base.
-
Step 2: Dimerization/Condensation: Two molecules of the resulting α-amino ketone condense to form a dihydropyrazine intermediate.
-
Step 3: Oxidation: The dihydropyrazine is oxidized to the stable aromatic pyrazine ring. This can be achieved using various oxidizing agents or simply by exposure to air.
Gutknecht Pyrazine Synthesis (1879) [8][17][18] This approach is based on the self-condensation of α-amino ketones, which are synthesized in a different manner.[8]
-
Step 1: Synthesis of α-amino ketone: An α-keto-oxime (isonitroso ketone) is formed by treating a ketone with nitrous acid. This is then reduced to the corresponding α-amino ketone.[17]
-
Step 2: Cyclization: The α-amino ketone undergoes self-condensation (dimerization) to form a dihydropyrazine.[18]
-
Step 3: Dehydrogenation: The dihydropyrazine intermediate is dehydrogenated (oxidized) to the final pyrazine product, often using reagents like mercury(I) oxide or copper(II) sulfate.[18]
Modern Synthetic Advances
The true power of pyrazine in modern drug discovery comes from the ability to precisely decorate the ring with various functional groups. The advent of transition metal-catalyzed cross-coupling reactions has been instrumental.[5][19]
-
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira couplings are routinely used to form carbon-carbon bonds on halo-pyrazine starting materials.[20] These methods offer high yields and excellent functional group tolerance, allowing for the late-stage diversification of complex molecules.
-
C-H Functionalization: More recent advances focus on the direct functionalization of carbon-hydrogen bonds on the pyrazine ring.[21] These methods are highly atom-economical and avoid the need for pre-functionalized starting materials (e.g., halo-pyrazines), representing a greener and more efficient approach to creating novel derivatives.[21]
The diagram below illustrates the versatility of a common starting material, a chloropyrazine, in generating diverse derivatives through modern synthetic pathways.
Caption: Versatile synthetic routes from a chloropyrazine intermediate.
Part 3: Case Studies in Drug Development
The strategic incorporation of the pyrazine ring has been critical to the success of numerous drugs across different therapeutic areas. The following case studies highlight its diverse roles.
Case Study 1: Bortezomib (Velcade®) - The Proteasome Inhibitor
Bortezomib is a first-in-class proteasome inhibitor used to treat multiple myeloma and mantle cell lymphoma.[22][23][24] Its structure is a dipeptidyl boronic acid, where one of the peptide components is derived from pyrazinoic acid.[22][25]
-
Role of the Pyrazine Moiety: The pyrazine ring in Bortezomib is crucial for molecular recognition and binding within the catalytic site of the 26S proteasome.[26] It forms specific interactions that orient the boronic acid warhead to reversibly bind to the active site threonine residue, inhibiting the proteasome's chymotrypsin-like activity.[22][26] This inhibition disrupts protein turnover, leading to apoptosis in cancer cells.[25]
-
Developmental Insight: The design of Bortezomib showcases the use of the pyrazine ring as a stable, non-natural amino acid bio-isostere that imparts favorable properties for potent and specific enzyme inhibition.[24][25]
Case Study 2: Gefitinib (Iressa®) - The EGFR Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small-cell lung cancer.[27][28] Its quinazoline core is a close relative of the pyrazine family (a fused pyrimidine-benzene ring system), but its mechanism of action provides a classic example of the role of nitrogen-containing heterocycles in kinase inhibition.
-
Mechanism of Action: Gefitinib competes with ATP for its binding site in the EGFR kinase domain.[27] A key nitrogen atom on the quinazoline ring acts as a hydrogen bond acceptor, forming a critical interaction with a backbone NH group of a methionine residue in the hinge region of the kinase. This "hinge-binding" motif is fundamental to its inhibitory activity.
-
Broader Significance: While Gefitinib itself is a quinazoline, its mechanism is highly relevant to pyrazine-containing kinase inhibitors. The strategic placement of nitrogen atoms in the pyrazine ring allows it to serve the same hinge-binding function, making it a common scaffold in the design of new kinase inhibitors targeting a wide range of cancers.[29]
Case Study 3: Varenicline (Chantix®) - The Smoking Cessation Aid
Varenicline is a prescription medication used to treat nicotine addiction.[30][31] It is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[32][33]
-
Role of the Fused Pyrazine Ring: Varenicline's rigid, tricyclic structure, which features a fused pyrazine ring (a pyrazino[2,3-h][5]benzazepine), is essential for its high affinity and selectivity for the α4β2 receptor subtype.[32][33]
-
Mechanism of Action: As a partial agonist, Varenicline's binding to the receptor provides a moderate level of stimulation, which helps to reduce nicotine withdrawal symptoms and cravings.[30][31][34] Simultaneously, its presence on the receptor blocks nicotine from binding, thereby diminishing the rewarding effects of smoking.[33][34] The pyrazine nitrogens are key interaction points within the receptor's binding pocket.
The following diagram illustrates the dual mechanism of Varenicline at the nicotinic receptor.
Caption: Varenicline's dual partial agonist/antagonist mechanism.
Part 4: Future Directions and Challenges
The utility of the pyrazine scaffold is far from exhausted. Current research is focused on several key areas:
-
Advanced Materials: Pyrazine-functionalized π-conjugated materials are being explored for applications in optoelectronics, including solar cells and light-emitting diodes, due to their favorable charge transfer properties.[35]
-
Novel Therapeutic Modalities: The pyrazine core is being incorporated into emerging drug classes like PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, where its structural and electronic properties can be finely tuned for specific functions.
-
Overcoming Synthetic Hurdles: A primary challenge remains the regioselective functionalization of polysubstituted pyrazines. Developing new catalytic methods that can precisely target specific C-H bonds on a complex pyrazine core will be crucial for unlocking the next generation of pyrazine-based drugs and materials.
Conclusion
From its origins in 19th-century organic synthesis to its current status as a privileged scaffold in blockbuster pharmaceuticals, the pyrazine ring has had a remarkable journey. Its history is intertwined with serendipitous discoveries, such as that of Pyrazinamide, and rational drug design, exemplified by Bortezomib and Varenicline. The continued development of innovative synthetic methodologies ensures that the pyrazine core will remain a vital and versatile tool for scientists and researchers, empowering the creation of novel therapeutics and advanced materials for years to come.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjmets.com [irjmets.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine - Wikipedia [en.wikipedia.org]
- 9. ir.nbu.ac.in [ir.nbu.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 13. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. researchgate.net [researchgate.net]
- 17. Gutknecht Condensation | CoLab [colab.ws]
- 18. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 22. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Bortezomib - MeSH - NCBI [ncbi.nlm.nih.gov]
- 24. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ≥98% (LC/MS), solid, 20S proteasome inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 27. thieme-connect.de [thieme-connect.de]
- 28. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. Varenicline - Wikipedia [en.wikipedia.org]
- 32. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. accessdata.fda.gov [accessdata.fda.gov]
- 34. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-Chloropyrazine-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Heterocyclic Building Block
Ethyl 3-chloropyrazine-2-carboxylate is a key intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both a reactive chlorine atom and an ester group on the pyrazine core, makes it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. The pyrazine ring itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from readily available 2-chloropyrazine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss potential challenges and troubleshooting strategies.
Reaction Mechanism: A Free-Radical Approach to Pyrazine Functionalization
The synthesis of this compound from 2-chloropyrazine can be efficiently achieved through a free-radical alkoxycarbonylation reaction. This method offers a direct and effective way to introduce an ester functionality onto the electron-deficient pyrazine ring.
The reaction is initiated by the generation of an ethyl carboxyl radical from ethyl pyruvate and hydrogen peroxide, catalyzed by iron(II) sulfate. The protonated pyrazine ring is then attacked by this radical, leading to the formation of a radical cation intermediate. Subsequent oxidation and deprotonation yield the desired product, this compound. The use of a two-phase solvent system is crucial to suppress polysubstitution and enhance the yield of the target compound.[1][2]
Figure 1: Simplified reaction mechanism for the free-radical alkoxycarbonylation of 2-chloropyrazine.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the procedure described by Haider and Käferböck (2002)[1][2].
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 1.14 g (10 mmol) | Starting material |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | 5.2 g (45 mmol) | Reagent |
| Hydrogen peroxide (30%) | H₂O₂ | 34.01 | 3.4 g (30 mmol) | Oxidizing agent |
| Iron(II) sulfate heptahydrate | FeSO₄·7H₂O | 278.01 | 8.3 g (30 mmol) | Catalyst |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 3.0 g (30 mmol) | Acid catalyst |
| Toluene | C₇H₈ | 92.14 | 30 mL | Organic solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |
| Water | H₂O | 18.02 | As needed | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Eluent |
| Light petroleum | - | - | As needed | Eluent |
| Silica gel | SiO₂ | 60.08 | As needed | Column chromatography |
Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Preparation of the Ethyl Pyruvate Solution: In a dropping funnel, add 3.4 g (30 mmol) of 30% hydrogen peroxide dropwise to 5.2 g (45 mmol) of ethyl pyruvate with stirring at a temperature between -10 and 0 °C. Maintain this temperature for 15 minutes.
-
Reaction Setup: In a separate reaction vessel, prepare a vigorously stirred mixture of 1.14 g (10 mmol) of 2-chloropyrazine, 7 mL of water, 3.0 g (30 mmol) of concentrated sulfuric acid, 8.3 g (30 mmol) of iron(II) sulfate heptahydrate, and 30 mL of toluene. Cool this mixture to -5 to 0 °C.
-
Reaction: Add the previously prepared ethyl pyruvate solution dropwise to the vigorously stirred chloropyrazine mixture, maintaining the temperature between -5 and 0 °C. Continue stirring for an additional 15 minutes after the addition is complete.
-
Work-up: Pour the reaction mixture into ice-water and extract several times with dichloromethane. Combine the organic extracts, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Remove excess ethyl pyruvate by Kugelrohr distillation at 30 °C and 1 mbar.
-
Purify the liquid residue by column chromatography on silica gel using a mixture of ethyl acetate and light petroleum (1:3) as the eluent.
-
Further purify the product by Kugelrohr distillation at 110 °C and 1 mbar to obtain this compound as a colorless liquid.[1]
-
Expected Results and Characterization
The described protocol is reported to yield approximately 1.04 g (56%) of the title compound.[1]
| Parameter | Expected Value |
| Yield | 56%[1] |
| Appearance | Colorless liquid[1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.54-8.46 (AB system, J₅,₆ = 2.5 Hz, 2 H, H-5, H-6), 4.45 (q, J = 7.1 Hz, 2 H, CH₂), 1.39 (t, J = 7.1 Hz, 3 H, CH₃)[1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 163.2 (C=O), 147.2 (C-3), 145.3 (C-5), 144.7 (C-2), 141.7 (C-6), 62.6 (CH₂), 13.9 (CH₃)[1] |
Troubleshooting and Key Considerations
-
Temperature Control: Maintaining the specified low temperatures during the addition of hydrogen peroxide and during the reaction is critical to control the reaction rate and minimize side reactions.
-
Vigorous Stirring: Due to the two-phase nature of the reaction mixture, vigorous stirring is essential to ensure efficient mixing and mass transfer between the aqueous and organic phases.
-
Formation of Isomers: The crude product may contain a small amount of the isomeric ethyl 5-chloropyrazine-2-carboxylate.[1] Careful purification by column chromatography is necessary to isolate the desired 3-chloro isomer.
-
Handling of Reagents: Hydrogen peroxide is a strong oxidizing agent and should be handled with care. Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE) should be worn at all times.
Alternative Synthetic Routes
While the free-radical alkoxycarbonylation is a direct approach, other synthetic strategies can be employed to synthesize this compound.
One alternative begins with 3-hydroxypyrazine-2-carboxamide . This can be achieved through a multi-step process involving the conversion of the hydroxyl group to a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride, followed by hydrolysis of the carboxamide to a carboxylic acid, and subsequent esterification.[3][4]
Another approach involves the esterification of a pre-existing pyrazine-2-carboxylic acid derivative . For instance, 3-chloropyrazine-2-carboxylic acid could be esterified using standard methods such as Fischer esterification with ethanol and an acid catalyst.[5] The synthesis of the starting 3-chloropyrazine-2-carboxylic acid can be accomplished through various methods, including the Sandmeyer reaction on 3-aminopyrazine-2-carboxylic acid.
Conclusion
The free-radical alkoxycarbonylation of 2-chloropyrazine provides an efficient and direct route to this compound, a valuable building block in synthetic chemistry. The protocol detailed in this application note, with its emphasis on careful temperature control and vigorous stirring, offers a reliable method for obtaining the target compound in good yield. By understanding the underlying reaction mechanism and potential challenges, researchers can successfully synthesize this important intermediate for their drug discovery and development endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 3. 3-HYDROXYPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Modern, Light-Driven Approach for the Direct Ethoxycarbonylation of Pyrazine Compounds
Introduction: The Enduring Importance of the Pyrazine Nucleus in Drug Discovery
The pyrazine ring system is a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Its presence in drugs like the antitubercular agent pyrazinamide highlights the significance of this privileged heterocycle.[3] The strategic functionalization of the pyrazine core is therefore of paramount importance in the development of novel pharmaceuticals. Traditional methods for introducing substituents often require harsh conditions or multi-step sequences.[4] Direct C-H functionalization, particularly through free-radical pathways, offers a more elegant and efficient alternative to access novel chemical space.[5] This application note details a robust, free-radical based protocol for the direct ethoxycarbonylation of pyrazine compounds, a transformation that installs a valuable ethyl ester moiety onto the electron-deficient pyrazine ring.
Mechanistic Rationale: A Fusion of Minisci-type Reactivity and Photoredox Catalysis
The described protocol is grounded in the principles of the Minisci reaction, a powerful method for the alkylation and acylation of electron-deficient heterocycles via the addition of a nucleophilic radical.[6][7] In this adaptation, we focus on the generation and subsequent trapping of an ethoxycarbonyl radical.
The overall transformation can be conceptually broken down into three key stages:
-
Radical Generation: The ethoxycarbonyl radical is generated from a suitable precursor. While classical Minisci conditions often employ harsh oxidants, modern approaches leverage the milder conditions of visible-light photoredox catalysis.[8][9][10] In this context, a photocatalyst, upon excitation by visible light, can initiate the formation of the desired radical species.
-
Radical Addition: The electron-deficient nature of the protonated pyrazine ring makes it an excellent acceptor for the nucleophilic ethoxycarbonyl radical.[6] This addition occurs regioselectively at the C-2 or C-5 positions, which are electronically activated towards radical attack.
-
Rearomatization: The resulting radical adduct undergoes oxidation to a cationic intermediate, which then loses a proton to regenerate the aromatic pyrazine ring, now bearing the desired ethoxycarbonyl group.
Caption: Mechanistic overview of photocatalyzed ethoxycarbonylation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the free-radical ethoxycarbonylation of a generic pyrazine substrate. Optimization may be required for specific derivatives.
Reagents and Equipment
| Reagent/Equipment | Purpose | Typical Grade/Specification |
| Pyrazine Substrate | Starting Material | >98% Purity |
| Ethyl 2-oxo-2-(phthalimidooxy)acetate | Ethoxycarbonyl Radical Precursor | Synthesized as per literature |
| fac-Ir(ppy)₃ | Photocatalyst | >98% Purity |
| Trifluoroacetic Acid (TFA) | Acid Additive | Reagent Grade |
| Acetonitrile (MeCN) | Solvent | Anhydrous, <50 ppm H₂O |
| Schlenk Flask | Reaction Vessel | Dried in oven prior to use |
| Magnetic Stirrer/Hotplate | Agitation and Temperature Control | Standard laboratory grade |
| Blue LED Lamp | Light Source | 450 nm, 24 W |
| Nitrogen/Argon Source | Inert Atmosphere | High Purity |
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazine substrate (1.0 mmol, 1.0 equiv.), ethyl 2-oxo-2-(phthalimidooxy)acetate (1.5 mmol, 1.5 equiv.), and fac-Ir(ppy)₃ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Additive Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL) followed by trifluoroacetic acid (2.0 mmol, 2.0 equiv.) via syringe.
-
Initiation: Place the reaction flask approximately 5 cm from a 24 W blue LED lamp and begin vigorous stirring. If necessary, use a fan to maintain the reaction temperature at approximately 25-30 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl pyrazinecarboxylate.
References
- 1. Synthetic methods : Part (i) Free-radical reactions [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Direct access to β-arylketoesters by NHC/photoredox catalyzed alkoxycarbonylation–carbonylation of styrenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Generation of the Methoxycarbonyl Radical by Visible-Light Photoredox Catalysis and Its Conjugate Addition with Electron-Deficient Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evolution Towards Green Radical Generation in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 3-Chloropyrazine-2-carboxylate in Modern Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents. Among these, pyrazine derivatives have garnered significant attention due to their prevalence in biologically active molecules. Ethyl 3-chloropyrazine-2-carboxylate, a bifunctional building block, has emerged as a crucial intermediate, offering synthetic chemists a versatile platform for molecular elaboration. Its strategic placement of a chloro leaving group and an ethyl ester functionality on the pyrazine core allows for a diverse range of chemical transformations, making it an invaluable tool in the synthesis of novel drug candidates and the optimization of existing ones. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical intermediate synthesis.
Physicochemical Properties and Safety Mandates
A thorough understanding of the physicochemical properties and safety protocols for this compound is a prerequisite for its effective and safe application in any research or manufacturing setting.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 655247-45-3 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.6 g/mol |
| Appearance | Colorless liquid |
| Purity | Typically ≥97% |
Hazard Identification and Safe Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Adherence to strict safety protocols is therefore non-negotiable.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][5][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][6] Do not eat, drink, or smoke when handling this chemical.[3] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3][6]
The Synthetic Powerhouse: Applications in Pharmaceutical Intermediate Synthesis
The reactivity of this compound is dominated by the susceptibility of the C-Cl bond to nucleophilic substitution and the ester group's capacity for hydrolysis and amidation. These characteristics make it a cornerstone in the synthesis of a variety of pharmaceutical intermediates.
Case Study: A Key Precursor in the Synthesis of Favipiravir
A prominent example of the utility of pyrazine derivatives is in the synthesis of antiviral agents. While various synthetic routes to the antiviral drug Favipiravir exist, many strategies employ pyrazine-based starting materials.[7][8][9][10] The structural similarity of this compound to key intermediates in some of these synthetic pathways highlights its potential as a starting material or a closely related analog for the development of novel antiviral compounds. Many synthetic approaches for Favipiravir start from compounds like 3-aminopyrazine-2-carboxylic acid or 3,6-dichloropyrazine-2-carbonitrile, which share the core pyrazine scaffold.[7][8][10]
Core Reactions and Mechanistic Insights
Two of the most powerful transformations involving this compound are nucleophilic aromatic substitution (SNAᵣ) and palladium-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxylate group, facilitates the displacement of the chloride atom by a variety of nucleophiles, most notably amines. This reaction is a fundamental strategy for introducing diverse functionalities and building molecular complexity.
Protocol: Microwave-Assisted Aminodehalogenation of this compound
This protocol is adapted from methodologies described for similar chloropyrazine derivatives, which often show improved reaction times and yields with microwave assistance.[11][12]
Materials:
-
This compound
-
Substituted benzylamine (or other primary/secondary amine)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Add anhydrous THF to dissolve the starting material.
-
Add the desired benzylamine (2 equivalents) followed by triethylamine (1.2 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes), with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired Ethyl 3-(benzylamino)pyrazine-2-carboxylate derivative.
Causality in Protocol Design: The use of excess amine drives the reaction to completion. Triethylamine acts as a base to neutralize the HCl generated during the reaction. Microwave irradiation provides efficient and uniform heating, significantly reducing reaction times compared to conventional heating methods.[11]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[13][14][15][16] this compound serves as an excellent electrophilic partner for coupling with a variety of boronic acids or their derivatives, providing access to a wide range of aryl- or heteroaryl-substituted pyrazines.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure based on established methods for the Suzuki-Miyaura coupling of chloro-heteroarenes.[17]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the palladium catalyst (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 3-arylpyrazine-2-carboxylate.
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrazine. Subsequent transmetalation with the boronic acid (activated by the base) and reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst.[16] The choice of ligand and base is crucial for efficient catalysis.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its dual reactivity allows for sequential or orthogonal functionalization, providing a rapid means to generate libraries of novel compounds for drug discovery programs. The protocols detailed herein for aminodehalogenation and Suzuki-Miyaura cross-coupling represent robust and reproducible methods for leveraging the synthetic potential of this important reagent. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive intermediates will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655247-45-3 Name: 3-Chloro-pyrazine-2-carboxylic acid ethyl ester [xixisys.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. fishersci.com [fishersci.com]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 9. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of Ethyl 3-Chloropyrazine-2-carboxylate as a Core Scaffold in Agrochemical Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of Ethyl 3-Chloropyrazine-2-carboxylate (CAS No: 655247-45-3) in modern agrochemical research. The inherent reactivity of this pyrazine derivative, characterized by an electron-deficient ring system, makes it a highly valuable and versatile intermediate for synthesizing novel active ingredients.[1][2] The primary focus of this guide is the strategic use of its chloro- and ethyl ester functionalities to construct libraries of potential herbicides and fungicides. We will explore the causality behind experimental choices in core synthetic transformations, provide detailed, field-proven protocols, and outline methodologies for preliminary biological screening.
Introduction: The Pyrazine Scaffold in Agrochemical Design
The pyrazine ring is a privileged scaffold in medicinal and agrochemical chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[3][4][5] this compound emerges as a particularly strategic starting material. Its structure features two key reactive sites:
-
C3-Chloride: The chlorine atom is attached to an electron-deficient pyrazine ring, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2][6] This allows for the facile introduction of diverse functional groups (amines, thiols, alkoxides), which is a cornerstone for building chemical libraries for high-throughput screening.
-
C2-Ethyl Carboxylate: The ester group serves as a versatile handle for subsequent chemical modifications, most commonly hydrolysis to the corresponding carboxylic acid, followed by amide bond formation. This two-step process enables the connection of the pyrazine core to other pharmacophores or biologically active moieties.
This combination of reactive sites provides a robust platform for generating novel molecular architectures tailored for specific agrochemical targets, such as inhibiting essential plant enzymes.[5][7]
Physicochemical & Reactivity Profile
A thorough understanding of the substrate's properties is fundamental to successful experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 655247-45-3 | [8] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][9] |
| Molecular Weight | 186.6 g/mol | [1][10] |
| Appearance | White to yellow Solid-Liquid Mixture or Colorless Liquid | [1][10][11] |
| Boiling Point | 265.0 ± 35.0 °C (Predicted) | [10] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [10] |
| Storage | Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon) | [10] |
Reactivity Insights: The pyrazine ring's two nitrogen atoms at positions 1 and 4 withdraw electron density, making the carbon atoms electrophilic. This electronic feature is the primary driver for the high susceptibility of the C3-chlorine to displacement by nucleophiles.[12] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The choice of solvent, base, and temperature is critical for controlling reaction kinetics and minimizing side-product formation.
Core Application: Synthesis of N-Phenylpyrazine-2-carboxamide Herbicides
A prominent application of this compound is in the synthesis of substituted N-phenylpyrazine-2-carboxamides, a class of compounds that has demonstrated significant herbicidal activity, particularly as inhibitors of photosynthetic electron transport (PET).[5][13] The overall synthetic strategy involves a three-stage process, transforming the simple starting material into a complex, biologically active molecule.
Caption: Synthetic workflow for N-Aryl-aminopyrazine-2-carboxamides.
Experimental Protocols
The following protocols are presented as robust starting points for synthesis and screening. Researchers should perform their own reaction optimizations.
Protocol 1: Nucleophilic Aromatic Substitution with Substituted Amines
This protocol details the displacement of the C3-chloride, the foundational step for introducing molecular diversity.
-
Objective: To synthesize Ethyl 3-(benzylamino)pyrazine-2-carboxylate as a representative intermediate.
-
Rationale: This SNAr reaction leverages the electrophilicity of the pyrazine ring. Triethylamine (Et₃N) is used as a mild, non-nucleophilic base to quench the HCl generated in situ, driving the reaction to completion. THF is an excellent solvent due to its ability to dissolve the reactants and its appropriate boiling point for this transformation.[2][14]
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ethyl acetate, Brine (saturated aq. NaCl), Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution with stirring.
-
Add benzylamine (2.0 eq) dropwise at room temperature. An excess of the amine is used to ensure complete consumption of the starting material.[2][14]
-
Heat the reaction mixture to reflux (approx. 66-70 °C) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate).
-
Upon completion (typically 8-16 hours), cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
-
-
Scientist's Note: The use of microwave-assisted synthesis can dramatically reduce reaction times (e.g., 30 minutes at 140 °C in a sealed vessel) and often improves yields for this type of transformation.[14]
Protocol 2: Saponification to Pyrazine-2-carboxylic Acid
This step converts the stable ethyl ester into a carboxylic acid, activating it for amide bond formation.
-
Objective: To hydrolyze the ethyl ester intermediate from Protocol 1.
-
Rationale: Base-catalyzed hydrolysis (saponification) is an efficient and high-yielding method for converting esters to carboxylates. The resulting carboxylate salt is protonated in an acidic workup to yield the free carboxylic acid.
-
Materials:
-
Ethyl 3-(benzylamino)pyrazine-2-carboxylate (1.0 eq)
-
Ethanol, Water
-
Sodium Hydroxide (NaOH, 2.0 eq)
-
Hydrochloric Acid (1M HCl)
-
-
Procedure:
-
Dissolve the ester in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add a solution of NaOH (2.0 eq) in water.
-
Heat the mixture to 50-60 °C and stir until TLC indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Protocol 3: Amide Coupling via Acyl Chloride
This final step couples the pyrazine core to a second aromatic system, completing the synthesis of the target herbicidal compound.
-
Objective: To synthesize N-(4-chlorophenyl)-3-(benzylamino)pyrazine-2-carboxamide.
-
Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) is a classic and effective activation strategy.[2][5] The subsequent reaction with the aniline in the presence of a base like pyridine proceeds rapidly to form the stable amide bond.
-
Materials:
-
3-(Benzylamino)pyrazine-2-carboxylic Acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
Anhydrous Toluene, Anhydrous Acetone
-
4-chloroaniline (1.0 eq)
-
Anhydrous Pyridine
-
-
Procedure:
-
In a flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) and reflux the mixture for 1-2 hours until the solution becomes clear.
-
Remove the excess thionyl chloride and toluene under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water.
-
Dissolve the resulting crude acyl chloride in anhydrous acetone.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous pyridine and cool in an ice bath.
-
Add the acyl chloride solution dropwise to the aniline solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-phenylpyrazine-2-carboxamide.[5]
-
Application Workflow & Bio-Assay Protocol
The ultimate application is the discovery of new agrochemicals. This requires a systematic workflow from synthesis to biological evaluation.
Caption: Integrated workflow from synthesis to bio-activity screening.
Protocol 4: Primary Screening - Inhibition of Photosynthetic Electron Transport (PET)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound on spinach chloroplasts.
-
Rationale: Many commercial herbicides act by blocking the PET chain in photosystem II. An in vitro assay using isolated chloroplasts provides a rapid and effective primary screen for this mode of action.[5] The activity is measured by monitoring the reduction of an artificial electron acceptor (like 2,6-dichlorophenol-indophenol, DCPIP).
-
Materials:
-
Fresh spinach leaves
-
Isolation buffer, Suspension buffer
-
Test compounds dissolved in DMSO
-
Spectrophotometer
-
-
Abbreviated Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in a chilled isolation buffer and isolate intact chloroplasts via differential centrifugation.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.
-
Assay Preparation: In a series of cuvettes, add suspension buffer, the artificial electron acceptor, and varying concentrations of the test compound (dissolved in DMSO). Include a control with only DMSO.
-
Measurement: Add the chloroplast suspension to each cuvette, immediately place it in the spectrophotometer, and measure the rate of photoreduction of the electron acceptor by monitoring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) under illumination.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the control. Plot the inhibition versus the logarithm of the concentration and determine the IC₅₀ value from the resulting dose-response curve.[5]
-
Conclusion
This compound is a powerful and commercially available building block for agrochemical research. Its predictable reactivity through nucleophilic aromatic substitution and ester modification allows for the systematic synthesis of diverse compound libraries. By following structured synthetic and screening protocols, such as those detailed here for the creation of N-phenylpyrazine-2-carboxamide herbicides, research teams can efficiently explore novel chemical spaces and identify promising new leads for the development of next-generation crop protection agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazine Derivatives—Versatile Scaffold | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. coromandel.biz [coromandel.biz]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ETHYL 3-CHLORO-PYRAZINE-2-CARBOXYLATE CAS#: 655247-45-3 [amp.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents from Ethyl 3-Chloropyrazine-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry
The pyrazine ring system is a cornerstone in the development of modern therapeutics, featuring in a range of FDA-approved drugs with diverse biological activities, including roles in oncology, infectious diseases, and cardiovascular medicine.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. Ethyl 3-chloropyrazine-2-carboxylate is a versatile and highly reactive starting material, offering multiple avenues for chemical modification to generate novel molecular entities with therapeutic potential. This document provides a detailed guide to the synthesis of diverse pyrazine derivatives from this key building block, with a focus on methodologies relevant to drug discovery and development.
Core Synthetic Strategies
This compound possesses two primary reactive sites for diversification: the chloro substituent at the 3-position, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and the ethyl ester at the 2-position, which can be readily converted into a variety of functional groups such as amides and hydrazides.
Part 1: Functionalization of the Pyrazine Core via Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyrazine ring, further activated by the adjacent ester group, renders the chlorine atom at the 3-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This pathway is particularly effective for the introduction of nitrogen and sulfur nucleophiles.
Application Note: Synthesis of 3-Aminopyrazine Derivatives as Potential Antimicrobial Agents
A prominent application of SNAr on the 3-chloropyrazine scaffold is the synthesis of 3-aminopyrazine derivatives, which are analogues of the first-line antitubercular drug pyrazinamide.[2][3] By reacting this compound with a diverse range of primary and secondary amines, a library of compounds can be generated for screening against various pathogens. The resulting 3-amino-substituted pyrazine-2-carboxylates can be further modified at the ester position to yield amides, which often exhibit enhanced biological activity.
Experimental Protocols
This protocol describes a general method for the aminodehalogenation of a 3-chloropyrazine derivative, which can be adapted from the synthesis of 3-benzylaminopyrazine-2-carboxamides.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Reagents: Add the desired primary or secondary amine (2.0 eq) followed by a base, typically triethylamine (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 70°C under a reflux condenser for 15 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminopyrazine derivative.
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[2]
-
Reaction Setup: In a microwave-safe reaction vial, combine 3-chloropyrazine-2-carboxamide (1.0 eq), the desired amine (2.0 eq), and a base such as pyridine (1.0 eq) in a suitable solvent like methanol.
-
Microwave Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to 140°C for 30 minutes with a power of 200 W.
-
Work-up and Purification: After cooling, the product can be purified by flash chromatography as described in Protocol 1.1.
| Reaction Type | Conditions | Time | Typical Yields | Reference |
| Conventional SNAr | 70°C, Reflux | 15 h | 24-50% | [2] |
| Microwave-Assisted SNAr | 140°C, 200 W | 30 min | 26-80% | [2] |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from this compound.[4][5]
Application Note: Expanding Chemical Diversity through Cross-Coupling
The chloro substituent on the pyrazine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the chemical space accessible from the starting material.
Experimental Protocols
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[6]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically K2CO3 (2.0 eq).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture at 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[7][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture at 80-110°C for 12-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent. Purify the product by column chromatography.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[2][9]
-
Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 eq), a copper(I) co-catalyst like CuI (0.05 eq), and a base, typically triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
| Coupling Reaction | Catalyst System | Base | Typical Solvents |
| Suzuki-Miyaura | Pd(PPh3)4 | K2CO3 | Dioxane/Water |
| Buchwald-Hartwig | Pd2(dba)3 / XPhos | NaOtBu | Toluene, Dioxane |
| Sonogashira | Pd(PPh3)2Cl2 / CuI | Et3N | THF, DMF |
Part 3: Derivatization of the Ethyl Ester Moiety
The ethyl ester at the 2-position of the pyrazine ring is a versatile handle for further functionalization, most commonly through conversion to amides or hydrazides.
Application Note: Enhancing Biological Activity and Exploring New Linkages
Conversion of the ester to an amide is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can improve target binding and pharmacokinetic properties. Hydrazides serve as valuable intermediates for the synthesis of a variety of heterocyclic systems and can also be used to link the pyrazine core to other pharmacophores.
Experimental Protocols
This protocol is based on the general principles of aminolysis of esters.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a saturated solution of ammonia in methanol.
-
Reaction Conditions: Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield 3-chloropyrazine-2-carboxamide.
This protocol is adapted from a general procedure for the synthesis of hydrazides from esters.
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product, 3-chloropyrazine-2-carbohydrazide, will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Visualizing the Synthetic Pathways
Caption: Synthetic routes from this compound.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide array of novel pyrazine derivatives with potential therapeutic applications. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The strategic application of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ester derivatization allows for the systematic generation of compound libraries for drug discovery programs targeting a range of diseases.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sonogashira Coupling with Chloropyrazine Derivatives
Introduction: The Strategic Importance of Alkynylpyrazines in Modern Drug Discovery
The pyrazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in key hydrogen bonding interactions have made it a cornerstone in the design of bioactive molecules. The introduction of alkynyl moieties onto the pyrazine ring via the Sonogashira cross-coupling reaction has emerged as a powerful strategy for expanding the chemical space around this important heterocycle.[2][3] This carbon-carbon bond-forming reaction, which couples terminal alkynes with sp²-hybridized carbons, provides a direct and modular route to novel alkynylpyrazines with significant potential in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[1]
Chloropyrazines, being electron-deficient heteroaryl chlorides, are particularly well-suited substrates for the Sonogashira coupling, often exhibiting enhanced reactivity compared to their carbocyclic counterparts.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing Sonogashira couplings with chloropyrazine derivatives. It delves into the mechanistic rationale behind protocol choices, offers detailed step-by-step procedures for both traditional copper-catalyzed and modern copper-free methods, and addresses common challenges and optimization strategies.
Mechanistic Considerations: A Tale of Two Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional approach, a copper cycle.[4][5] Understanding these cycles is paramount to rational protocol design and troubleshooting.
The Palladium Cycle: The Engine of C-C Bond Formation
The palladium cycle is the core of the Sonogashira reaction. It begins with the oxidative addition of the chloropyrazine to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is often the rate-limiting step, especially for less reactive chlorides.[6] The resulting palladium(II) complex then undergoes transmetalation with a copper acetylide (in the copper-catalyzed version) or directly reacts with the alkyne (in the copper-free version) to form a palladium-alkynyl complex. Finally, reductive elimination from this complex yields the desired alkynylpyrazine and regenerates the active palladium(0) catalyst.
dot
Caption: The Palladium Catalytic Cycle in Sonogashira Coupling.
The Copper Cycle: An Accelerator with a Side Effect
In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst.[4][5][7] Its primary role is to react with the terminal alkyne in the presence of a base to form a more reactive copper acetylide intermediate.[7] This species readily undergoes transmetalation with the palladium(II) complex, accelerating the overall reaction rate. However, the presence of copper can also promote the undesirable oxidative homocoupling of the terminal alkyne to form a 1,3-diyne byproduct, known as the Glaser coupling.[2][5] This side reaction is particularly problematic when the cross-coupling is slow or when the reaction is exposed to oxygen.
dot
Caption: The Copper Co-catalytic Cycle and the Glaser Side Reaction.
Key Parameters for Successful Coupling with Chloropyrazines
The success of a Sonogashira coupling with a chloropyrazine derivative hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation for Chloropyrazines | Rationale and Key Considerations |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) precatalysts are generally more air-stable and are reduced in situ to the active Pd(0) species.[4] For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be advantageous. |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) | For simple chloropyrazines, PPh₃ is often sufficient. For more sterically hindered or electron-rich chloropyrazines, bulky, electron-rich phosphine ligands or NHCs can significantly improve reaction rates and yields by facilitating the oxidative addition step.[4] |
| Copper Co-catalyst | Copper(I) iodide (CuI) (for catalyzed reactions) | Typically used in catalytic amounts (1-5 mol%). Essential for the traditional Sonogashira protocol. For substrates prone to homocoupling, a copper-free protocol is recommended.[2][5] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cesium Carbonate (Cs₂CO₃) | An amine base like Et₃N or DIPEA is commonly used, often serving as both the base and a co-solvent.[8] For copper-free systems, a stronger inorganic base like Cs₂CO₃ may be required.[4] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Acetonitrile | The choice of solvent can influence catalyst solubility and reaction temperature. DMF and THF are common choices. For microwave-assisted reactions, solvents with high dielectric constants are preferred. |
| Temperature | Room temperature to 100 °C | The electron-deficient nature of the pyrazine ring often allows for milder reaction conditions compared to other aryl chlorides. However, for less reactive substrates, heating may be necessary. Microwave irradiation can significantly shorten reaction times.[9] |
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of chloropyrazine derivatives. Optimization of catalyst loading, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the coupling of various chloropyrazines with terminal alkynes.
Materials:
-
Chloropyrazine derivative (1.0 mmol)
-
Terminal alkyne (1.1 - 1.5 mmol)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 mmol, 2-5 mol%)
-
Copper(I) iodide (CuI) (0.01 - 0.05 mmol, 1-5 mol%)
-
Triethylamine (Et₃N) (3-5 mL)
-
Anhydrous and degassed solvent (e.g., THF or DMF) (5-10 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyrazine derivative, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates where alkyne homocoupling is a significant side reaction.
Materials:
-
Chloropyrazine derivative (1.0 mmol)
-
Terminal alkyne (1.2 - 2.0 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 - 0.05 mmol, 2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos) (0.04 - 0.10 mmol, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (2.0 - 3.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane) (5-10 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyrazine derivative, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, inappropriate ligand | Use a fresh catalyst and ensure anhydrous/anaerobic conditions. Increase the reaction temperature or consider microwave heating.[9] Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). |
| Significant alkyne homocoupling (Glaser product) | Presence of oxygen, high copper concentration | Ensure thorough degassing of solvents and reagents and maintain a strict inert atmosphere. Reduce the loading of CuI or switch to a copper-free protocol.[2][5] |
| Dehalogenation of chloropyrazine | Certain catalyst/ligand combinations, prolonged reaction times at high temperatures | Decrease the reaction temperature or time. Screen different palladium sources and ligands. |
| Formation of complex mixtures | Side reactions, substrate decomposition | Re-evaluate the stability of the starting materials under the reaction conditions. Consider milder conditions (lower temperature, different base). |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure (e.g., in sealed vials with heating) should be performed behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Sonogashira coupling of chloropyrazine derivatives is a highly effective and versatile method for the synthesis of novel alkynylpyrazines. By understanding the underlying reaction mechanisms and carefully selecting the appropriate catalytic system and reaction conditions, researchers can readily access a wide array of functionalized pyrazine building blocks for applications in drug discovery and materials science. The choice between a traditional copper-catalyzed approach and a modern copper-free protocol will depend on the specific substrates and the desired outcome, with copper-free methods offering a distinct advantage in minimizing unwanted side reactions.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. thalesnano.com [thalesnano.com]
Microwave-Assisted Synthesis of Pyrazinamide Derivatives: Protocols and Mechanistic Insights
An Application Guide:
Prepared by: A Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) for the efficient production of pyrazinamide derivatives. Pyrazinamide is a cornerstone of first-line tuberculosis treatment, and the rapid synthesis of its derivatives is crucial for the discovery of new agents to combat drug-resistant strains.
The Strategic Advantage of Microwave Synthesis in Pyrazinamide Drug Discovery
Pyrazinamide holds a critical position in the chemotherapy of tuberculosis. The development of novel derivatives aims to enhance efficacy, overcome resistance, and improve pharmacokinetic profiles. Traditional synthetic methods, often reliant on conventional heating, can be time-consuming, energy-intensive, and may lead to lower yields and side-product formation.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry.[2] By utilizing microwave energy, this approach dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[3][4] This rapid, efficient, and often higher-yielding methodology aligns with the principles of green chemistry by reducing energy consumption and minimizing solvent use.[5][6] For the synthesis of N-heterocycles like pyrazinamide derivatives, MAOS has proven to be exceptionally effective.[3]
The Principle of Microwave Dielectric Heating
Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls, microwave synthesis generates heat volumetrically within the reaction mixture itself.[6][7] This is achieved through the direct interaction of microwaves with polar molecules in the sample.[8]
The two primary mechanisms responsible for this energy transfer are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants used in pyrazinamide synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the sample.[7][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalytic salts or ionic intermediates), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[10]
This direct and instantaneous heating mechanism avoids the thermal gradients and superheating of vessel walls common in conventional methods, leading to cleaner reactions and higher product purity.[2][7]
Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.
Core Synthetic Protocols for Pyrazinamide Derivatives
The versatility of MAOS can be applied to several key synthetic transformations used to generate libraries of pyrazinamide derivatives. The following protocols are based on established, peer-reviewed methodologies.
Protocol 1: Aminodehalogenation of 3-Chloropyrazine-2-carboxamide
This is a robust and widely used method for introducing diverse side chains onto the pyrazine core. Microwave irradiation dramatically accelerates this nucleophilic aromatic substitution reaction.[11][12]
Caption: General Workflow for Microwave-Assisted Aminodehalogenation.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxamide (1.0 mmol, 157.5 mg).
-
Addition of Amine and Solvent: Add the desired amine (e.g., substituted benzylamine, 1.1 mmol), methanol (4 mL), and pyridine (1.2 mmol) as a base.[11] The base is crucial to neutralize the HCl generated during the reaction.
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Set the reaction parameters. Typical conditions are a temperature of 140 °C for 30 minutes with a maximum power of 120 W.[11] The sealed vessel allows the temperature to safely exceed the boiling point of the solvent, further accelerating the reaction.[2]
-
Cooling: After the irradiation is complete, the vial is cooled to room temperature, typically via a compressed air jet integrated into the microwave system.
-
Workup and Purification: The reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel or recrystallization, to yield the pure N-substituted 3-aminopyrazine-2-carboxamide derivative.[1]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[13][14]
Comparative Data: Conventional vs. Microwave Synthesis
| Amine Substituent | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Cyclohexylamine | 24 hours, 52.3% | 30 minutes, 95.8% | [11] |
| Benzylamine | 15 hours, ~40-50% | 30 minutes, ~70-80% | [1] |
| 4-Methylbenzylamine | Not reported | 30 minutes, 77.0% | [1] |
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyrazinamide derivatives. Microwave assistance makes this palladium-catalyzed reaction exceptionally fast and efficient.[15][16]
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave vial, add the halogenated pyrazinamide precursor (e.g., 3-bromopyrazine-2-carboxamide, 1.0 mmol), the corresponding aryl- or heteroarylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., XPhosPdG2, 0.5-2 mol%), and a suitable base (e.g., K₂CO₃ or KOH, 2.0-3.0 mmol).[15][16]
-
Solvent Addition: Add a solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or EtOH/H₂O).[16][17]
-
Degassing and Sealing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst. Seal the vial tightly.
-
Microwave Irradiation: Heat the reaction mixture in the microwave synthesizer. Typical conditions range from 100-150 °C for 10-30 minutes.[17]
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Characterization: Analyze the purified product by NMR, IR, and MS to confirm its structure.
Protocol 3: Ullmann Condensation (C-N Coupling)
The Ullmann condensation is a classic method for forming C-N bonds, particularly useful for coupling amines or anilines to aryl halides. The traditionally harsh conditions (high temperatures, long reaction times) are significantly mitigated by using microwave irradiation.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave vial, combine the halogenated pyrazinamide precursor (1.0 mmol), the amine or aniline (1.2-2.0 mmol), a copper catalyst (e.g., Cu(0) powder, CuI, or Cu₂O, 5-20 mol%), a base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol), and optionally a ligand (e.g., L-proline).[19][20]
-
Solvent Addition: Add a high-boiling point polar solvent such as DMF, DMSO, or, for greener applications, an aqueous buffer system.[19]
-
Vial Sealing and Irradiation: Seal the vial and irradiate in the microwave synthesizer at a temperature between 120-190 °C for 20-60 minutes.[20]
-
Workup and Purification: After cooling, the workup typically involves filtering off the catalyst, followed by extraction and purification of the product by chromatography or recrystallization.
-
Characterization: Confirm the structure of the N-arylated pyrazinamide derivative using appropriate spectroscopic methods.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to elucidate the detailed molecular structure, confirming the successful coupling and the position of substituents.[14]
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the characteristic C=O stretching of the amide and N-H stretching vibrations.[21][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[14]
-
Melting Point (MP): The melting point is a useful indicator of purity for crystalline solids.[13]
Conclusion
Microwave-assisted synthesis represents a superior, efficient, and environmentally conscious platform for the rapid generation of pyrazinamide derivatives.[23] The protocols outlined in this guide demonstrate significant advantages over conventional heating, including drastic reductions in reaction time, improved yields, and cleaner reaction profiles.[1][11] By leveraging this technology, researchers in drug discovery can accelerate the synthesis-testing cycle, facilitating the timely development of new and more effective antitubercular agents.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anubooks.com [anubooks.com]
- 5. Microwave assisted synthesis [wisdomlib.org]
- 6. ijnrd.org [ijnrd.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. mdpi.com [mdpi.com]
- 12. New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions | MDPI [mdpi.com]
- 21. Spectral, thermal studies and biological activity of pyrazinamide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bot Verification [rasayanjournal.co.in]
Application Note: A Researcher's Guide to Nucleophilic Substitution on the Pyrazine Ring
Introduction: The Unique Reactivity of the Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous pharmaceuticals, including anticancer, antiviral, and antibiotic agents.[3] The symmetrical placement of the two electron-withdrawing nitrogen atoms renders the pyrazine ring electron-deficient. This electronic characteristic makes the ring generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a suitable leaving group.[2][3] This heightened reactivity compared to corresponding pyridines makes SNAr a powerful and reliable strategy for the functionalization of the pyrazine core.[4] This guide provides an in-depth exploration of the mechanisms, regiochemical principles, and practical protocols for performing nucleophilic substitution reactions on pyrazine derivatives.
The SNAr Mechanism on the Pyrazine Ring
Unlike aliphatic SN2 reactions, the nucleophilic aromatic substitution on pyrazines does not occur in a single concerted step. Instead, it proceeds via a two-step addition-elimination pathway.
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group (typically a halogen). This step is usually the rate-determining step of the reaction. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The electron-deficient nature of the pyrazine ring, enhanced by the two nitrogen atoms, is crucial for stabilizing this anionic intermediate, thereby facilitating its formation.
-
Step 2: Elimination and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final substituted product.
Caption: The SNAr mechanism on a pyrazine ring.
Controlling Regioselectivity on Substituted Pyrazines
In drug discovery and development, controlling the precise location of a chemical modification is paramount. For unsymmetrically substituted pyrazines, the regioselectivity of nucleophilic attack is not random; it is dictated by the electronic nature of the substituents already on the ring.
A comprehensive study on 2-substituted 3,5-dichloropyrazines provides clear and predictable trends for the regioselective addition of amine nucleophiles.[6][7][8]
-
Electron-Donating Groups (EDGs): When an EDG (e.g., -CH₃, -OCH₃) is present at the 2-position, nucleophilic attack is directed preferentially to the 3-position . The EDG increases electron density at the adjacent carbons, making the C-3 position the most favorable site for attack.
-
Electron-Withdrawing Groups (EWGs): Conversely, when an EWG (e.g., -CN, -CO₂Me) occupies the 2-position, nucleophilic attack occurs selectively at the 5-position .[6][7] The EWG further enhances the electron-deficient character of the ring, particularly at the para-position (C-5), making it the most electrophilic site.
These predictable outcomes are invaluable for synthetic route design, allowing for the controlled and selective installation of functional groups.[6]
References
- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 2. irjmets.com [irjmets.com]
- 3. scribd.com [scribd.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of Ethyl 3-Chloropyrazine-2-carboxylate for Medicinal Chemistry Scaffolds
Prepared by: A Senior Application Scientist
Foreword: The Pyrazine Core in Modern Drug Discovery
Heterocyclic structures are foundational to medicinal chemistry, providing rigid frameworks that orient functional groups for optimal target binding.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold found in numerous clinically approved drugs and late-stage clinical candidates.[1][3][4][5] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, make it a versatile core for modulating the pharmacological and pharmacokinetic properties of a molecule.[1][6]
Ethyl 3-chloropyrazine-2-carboxylate stands out as a particularly valuable and bifunctional starting material.[7][8][9] This guide provides a detailed exploration of its synthetic utility, focusing on strategic derivatization at its two key reactive sites: the C3-chloro substituent and the C2-ethyl ester. We will delve into the mechanistic rationale behind common synthetic transformations and provide robust, field-tested protocols for researchers engaged in drug discovery and development.
Part 1: Functionalization at the C3-Position via Chlorine Displacement
The C3 position of this compound is primed for modification. The electron-withdrawing nature of the two ring nitrogens and the adjacent C2-ester group significantly activates the C-Cl bond, making it an excellent electrophilic site for both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The Direct Approach
The SNAr reaction is a direct and often atom-economical method for introducing nucleophiles onto the pyrazine core. The reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized by the electron-deficient pyrazine ring, facilitating the subsequent expulsion of the chloride leaving group.[10][11][12] This pathway is particularly effective for strong nucleophiles like primary and secondary amines.
Caption: General workflow for the SNAr amination of this compound.
Protocol 1: Microwave-Assisted Aminodehalogenation
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating for this transformation.[13]
-
Reagent Preparation: In a 10 mL microwave-rated reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Amine: Add the desired benzylamine derivative (1.1 mmol, 1.1 eq).[13][14]
-
Solvent and Base: Add methanol (3 mL) as the solvent and pyridine (1.5 mmol, 1.5 eq) as a non-nucleophilic base to scavenge the HCl byproduct.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the vial to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-aminopyrazine-2-carboxylate derivative.
Table 1: Representative SNAr Amination Reactions
| Amine Nucleophile | Heating Method | Typical Yield | Reference |
| Substituted Benzylamines | Microwave | 50-85% | [13] |
| Substituted Anilines | Conventional | 24-50% | [13] |
| Morpholine | Conventional | ~70-80% | [12] |
Palladium-Catalyzed Cross-Coupling: Expanding Synthetic Horizons
When direct SNAr is inefficient or when C-C bond formation is desired, palladium-catalyzed cross-coupling reactions are indispensable tools.[6][15] The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are pillars of modern medicinal chemistry, enabling the construction of complex molecular architectures under relatively mild conditions.[16][17][18]
1.2.1 Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki coupling is a powerful method for forming C-C bonds, particularly for creating biaryl systems prevalent in kinase inhibitors and other targeted therapies.[15][16] The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids
-
Inert Atmosphere: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst System: Add palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%) and a suitable phosphine ligand such as SPhos or XPhos (0.06 mmol, 6 mol%).
-
Solvent: Add a degassed solvent mixture, typically toluene/water (4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the 3-aryl-pyrazine-2-carboxylate derivative.
1.2.2 Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, often succeeding where SNAr reactions fail, particularly with less nucleophilic amines or sterically hindered substrates.[17][18][19]
Protocol 3: Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under an argon atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).
-
Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a specialized phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).[20]
-
Solvent: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 90-110°C for 12-24 hours. Monitor the reaction for completion.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Part 2: Functionalization at the C2-Position via Ester Modification
The ethyl ester at the C2 position provides a second handle for derivatization, most commonly to generate amides. Amide bonds are critical pharmacophores, capable of acting as both hydrogen bond donors and acceptors, which is crucial for target engagement.[21][22]
Caption: Synthetic routes from the C2-ester to the corresponding amide.
Step 1: Ester Hydrolysis to the Carboxylic Acid
The most reliable path to diverse amides involves first hydrolyzing the ester to the corresponding carboxylic acid. This intermediate is then activated for coupling with a wide array of amines.
Protocol 4: Base-Mediated Ester Hydrolysis
-
Dissolution: Dissolve the ethyl pyrazine-2-carboxylate derivative (1.0 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 8 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 mmol, 2.0 eq) and stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the crude pyrazine-2-carboxylic acid, which is often used in the next step without further purification.
Step 2: Amide Bond Formation
With the carboxylic acid in hand, standard peptide coupling reagents can be employed to form the desired amide bond under mild conditions.
Protocol 5: HATU-Mediated Amide Coupling
-
Inert Atmosphere & Dissolution: To a flask under an argon atmosphere, dissolve the pyrazine-2-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Add the desired amine (1.1 mmol, 1.1 eq), followed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol, 1.2 eq).
-
Base: Add N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers should be washed successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash chromatography or preparative HPLC to yield the final amide derivative.
Table 2: Common Amide Coupling Reagents
| Reagent | Activating Agent | Byproducts | Key Features |
| EDC/HOBt | Carbodiimide/Benzotriazole | Water-soluble urea | Classic, cost-effective system. |
| HATU | Uronium salt | Water-soluble | Fast reaction rates, low racemization. |
| T3P® | Phosphonic acid anhydride | Water-soluble phosphates | High reactivity, clean work-up. |
Conclusion: A Versatile Scaffold for Library Synthesis
This compound is a powerful and versatile building block for medicinal chemistry. The distinct reactivity of its C3-chloro and C2-ester functionalities allows for controlled, sequential derivatization. By strategically employing a combination of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation reactions, researchers can rapidly generate diverse libraries of novel pyrazine-based compounds. This enables thorough exploration of structure-activity relationships (SAR), ultimately accelerating the journey from a hit compound to a clinical candidate. The protocols and strategies outlined in this guide provide a robust foundation for leveraging this valuable scaffold in drug discovery programs.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3-Chloropyrazine-2-carboxylate as a Scaffold for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazine Scaffold in Anti-Inflammatory Drug Discovery
The pyrazine ring system, a nitrogen-containing six-membered heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor facilitate interactions with a diverse range of biological targets, including enzymes and receptors crucial to the inflammatory cascade.[3][4] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][5][6] The development of novel anti-inflammatory agents is a critical area of research, driven by the need for more effective and safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal and cardiovascular side effects.[3] Pyrazine-containing compounds offer a promising avenue for the development of next-generation anti-inflammatory therapeutics by potentially targeting key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines, and reduction of oxidative stress.[3][5]
Ethyl 3-chloropyrazine-2-carboxylate is a particularly valuable starting material for the synthesis of a wide array of pyrazine-based compounds.[7][8] Its bifunctional nature, possessing both a reactive chloro group and an ester moiety, allows for sequential and regioselective modifications, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthetic utility of this compound and detailed protocols for the development and evaluation of its derivatives as potential anti-inflammatory agents.
PART 1: Synthetic Strategies for Derivatization of this compound
The two primary functional groups of this compound, the chloro substituent and the ethyl ester, serve as versatile handles for a variety of chemical transformations.
Modification of the Ester Group: Amide Synthesis
The conversion of the ethyl ester to an amide is a common and effective strategy to introduce diverse chemical functionalities and modulate the physicochemical properties of the molecule.
Protocol 1: General Procedure for Amide Synthesis via Saponification and Amide Coupling
This two-step protocol involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine.
Step 1: Saponification to 3-Chloropyrazine-2-carboxylic Acid
-
Rationale: The hydrolysis of the ester to a carboxylic acid is a prerequisite for standard amide coupling reactions.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloropyrazine-2-carboxylic acid.
-
Step 2: Amide Coupling with a Primary or Secondary Amine
-
Rationale: The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as Hydroxybenzotriazole (HOBt) facilitates the formation of an active ester intermediate, which readily reacts with the amine to form the amide bond under mild conditions.[9]
-
Procedure:
-
Dissolve 3-chloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add EDC (1.2 eq), HOBt (1.2 eq), and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[10]
-
Modification at the Chloro Position: Cross-Coupling Reactions
The chloro group on the pyrazine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents. The Suzuki-Miyaura cross-coupling is a particularly powerful method for this transformation.[1][11]
Protocol 2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
-
Rationale: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for late-stage diversification of the pyrazine scaffold.[12][13] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[11]
-
Procedure:
-
To a reaction vessel, add the ethyl 3-(substituted)-pyrazine-2-carboxylate derivative (from amide synthesis) (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ or Pd₂(dba)₃ (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[11]
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow for Synthesis of B-Aryl Pyrazine Derivatives
Caption: Synthetic workflow for bi-aryl pyrazine derivatives.
PART 2: Biological Evaluation of Anti-inflammatory Activity
A tiered approach, beginning with in vitro assays followed by in vivo models, is recommended for evaluating the anti-inflammatory potential of the synthesized pyrazine derivatives.
In Vitro Anti-inflammatory Assays
These initial screens provide valuable information on the potential mechanisms of action of the test compounds.
Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Rationale: Many NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[14] Assessing the inhibitory activity against both COX-1 and COX-2 isoforms can provide insights into the compound's potential efficacy and side-effect profile.[15]
-
Procedure:
-
Utilize a commercially available COX inhibitor screening assay kit.
-
Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor at various concentrations.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.[16]
-
Protocol 4: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Rationale: Macrophages play a central role in inflammation, and upon stimulation with LPS, they produce large amounts of the pro-inflammatory mediator nitric oxide (NO).[2] This assay measures the ability of a compound to suppress this inflammatory response.
-
Procedure:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A parallel cell viability assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity.
-
Calculate the percentage of inhibition of NO production.[2]
-
Table 1: Representative In Vitro Anti-inflammatory Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) in RAW 264.7 cells |
| Reference 1 | >100 | 0.5 | 15.2 |
| Reference 2 | 5.2 | 0.8 | 10.8 |
| Test Compound 1 | 85.3 | 12.1 | 25.4 |
| Test Compound 2 | >100 | 2.5 | 8.9 |
| Test Compound 3 | 45.6 | 28.4 | 42.1 |
In Vivo Anti-inflammatory Models
Promising candidates from in vitro screening should be further evaluated in animal models of inflammation.[17][18]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This is a widely used and well-characterized model of acute inflammation.[19] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.
-
Procedure:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compound or reference drug (e.g., indomethacin or diclofenac) orally or intraperitoneally at various doses.[16][19]
-
After a specified pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
-
Signaling Pathway in LPS-induced Inflammation
Caption: LPS-induced NF-κB signaling pathway.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel pyrazine-based compounds with potential anti-inflammatory properties. The synthetic protocols outlined in this guide provide a robust framework for the derivatization of this scaffold, and the subsequent biological evaluation methods offer a clear path for identifying and characterizing promising anti-inflammatory drug candidates. The strategic combination of chemical synthesis and biological screening will undoubtedly continue to fuel the discovery of new and improved treatments for inflammatory diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ieasrj.com [ieasrj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CAS 655247-45-3: Ethyl-3-chloropyrazine-2-carboxylate [cymitquimica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Ethyl 3-Chloropyrazine-2-carboxylate as a Precursor for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial properties.[1][2] This document provides a comprehensive guide on the application of Ethyl 3-Chloropyrazine-2-carboxylate, a versatile precursor for the synthesis of a diverse range of pyrazine-based compounds with potential antimicrobial activity. Detailed protocols for the synthesis of key derivatives and their subsequent antimicrobial evaluation are presented, underpinned by an understanding of the structure-activity relationships that govern their biological efficacy.
Introduction: The Versatility of the Pyrazine Core
Pyrazine and its derivatives are integral to a multitude of biologically active molecules, including the first-line anti-tuberculosis drug, pyrazinamide.[3] The pyrazine ring's unique electronic properties and its ability to act as a bioisostere for other aromatic systems make it an attractive scaffold for the design of novel antimicrobial agents.[4] this compound serves as a readily available and highly reactive starting material, offering multiple avenues for chemical modification to generate libraries of compounds for antimicrobial screening. The presence of the chloro and ester functionalities allows for a variety of chemical transformations, including nucleophilic substitution and amidation, to produce diverse derivatives.
Synthetic Pathways from this compound
The strategic positioning of the chloro and ethyl ester groups on the pyrazine ring of this compound enables a range of synthetic modifications. The following sections detail the protocols for the synthesis of key classes of antimicrobial pyrazine derivatives.
Synthesis of Pyrazine-2-carboxamide Derivatives
The conversion of the ethyl ester to a carboxamide is a fundamental step in the synthesis of many bioactive pyrazine derivatives. This transformation is often followed by nucleophilic substitution of the chlorine atom.
Protocol 2.1.1: Synthesis of 3-Chloropyrazine-2-carboxamide
This protocol describes the direct amidation of this compound.
-
Reagents and Materials: this compound, Anhydrous ammonia in ethanol (2 M solution), Round-bottom flask, Magnetic stirrer.
-
Procedure:
-
Dissolve 1 mmol of this compound in an excess of 2 M ammonia in anhydrous ethanol in a round-bottom flask.
-
Stir the reaction mixture continuously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent and unreacted ammonia under reduced pressure to obtain the crude 3-Chloropyrazine-2-carboxamide.
-
The product can be purified by recrystallization.[5]
-
Protocol 2.1.2: Synthesis of 3-Substituted-aminopyrazine-2-carboxamides
This protocol details the nucleophilic substitution of the chlorine atom in 3-Chloropyrazine-2-carboxamide with various amines.[6][7]
-
Reagents and Materials: 3-Chloropyrazine-2-carboxamide, Substituted amine (e.g., benzylamine derivatives), Triethylamine (or another suitable base), Anhydrous solvent (e.g., Tetrahydrofuran - THF), Reflux condenser, Magnetic stirrer.
-
Procedure:
-
To a solution of 3-Chloropyrazine-2-carboxamide (1 equivalent) in anhydrous THF, add the substituted amine (2 equivalents) and triethylamine (1.2 equivalents).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-substituted-aminopyrazine-2-carboxamide.[8]
-
Diagram 1: Synthesis of 3-Substituted-aminopyrazine-2-carboxamides
Caption: Synthetic pathway from this compound to 3-Substituted-aminopyrazine-2-carboxamides.
Synthesis of Pyrazine-2-carbohydrazide Derivatives
Hydrazide derivatives of pyrazine are also known to possess significant antimicrobial activity.[9]
Protocol 2.2.1: Synthesis of Ethyl 3-hydrazinylpyrazine-2-carboxylate
This protocol describes the nucleophilic substitution of the chlorine atom with hydrazine.
-
Reagents and Materials: this compound, Hydrazine hydrate, Ethanol, Reflux condenser, Magnetic stirrer.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After cooling, the product may precipitate. If not, concentrate the solution and purify the residue by recrystallization or column chromatography.
-
Protocol 2.2.2: Synthesis of N'-Substituted Pyrazine-2-carbohydrazides
The hydrazide can be further reacted with aldehydes or ketones to form hydrazones.[2]
-
Reagents and Materials: Ethyl 3-hydrazinylpyrazine-2-carboxylate derived hydrazide, Substituted aromatic aldehyde, Ethanol, Glacial acetic acid (catalytic amount), Reflux condenser, Magnetic stirrer.
-
Procedure:
-
Prepare a solution of the pyrazine-2-carbohydrazide in ethanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture to induce crystallization of the product. The product can be collected by filtration and washed with cold ethanol.[2]
-
Diagram 2: Synthesis of N'-Substituted Pyrazine-2-carbohydrazides
Caption: General synthetic route to N'-Substituted Pyrazine-2-carbohydrazides.
Antimicrobial Activity Evaluation
The synthesized pyrazine derivatives should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol 3.1.1: Broth Microdilution Method
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, Bacterial/fungal inoculum, Test compounds, Standard antimicrobial agents (positive controls), Solvent control (e.g., DMSO).
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[2]
-
Inoculate each well with the microbial suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[2]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol 3.2.1: Subculturing from MIC Assay
-
Materials: Agar plates (e.g., Mueller-Hinton Agar), Sterile spreaders.
-
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto an agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
-
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring.
-
Amide and Hydrazide Moieties: The presence of carboxamide or carbohydrazide functionalities is often crucial for activity, as they can participate in hydrogen bonding interactions with biological targets.[9][10]
-
Substituents at the 3-position: The nature of the substituent at the 3-position significantly influences the antimicrobial spectrum and potency. For instance, in a series of 3-benzylaminopyrazine-2-carboxamides, the substitution pattern on the benzyl ring was found to modulate the antimycobacterial activity.[6][7]
-
Lipophilicity: The overall lipophilicity of the molecule, often influenced by the substituents, plays a critical role in its ability to penetrate microbial cell membranes.
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and SAR analysis.
Table 1: Antimicrobial Activity of Synthesized Pyrazine Derivatives (Example)
| Compound ID | R-Group (at C3) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. M. tuberculosis |
| 1a | Benzyl | 62.5 | >125 | 42 |
| 1b | 4-Methylbenzyl | 31.25 | 125 | 6 |
| 1c | 4-Chlorobenzyl | 31.25 | >125 | 12.5 |
| Standard | Ciprofloxacin | 0.5 | 0.25 | - |
| Standard | Pyrazinamide | - | - | 25 |
Data presented is hypothetical and for illustrative purposes only.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of pyrazine derivatives with potential antimicrobial activity. The synthetic protocols and evaluation methods outlined in this document provide a framework for researchers to explore the chemical space around the pyrazine scaffold in the quest for novel antimicrobial agents. A systematic approach to synthesis and biological evaluation, coupled with a thorough understanding of SAR, will be instrumental in the development of new and effective treatments for infectious diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 7. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols for the Regioselective Functionalization of the Pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold - A Privileged Heterocycle in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its prevalence in FDA-approved drugs, clinical candidates, and functional materials stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its metabolically stable core.[1][3] The electron-deficient nature of the pyrazine ring presents both challenges and opportunities for its synthetic manipulation. Regioselective functionalization—the ability to introduce substituents at specific positions—is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities with tailored properties.
This guide provides a comprehensive overview of key strategies for the regioselective functionalization of the pyrazine core. We will delve into the mechanistic underpinnings of each methodology, offering field-proven insights and detailed, step-by-step protocols for their practical implementation.
Part 1: Directed Deprotonation Strategies - Precision Metalation
Direct C-H activation via metalation is a powerful strategy for the regioselective functionalization of pyrazines, avoiding the need for pre-installed leaving groups. The choice of the metalating agent and the presence of directing groups or Lewis acids are crucial for controlling the site of deprotonation.
The Role of Hindered Bases and Lewis Acids in Directing Regioselectivity
The acidity of the C-H bonds on the pyrazine ring is influenced by the electron-withdrawing nature of the two nitrogen atoms. However, achieving regioselectivity can be challenging. The use of hindered magnesium and zinc amide bases, such as 2,2,6,6-tetramethylpiperidyl (TMP) bases, in combination with Lewis acids like boron trifluoride etherate (BF₃·OEt₂), allows for precise control over the metalation site.[4] The Lewis acid coordinates to one of the pyrazine nitrogens, increasing the acidity of the adjacent C-H bonds and sterically directing the bulky base to a specific position. For instance, this strategy can selectively activate the C-2 position of pyrimidines and can influence the regioselectivity of metalation on substituted pyrazines.[4]
Knochel and co-workers have extensively demonstrated the utility of "Turbo-Hauser bases" (e.g., TMPMgCl·LiCl) and related zinc bases for the sequential and regioselective metalation of pyrazines.[5] These methods enable the introduction of a wide array of electrophiles at specific positions, providing access to highly functionalized pyrazine compounds.[5][6][7]
Protocol 1: Regioselective Magnesiation and Iodination of 2-Chloropyrazine at the C3 Position
This protocol is adapted from methodologies developed for the regioselective metalation of diazines.[5]
Causality: The use of TMPMgCl·LiCl, a highly reactive and kinetically selective base, allows for the deprotonation of the most acidic C-H bond. In 2-chloropyrazine, the C-H at the C3 position is activated by the adjacent nitrogen and the chloro substituent. The subsequent trapping with iodine provides a versatile handle for further cross-coupling reactions.
Workflow Diagram:
Caption: Workflow for the regioselective C3-magnesiation and iodination of 2-chloropyrazine.
Materials:
-
2-Chloropyrazine
-
TMPMgCl·LiCl (1.1 M in THF/PhMe)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged flask, add 2-chloropyrazine (1.0 eq).
-
Dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TMPMgCl·LiCl (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.
-
Add the iodine solution to the reaction mixture dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Decolorize the solution by adding saturated aqueous Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-iodo-2-chloropyrazine.
Part 2: Transition Metal-Catalyzed Cross-Coupling Reactions
For pyrazines that are pre-functionalized with a halogen or a triflate, transition metal-catalyzed cross-coupling reactions are the most versatile and widely used methods for constructing C-C and C-heteroatom bonds.[8][9][10] The regioselectivity is predetermined by the position of the leaving group.
Workflow Diagram for Cross-Coupling Strategies:
Caption: Overview of major cross-coupling reactions for functionalizing halopyrazines.
Suzuki-Miyaura Coupling: A Robust Method for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful tool for forming C(sp²)-C(sp²) bonds.[8][9] It is widely used to couple aryl- or heteroarylboronic acids or esters with halopyrazines. The reaction is tolerant of a wide range of functional groups and reaction conditions can often be optimized for high yields.[1]
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-iodopyrazine with an Arylboronic Acid
Causality: In a dihalogenated pyrazine with different halogens, the C-I bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond. This difference in reactivity allows for the regioselective functionalization at the 5-position.
Materials:
-
2-Chloro-5-iodopyrazine
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2-chloro-5-iodopyrazine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Purge the vessel with argon for 10-15 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Comparative Data for Cross-Coupling Reactions:
| Coupling Reaction | Nucleophile | Typical Catalyst/Ligand | Key Advantages |
| Suzuki-Miyaura | R-B(OR)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commercially available reagents, stable, tolerant of many functional groups.[8][9] |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Air and moisture stable reagents, excellent functional group compatibility.[8] |
| Negishi | R-ZnX | Pd(dba)₂, Ni(cod)₂ | Highly reactive nucleophiles, good for challenging couplings.[8] |
Part 3: Direct C-H Functionalization via Radical Pathways
Radical reactions, particularly the Minisci reaction, provide a complementary approach for the direct functionalization of the electron-deficient pyrazine core.[11][12] These reactions involve the addition of a nucleophilic radical to the protonated heterocycle.
The Minisci Reaction: A Classic for Heteroaromatic Functionalization
The Minisci reaction is a powerful method for C-H alkylation and acylation of electron-poor heterocycles.[11][13] The reaction typically proceeds by generating a radical from a precursor (e.g., a carboxylic acid) which then attacks the pyrazine ring. The regioselectivity is governed by the position of highest electron deficiency and steric factors. For many substituted pyrazines, functionalization occurs at the position para to an electron-withdrawing group.[11]
Mechanism of the Minisci Reaction:
Caption: Simplified mechanism of a decarboxylative Minisci alkylation on a pyrazine.
Protocol 3: Minisci-Type Alkylation of 2-Methylpyrazine
This protocol is a representative example of a green Minisci-type reaction.[12][14]
Causality: The reaction is initiated by the silver-catalyzed oxidative decarboxylation of a carboxylic acid to generate a nucleophilic alkyl radical. This radical preferentially attacks the electron-deficient positions of the protonated pyrazine ring. For 2-methylpyrazine, the attack is directed to the positions ortho and para to the activating methyl group (C3, C5, and C6), with the specific ratio depending on steric and electronic factors.
Materials:
-
2-Methylpyrazine
-
Pivalic acid (or other carboxylic acid) (2.0 eq)
-
Ammonium persulfate [(NH₄)₂S₂O₈] (2.0 eq)
-
Silver nitrate (AgNO₃) (0.2 eq)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a biphasic mixture of DCM and water (1:1), dissolve 2-methylpyrazine (1.0 eq) and pivalic acid (2.0 eq).
-
Add silver nitrate (0.2 eq).
-
Heat the mixture to 50 °C with vigorous stirring.
-
In a separate container, dissolve ammonium persulfate (2.0 eq) in water.
-
Add the ammonium persulfate solution portion-wise to the reaction mixture over 1 hour.
-
Stir at 50 °C for an additional 2 hours, or until the reaction is complete (monitor by GC-MS).
-
Cool the reaction to room temperature.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product mixture by column chromatography to isolate the alkylated pyrazine isomers.
Conclusion
The regioselective functionalization of the pyrazine core is a critical task in the synthesis of molecules for drug discovery and materials science. The choice of methodology depends heavily on the desired substitution pattern and the starting materials available.
-
Directed metalation offers precise control for introducing substituents via C-H activation, particularly when guided by Lewis acids or existing functional groups.
-
Transition metal-catalyzed cross-coupling remains the workhorse for derivatizing pre-halogenated pyrazines, providing robust and versatile pathways to complex analogues.
-
Minisci-type radical reactions are an excellent choice for the direct installation of alkyl and acyl groups onto the electron-deficient pyrazine nucleus.
By understanding the principles and protocols outlined in this guide, researchers can effectively navigate the synthetic landscape of pyrazine chemistry to accelerate their research and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Chloropyrazine-2-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 3-Chloropyrazine-2-carboxylate. As a key building block in medicinal chemistry and drug development, robust and high-yielding synthetic routes to this compound are critical.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your experimental outcomes.
Overview of Primary Synthetic Strategies
Two principal routes are commonly employed for the synthesis of this compound. The selection of a specific route often depends on the availability of starting materials, scale of the reaction, and safety considerations.
-
Chlorination of a Hydroxypyrazine Precursor: This route involves the initial synthesis of Ethyl 3-hydroxypyrazine-2-carboxylate, followed by a chlorination step using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Sandmeyer Reaction: This classic transformation converts an amino group on the pyrazine ring into a chloro group. The process starts with Ethyl 3-aminopyrazine-2-carboxylate, which is converted to a diazonium salt and subsequently displaced by a chloride ion, typically using a copper(I) chloride catalyst.[3][4]
The following diagram illustrates these two divergent pathways.
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during synthesis.
Part 1: Issues Related to the Chlorination Route
Question: My chlorination reaction of Ethyl 3-hydroxypyrazine-2-carboxylate with POCl₃ is giving a very low yield and a lot of dark, tarry byproduct. What's going wrong?
Answer: This is a common issue often caused by excessive heat or moisture. The reaction of phosphorus oxychloride with hydroxypyrazines is highly exothermic.
-
Causality: Uncontrolled temperature can lead to decomposition of the pyrazine ring, which is electron-deficient and sensitive to harsh conditions.[5] The formation of black or brown tars is a classic indicator of this decomposition. Furthermore, any moisture in your starting material or solvent will react violently with POCl₃ to form phosphoric acid and HCl, which can further catalyze degradation at high temperatures.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your starting material (Ethyl 3-hydroxypyrazine-2-carboxylate) and glassware. If using a solvent, ensure it is anhydrous.
-
Control Temperature: Add the POCl₃ slowly to your substrate, ideally at a reduced temperature (e.g., 0-5 °C) using an ice bath. Allow the reaction to warm to room temperature slowly before heating to reflux.
-
Reagent Stoichiometry: While POCl₃ can sometimes be used as both reagent and solvent, using an excess (e.g., 1.5 to 4 molar equivalents) in a high-boiling inert solvent like dimethylformamide (DMF) can sometimes provide better control.[6]
-
Work-up Procedure: Quench the reaction carefully by slowly pouring the mixture onto crushed ice. This must be done in a well-ventilated fume hood, as the reaction is vigorous and releases HCl gas.
-
Question: The reaction seems to be incomplete, and I'm recovering a lot of my starting hydroxy-pyrazine. Should I increase the temperature or reaction time?
Answer: While incomplete conversion is frustrating, simply increasing the heat or time can often exacerbate decomposition. The issue may lie with the reactivity of the substrate or the efficiency of the chlorinating agent.
-
Causality: The hydroxyl group on the pyrazine ring exists in tautomeric equilibrium with its pyrazinone form. For efficient chlorination, the equilibrium needs to favor the hydroxy tautomer, which can be influenced by the solvent and reaction conditions.
-
Troubleshooting Steps:
-
Add a Tertiary Amine: Incorporating a base like N,N-dimethylaniline or triethylamine can sometimes facilitate the reaction. The base can act as a catalyst and neutralize the HCl generated in situ, preventing potential side reactions.
-
Consider an Alternative Chlorinating Agent: If POCl₃ consistently fails, thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) can be a more potent alternative for converting heteroaromatic hydroxyl groups to chlorides.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. If the reaction stalls after a few hours at reflux, it is unlikely that prolonged heating will drive it to completion and will instead favor decomposition.
-
Part 2: Issues Related to the Sandmeyer Reaction
Question: My Sandmeyer reaction is not working. I'm isolating a complex mixture, and the yield of the desired chloro-product is less than 10%. What are the critical parameters?
Answer: The Sandmeyer reaction is notoriously sensitive to several factors, especially temperature and the stability of the intermediate diazonium salt.[3][7]
-
Causality: The reaction proceeds in two stages: diazotization and copper(I)-catalyzed substitution.[7]
-
Diazotization: The conversion of the amino group to a diazonium salt (–N₂⁺) with nitrous acid (generated from NaNO₂ and a strong acid) must be performed at low temperatures (typically 0–5 °C). If the temperature is too high, the diazonium salt will prematurely decompose, often to the corresponding phenol (3-hydroxypyrazine derivative) or other byproducts.
-
Substitution: The displacement of the diazonium group with chloride is catalyzed by copper(I). The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and Cu(II).[3] Impure or oxidized catalyst (Cu(II) instead of Cu(I)) will be ineffective.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the temperature at 0–5 °C throughout the entire diazotization step (the slow addition of aqueous sodium nitrite to the amine in acid). Use a calibrated thermometer directly in the reaction mixture.
-
Fresh Reagents: Use a freshly opened bottle of sodium nitrite. Prepare the copper(I) chloride solution immediately before use or ensure your stock is not greenish/blue, which indicates oxidation to Cu(II).
-
Acid Concentration: Ensure sufficient strong acid (e.g., HCl) is present to fully protonate the aminopyrazine and react with sodium nitrite to form nitrous acid. Typically, 2.5-3 equivalents of acid are used.
-
Order of Addition: Add the cold diazonium salt solution slowly to the copper(I) chloride solution. A rapid addition can cause a dangerous exotherm and vigorous evolution of nitrogen gas, leading to poor yield and potential loss of material.
-
Question: I'm observing significant formation of an isomeric byproduct. How can I improve the regioselectivity?
Answer: Isomer formation can sometimes occur in reactions on substituted pyrazine rings. For instance, in a related synthesis, the formation of ethyl 5-chloropyrazine-2-carboxylate was noted as a minor byproduct.[8] While the Sandmeyer reaction is generally regioselective for the position of the original amine, side reactions on the ring are possible if conditions are not optimal.
-
Causality: The pyrazine ring is susceptible to radical attack.[9] If the aryl radical intermediate generated during the Sandmeyer reaction is not immediately trapped by the chloride from the copper complex, it could potentially lead to undesired reactions.
-
Troubleshooting Steps:
-
Ensure High Catalyst Concentration: A sufficient concentration of active CuCl ensures the rapid trapping of the aryl radical, minimizing its lifetime and the chance for side reactions.
-
Control Addition Rate: A slow, controlled addition of the diazonium salt to the catalyst solution maintains a low concentration of the radical intermediate at any given time, favoring the desired reaction pathway.
-
Purification: If a small amount of isomer formation is unavoidable, careful purification by column chromatography on silica gel is typically effective for separation.[10]
-
Part 3: General Purification & Analysis
Question: I have a crude product that is an oil. How do I best purify it?
Answer: this compound is reported as a colorless liquid or oil.[8][10] The two most common purification methods for such compounds are column chromatography and vacuum distillation.
-
Column Chromatography: This is the preferred method for removing non-volatile impurities and isomers. A typical eluent system is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes.[10]
-
Vacuum Distillation: Kugelrohr distillation is particularly effective for small-scale purification of high-boiling liquids as it minimizes thermal decomposition.[8][10] A reported condition is 110 °C at 1 mbar.[10] Before distillation, it's advisable to remove any volatile impurities (like excess ethyl pyruvate in the radical synthesis route) at a lower temperature and pressure.[8][10]
Question: How can I confirm the identity and purity of my final product?
Answer: Standard spectroscopic methods are used for characterization. Published data is available for comparison.[8][10]
| Analytical Method | Expected Observations for this compound |
| ¹H NMR (in CDCl₃) | ~8.5 ppm (AB system, 2H, pyrazine protons), ~4.45 ppm (quartet, 2H, -OCH₂CH₃), ~1.4 ppm (triplet, 3H, -OCH₂CH₃).[8][10] |
| ¹³C NMR (in CDCl₃) | ~163 ppm (C=O), ~147-141 ppm (4C, pyrazine ring carbons), ~63 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃).[8][10] |
| Mass Spec (EI-MS) | M⁺ peaks at m/z 186 and 188 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Key fragment at m/z 114 (loss of ethoxycarbonyl group).[10] |
| Infrared (IR) | Strong carbonyl (C=O) stretch around 1735 cm⁻¹.[10] |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is better, Chlorination or Sandmeyer? A1: The "better" route depends on your specific circumstances.
-
The Chlorination route is often more direct if Ethyl 3-hydroxypyrazine-2-carboxylate is readily available or easily synthesized. However, it uses harsh reagents like POCl₃, which require careful handling.
-
The Sandmeyer reaction is a powerful and classic method but is highly sensitive to temperature and procedural details. It is an excellent choice if the corresponding aminopyrazine is your starting point.
Q2: What are the primary safety concerns with these syntheses? A2: Both routes involve significant hazards.
-
Chlorination: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Sandmeyer: Diazonium salts can be explosive in a dry, solid state. They should always be kept in a cold aqueous solution and used immediately without isolation. The reaction also produces nitrogen gas, which must be safely vented to avoid pressure buildup.
Q3: How should I store the final product, this compound? A3: It is recommended to store the product in a refrigerator to maintain its stability over time.[8][10]
Detailed Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
(Adapted from principles of Sandmeyer reactions on heterocyclic systems)[4][7]
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a 3 M solution of hydrochloric acid (3.0 eq).
-
Cool the stirred solution to 0–5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the pyrazine solution via the dropping funnel, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30 minutes.
-
Stir the resulting diazonium salt solution at 0–5 °C for an additional 15 minutes.
Step 2: Copper-Catalyzed Substitution
-
In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0–5 °C.
-
Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the stirred CuCl solution.
-
Observe for vigorous nitrogen gas evolution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel and extract with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oil.
-
Purify the crude product by silica gel column chromatography (eluting with an ethyl acetate/hexanes gradient) to afford pure this compound.
Protocol 2: Synthesis via Chlorination
(Adapted from general procedures for chlorination of hydroxypyridines and pyrazines)[6][11]
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add Ethyl 3-hydroxypyrazine-2-carboxylate (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) via a syringe or dropping funnel.
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography as described previously.
Mechanistic Insights & Troubleshooting Logic
Understanding the underlying mechanisms is key to effective troubleshooting. The Sandmeyer reaction, for instance, is not a simple nucleophilic substitution but a radical process.
Caption: Simplified mechanism of the Sandmeyer reaction and a key side reaction.
A logical workflow can help diagnose issues systematically.
Caption: A decision-tree workflow for troubleshooting synthesis problems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 6. US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethyl 3-Chloropyrazine-2-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of crude Ethyl 3-Chloropyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful purification process using column chromatography. Our approach is grounded in established scientific principles to explain the "why" behind each step, ensuring both accuracy and reproducibility.
I. Critical Starting Point: Safety First
Before initiating any experimental work, it is imperative to be familiar with the safety protocols for handling this compound.
Question: What are the primary safety concerns and handling precautions for this compound?
Answer: this compound is a chemical that requires careful handling to avoid exposure. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
-
Exposure Routes: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1]
-
In case of skin contact: Wash off immediately with plenty of water and soap.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth with water and seek medical attention.[1]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
II. Experimental Workflow: A Step-by-Step Guide
A successful column chromatography purification relies on a systematic and well-executed workflow. The following diagram and protocol outline the critical steps.
Caption: Workflow for the purification of this compound.
Detailed Protocol for Column Chromatography
This protocol is adapted from established methodologies for the purification of this compound.[3][4]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Light petroleum or Hexanes (ACS grade)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) Analysis and Solvent System Selection
-
Objective: To determine the optimal mobile phase for separation.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a 1:3 mixture of ethyl acetate and light petroleum.[3][4]
-
Visualize the spots under UV light.
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.25-0.35, with good separation from impurities.
-
Step 2: Column Packing
-
Objective: To create a uniform stationary phase for optimal separation.
-
Procedure:
-
Choose an appropriately sized column based on the amount of crude material.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously run the mobile phase through the column until the silica bed is stable and equilibrated. Never let the column run dry.
-
Step 3: Sample Loading
-
Objective: To apply the crude material to the column in a concentrated band.
-
Procedure:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase.[5] Using a pipette, carefully add the solution to the top of the silica bed.[5]
-
Dry Loading: If the crude material is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the column.
-
Step 4: Elution and Fraction Collection
-
Objective: To separate the components of the crude mixture and collect them in fractions.
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Begin collecting fractions in separate tubes as the solvent elutes from the column.
-
The volume of each fraction should be consistent.
-
Step 5: Fraction Analysis and Product Isolation
-
Objective: To identify and combine the fractions containing the pure product.
-
Procedure:
-
Analyze the collected fractions by TLC to determine which contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
III. Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common problems in a question-and-answer format.
Question: My compound is not separating from an impurity, even though they have different Rf values on the TLC plate. What should I do?
Answer: This is a common issue that can stem from several factors:
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap.
-
Solution: Use a larger column or reduce the amount of crude material being purified.
-
-
Improper Column Packing: An unevenly packed column will have channels that lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly. Wet packing (slurry method) is generally more reliable.
-
-
Inappropriate Solvent System: The solvent system may not be optimal for column chromatography, even if it looks good on TLC.
-
Solution: Adjust the polarity of your mobile phase. A less polar solvent system will generally increase the separation between compounds.
-
Question: The product is eluting very slowly or not at all. What could be the problem?
Answer: This indicates that the product is too strongly adsorbed to the silica gel.
-
Mobile Phase Polarity is Too Low: The solvent system is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.[6]
-
-
Compound Decomposition: The compound may be unstable on silica gel.[6]
-
Solution: Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
-
Question: All my fractions seem to contain a mix of my product and an impurity. Why is this happening?
Answer: This could be due to several reasons:
-
Co-elution: The chosen solvent system may not be capable of separating the compounds.
-
Solution: Re-evaluate your solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexanes).
-
-
Degradation on the Column: Your product might be degrading into the impurity during the chromatography process.[6]
-
Solution: As mentioned previously, check for silica gel stability. If degradation is confirmed, a different purification method or stationary phase may be necessary.
-
Question: I see streaking of my compound on the TLC plate and the column. What does this mean?
Answer: Streaking is often a sign of an acidic or basic compound interacting with the silica gel, or it could be due to overloading.
-
Acidic/Basic Nature of the Compound: Pyrazine derivatives can have basic properties.
-
Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For basic compounds, triethylamine can be used. For acidic compounds, acetic acid can be added.
-
-
Sample Overload: Too much sample spotted on the TLC or loaded on the column.
-
Solution: Use a more dilute solution for TLC spotting and reduce the amount of material on your column.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the purification of this compound?
A1: A commonly used and effective mobile phase is a mixture of ethyl acetate and light petroleum (or hexanes). A starting ratio of 1:3 (ethyl acetate:light petroleum) has been shown to be successful.[3][4]
Q2: What are the likely impurities in a crude sample of this compound?
A2: A potential significant impurity is the isomeric ethyl 5-chloropyrazine-2-carboxylate.[4] Depending on the synthetic route, unreacted starting materials or by-products from side reactions may also be present.
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
Q4: Should I use gradient elution or isocratic elution?
A4: For this specific purification, an isocratic (constant solvent composition) elution with a well-chosen mobile phase is often sufficient. However, if there is a wide range of polarities among the impurities, a gradient elution (gradually increasing the mobile phase polarity) can be more efficient.
Q5: My purified product still shows impurities by NMR. What are my options?
A5: If column chromatography does not provide the desired purity, consider the following:
-
Re-crystallization: If the product is a solid, this can be a very effective purification technique.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution. Pyrazine derivatives can be separated using reverse-phase HPLC.[7]
-
Distillation: If the product is a liquid with a suitable boiling point, Kugelrohr distillation has been used as a final purification step.[3][4]
V. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
VI. References
-
This compound SDS, 655247-45-3 Safety Data Sheets - ECHEMI. --INVALID-LINK--
-
3-Chloro-pyrazine-2-carboxylic acid ethyl ester Safety Data Sheet - XiXisys. --INVALID-LINK--
-
SAFETY DATA SHEET - PPG Industries. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--
-
Safety Data Sheet - Advanced Biotech. --INVALID-LINK--
-
This compound - MDPI. --INVALID-LINK--
-
Organic Syntheses Procedure. --INVALID-LINK--
-
Pyrazine - SIELC Technologies. --INVALID-LINK--
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography - University of Rochester. --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. --INVALID-LINK--
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. --INVALID-LINK--
-
Technical Support Center: Enhancing the Resolution of Pyrazine Isomers - Benchchem. --INVALID-LINK--
-
How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. --INVALID-LINK--
-
Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. --INVALID-LINK--
-
Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--
-
This compound | Semantic Scholar. --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655247-45-3 Name: 3-Chloro-pyrazine-2-carboxylic acid ethyl ester [xixisys.com]
- 3. This compound [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Pyrazine | SIELC Technologies [sielc.com]
Technical Support Center: A Researcher's Guide to Eliminating Isomeric Byproducts in the Purification of Ethyl 5-Chloropyrazine-2-Carboxylate
Welcome to the technical support center for advanced purification strategies. As a key intermediate in pharmaceutical synthesis, the purity of ethyl 5-chloropyrazine-2-carboxylate is paramount. The presence of positional isomers can lead to downstream reaction failures, impure active pharmaceutical ingredients (APIs), and complex regulatory hurdles. This guide provides in-depth, field-proven answers and troubleshooting protocols to address the common challenge of separating ethyl 5-chloropyrazine-2-carboxylate from its tenacious isomeric byproduct.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the foundational knowledge required before tackling the purification process.
Q1: What is the most likely isomeric byproduct during the synthesis of ethyl 5-chloropyrazine-2-carboxylate and why?
Answer: The most probable isomeric byproduct is ethyl 6-chloropyrazine-2-carboxylate .
Causality: The synthesis of the target molecule often starts from 5-hydroxypyrazine-2-carboxylic acid, which is then esterified and chlorinated (e.g., using POCl₃).[1] During the chlorination of the pyrazine ring, while the 5-position is the target, competitive chlorination can occur at the 6-position due to similar electronic activation of the carbon atoms on the heterocyclic ring. This results in a mixture of the desired 5-chloro isomer and the 6-chloro byproduct.
Q2: Why is the complete removal of this isomer so critical for drug development professionals?
Answer: Complete removal is non-negotiable for three primary reasons:
-
Biological Activity: Positional isomers can have drastically different pharmacological profiles. An isomeric impurity could be inactive, exhibit a different activity, or even be toxic.
-
Downstream Reactivity: Subsequent synthetic steps are often highly specific. The different positioning of the chlorine atom can alter reaction kinetics, lead to unwanted side reactions, or prevent the desired reaction altogether, impacting yield and purity of the final API.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities. Failing to remove an isomer to acceptable levels (<0.1-0.15%) can lead to the rejection of a drug candidate.
Q3: How can I confirm the presence and relative quantity of the isomeric byproduct in my crude material?
Answer: A multi-technique analytical approach is recommended for unambiguous confirmation.
-
Thin-Layer Chromatography (TLC): This is your first line of assessment. Due to very similar polarities, the spots for the 5-chloro and 6-chloro isomers will likely be very close or appear as a single elongated spot. A well-optimized solvent system (e.g., a low-polarity mixture like 10-20% ethyl acetate in hexanes) is crucial for even slight separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitation. A reverse-phase C18 or a Phenyl-Hexyl column can often resolve the two isomers, allowing for accurate determination of their ratio.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Both isomers will have the identical molecular weight (186.6 g/mol ) and will likely show similar fragmentation patterns.[5][6] However, they will have slightly different retention times, confirming the presence of two distinct compounds.
-
¹H NMR Spectroscopy: While subtle, there will be minor differences in the chemical shifts of the aromatic protons on the pyrazine ring. Comparing the crude spectrum to a pure standard of ethyl 5-chloropyrazine-2-carboxylate will reveal impurity peaks.
Part 2: Troubleshooting Guide & In-Depth Purification Protocols
This section is designed to solve specific experimental challenges you may encounter.
Problem 1: My initial recrystallization attempt failed. The impurity remains, or the product "oiled out."
Root Cause Analysis: This is a common issue when dealing with isomers. Their similar structures allow them to co-crystallize, or their solubility profiles are too closely matched in common solvents. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling rather than forming a crystal lattice.
Troubleshooting Protocol: Systematic Solvent Screening for Recrystallization
The key is to find a solvent system where the desired 5-chloro isomer has high solubility at elevated temperatures but low solubility at room temperature or below, while the 6-chloro isomer remains more soluble upon cooling.
Step-by-Step Protocol:
-
Preparation: Place ~20-30 mg of your crude material into several different test tubes.
-
Single Solvent Screening (at Room Temp): To each tube, add a different solvent dropwise from the list below. Swirl after each drop. Find solvents that sparingly dissolve your compound at room temperature. These are good candidates.
-
Hot Solubility Test: Take the tubes from Step 2 where the compound was sparingly soluble. Gently heat them in a water bath. If the compound dissolves completely, you have a potential recrystallization solvent.
-
Cooling & Crystallization: Allow the promising tubes to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation. The best solvent will yield a high amount of crystalline solid.
-
Two-Solvent System (if single solvents fail): If no single solvent works, use a binary system. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., Hexanes or Heptane) at an elevated temperature until the solution becomes faintly cloudy.[7][8] Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
Data-Driven Solvent Selection Table:
| Solvent Class | Recommended Solvents | Rationale & Expected Behavior |
|---|---|---|
| Alcohols | Isopropanol, Ethanol | Good for moderately polar compounds. Can sometimes lead to co-crystallization. |
| Esters | Ethyl Acetate (EtOAc) | Often a good starting point, but may be too strong of a solvent. Best used in a binary system with hexanes.[8] |
| Hydrocarbons | Heptane, Hexane, Toluene | Excellent "anti-solvents." Toluene can be a good single solvent for aromatic compounds.[1] |
| Ethers | Methyl tert-butyl ether (MTBE) | Good balance of polarity. Less volatile and safer than diethyl ether. |
| Ketones | Acetone | A strong, polar solvent. Typically used as the "good" solvent in a binary system. |
Workflow for Recrystallization Optimization
Caption: Decision workflow for recrystallization solvent screening.
Problem 2: The isomer spots are inseparable by TLC, and flash column chromatography gives poor resolution.
Root Cause Analysis: The nearly identical polarity of the 5-chloro and 6-chloro isomers makes separation on standard silica gel challenging. Standard mobile phases (like Hexane/Ethyl Acetate) may not provide enough selectivity.
Troubleshooting Protocol: High-Resolution Flash Chromatography
Success here depends on maximizing the interaction differences between your isomers and the stationary phase.
Step-by-Step Protocol:
-
Stationary Phase Selection: Use a high-surface-area silica gel (e.g., 230-400 mesh).[9] Higher surface area provides more interaction sites, enhancing separation.[10]
-
TLC Mobile Phase Optimization: The goal is to find a solvent system that gives a low Rf value (around 0.15-0.20) for your target compound. This low Rf indicates strong interaction with the silica, which is necessary for separating closely related compounds.
-
Start with a very low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Gradually increase the polar solvent (EtOAc) in 1-2% increments.
-
Consider adding a third solvent. A small amount of Dichloromethane (DCM) can sometimes modulate selectivity and improve separation.
-
-
Column Packing and Loading:
-
Pack a long, thin column for better resolution.
-
Use the "dry loading" method: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Acetone). Add a small amount of silica gel or Celite to this solution and evaporate the solvent until you have a dry, free-flowing powder.[9][11] Sprinkle this powder evenly onto the top of your packed column. This prevents band broadening caused by dissolving the sample in the mobile phase.[11]
-
-
Elution:
-
Use a very shallow gradient or isocratic elution with the optimized mobile phase from Step 2. A shallow gradient (e.g., starting at 2% EtOAc/Hexane and slowly increasing to 10% over many column volumes) is often superior to isocratic elution.
-
Collect many small fractions and analyze them carefully by TLC or HPLC.
-
Chromatographic Separation Principle
Caption: Isomer separation by differential adsorption on silica gel.
Problem 3: I need >99.5% purity for a critical application, and trace amounts of the isomer persist.
Root Cause Analysis: For applications requiring exceptionally high purity, such as reference standard generation or late-stage pharmaceutical development, even optimized flash chromatography may not suffice.
Advanced Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC offers significantly higher resolving power than flash chromatography and is the ultimate tool for difficult separations of positional isomers.[2][12]
Method Development Strategy:
-
Column Selection: The choice of stationary phase is critical.
-
Phenyl-Hexyl or Biphenyl Columns: These are often the first choice for separating aromatic positional isomers. They provide alternative selectivity to standard C18 columns through π-π interactions with the pyrazine ring.[2][4]
-
Pentafluorophenyl (PFP) Columns: Offer unique dipole-dipole and ion-exchange interactions that can be highly effective for halogenated aromatic compounds.[2]
-
-
Mobile Phase Optimization (Analytical Scale First):
-
Develop the method on an analytical HPLC system first to save time and material.
-
A typical starting point for reverse-phase HPLC is a gradient of Acetonitrile and Water.
-
Fine-tune the gradient slope. A long, shallow gradient around the elution point of your isomers is key to achieving baseline separation.
-
-
Scale-Up to Preparative Scale:
-
Once analytical separation is achieved, the method can be scaled to a larger preparative column.
-
Calculate the appropriate flow rate and sample loading based on the column dimensions. Be careful not to overload the column, as this will destroy the resolution achieved in the analytical method.
-
Set up automated fraction collection based on the UV detector signal to isolate the pure product.
-
Prep-HPLC Method Development Flowchart
Caption: A logical workflow for developing a preparative HPLC method.
References
- 1. Page loading... [guidechem.com]
- 2. welch-us.com [welch-us.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. Ethyl 5-chloropyrazine-2-carboxylate | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. jasco.hu [jasco.hu]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yields in Sonogashira coupling of chloropyrazines
Technical Support Center: Sonogashira Coupling of Chloropyrazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Sonogashira cross-coupling reactions involving chloropyrazine substrates. As a Senior Application Scientist, I understand that coupling these electron-deficient, heteroaromatic chlorides can be challenging. Low reactivity of the C-Cl bond and potential side reactions often lead to frustratingly low yields.
This guide is structured to provide direct, actionable solutions to common problems. We will move from high-level frequently asked questions to a deep dive into specific troubleshooting scenarios, complete with detailed protocols and mechanistic insights to empower you to solve these challenges in your own lab.
Frequently Asked Questions (FAQs)
Here, we address the most common initial hurdles researchers face when working with chloropyrazines.
Q1: My Sonogashira reaction with a chloropyrazine is giving very low to no yield. What are the most common reasons for this?
A1: This is the most prevalent issue and typically stems from the inherent low reactivity of the aryl chloride bond compared to bromides or iodides.[1][2][3] The primary factors are:
-
Insufficiently Active Catalyst System: The oxidative addition of the C-Cl bond to the Palladium(0) center is often the rate-limiting step.[4] Standard catalysts like Pd(PPh₃)₄ may not be effective enough. You need a more robust system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][5]
-
Suboptimal Reaction Conditions: Chloropyrazines require more forcing conditions than their bromo- or iodo- counterparts. This means higher temperatures are often necessary to drive the reaction forward.[3][6]
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, effectively poisoning it and removing it from the catalytic cycle.[1]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Glaser coupling is a classic side reaction in Sonogashira chemistry, resulting in a dimer of your terminal alkyne.[7] It is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[1][4] To minimize it:
-
Ensure Strict Anaerobic Conditions: Oxygen is a key culprit. Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[1][2]
-
Consider Copper-Free Conditions: Many modern protocols have been developed to circumvent the need for copper, thereby eliminating the primary pathway for Glaser coupling.[4][5][8][9] These reactions often require specific ligands and may need slightly different conditions but can be very effective.[8]
Q3: My reaction mixture turns black and a precipitate forms. What is happening?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst from the solution.[6][10] This removes the active catalyst from the reaction, halting it prematurely. Common causes include:
-
High Temperatures: While heat is needed, excessive temperatures can accelerate catalyst decomposition.
-
Solvent Choice: Certain solvents can promote the formation of palladium black more than others. Anecdotal evidence suggests THF can sometimes be problematic.[2][10]
-
Impurities: Impurities in reagents or solvents can poison and destabilize the catalyst.
In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach is required. Use this section to diagnose and resolve specific experimental outcomes.
Problem 1: Low or No Conversion of Chloropyrazine Starting Material
This indicates a fundamental issue with reaction initiation, most likely the oxidative addition step.
Caption: Troubleshooting workflow for low conversion.
-
Catalyst & Ligand Selection: The C-Cl bond is strong and requires a highly active catalyst. The key is to use ligands that are both sterically bulky and electron-rich.[5][11] This enhances the electron density on the palladium, promoting the oxidative addition step.
| Catalyst System Component | Recommendation for Chloropyrazines | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(Ligand)₂ | Pd(0) sources can be sensitive. Pd(II) pre-catalysts are often more air-stable and are reduced to the active Pd(0) in situ.[2] |
| Ligand | Bulky Phosphines: P(t-Bu)₃, cataCXium® A, SPhos, XPhos | These ligands are highly effective for activating C-Cl bonds due to their steric bulk and strong σ-donating properties.[5][6] |
| N-Heterocyclic Carbenes (NHCs): IPr, SImes | NHCs are excellent σ-donors and can be superior to phosphines for challenging couplings.[5][12] | |
| Catalyst Loading | 2-5 mol% | While lower loadings are ideal, challenging substrates like chloropyrazines may require a higher initial loading to achieve good conversion.[6] |
-
Solvent & Temperature: The solvent must dissolve all components and remain stable at the required temperatures.[13][14] Polar aprotic solvents are generally preferred.
-
Base Selection: The base deprotonates the terminal alkyne to form the reactive copper or palladium acetylide.[17] While amine bases like Et₃N or DIPA are common, they can sometimes lead to side reactions.[2]
Problem 2: Major Side Products are Observed
Even if the starting material is consumed, low yields of the desired product can be due to competing reaction pathways.
-
Protodehalogenation: The chloropyrazine is converted back to pyrazine (C-Cl is replaced by C-H). This can be caused by trace amounts of water in the presence of a strong base or by catalyst decomposition pathways.
-
Solution: Ensure all reagents and solvents are rigorously dried. Using a slightly weaker base or running the reaction at a lower temperature for a longer duration can sometimes mitigate this issue.[6]
-
-
Reaction at Multiple Sites: If your pyrazine has more than one chloro-substituent, controlling selectivity can be difficult.
-
Solution: Achieving mono-substitution is generally easier. To promote di-substitution, you may need to increase the equivalents of the alkyne (2.5-3.0 equiv.), increase the catalyst loading, and use higher temperatures and longer reaction times.[6]
-
The Sonogashira Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Mechanistic Insight: The Pd(0) catalyst undergoes oxidative addition with the chloropyrazine. Meanwhile, the Cu(I) salt activates the terminal alkyne, which is then deprotonated by the base to form a copper acetylide.[17] This acetylide is transferred to the palladium complex in the transmetalation step. Finally, reductive elimination yields the desired product and regenerates the active Pd(0) catalyst.[4] For C-Cl bonds, the initial oxidative addition (Ar-Cl -> OA) is the most challenging step.
Model Experimental Protocol: Copper-Free Sonogashira Coupling
To minimize Glaser homocoupling, a copper-free protocol is often a robust starting point for chloropyrazines.
Materials:
-
Chloropyrazine derivative (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cs₂CO₃ (Caesium Carbonate), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrazine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through a septum, add the degassed 1,4-dioxane to create a solution with a concentration of approximately 0.1-0.2 M with respect to the chloropyrazine.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 13. books.lucp.net [books.lucp.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. reddit.com [reddit.com]
- 16. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Functionalized Pyrazine Derivatives
Welcome to the technical support center for the synthesis of functionalized pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your research and development efforts.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of pyrazine derivatives, providing insights into their causes and actionable solutions.
Issue 1: Low Yield or No Product Formation in Condensation Reactions
Question: I am attempting to synthesize a substituted pyrazine via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, but the yield is consistently low, or I'm recovering unreacted starting materials. What are the likely causes and how can I improve the outcome?
Probable Causes & Solutions:
Low yields in classical pyrazine syntheses are a frequent challenge, often stemming from suboptimal reaction conditions or incomplete downstream oxidation.[1][2]
-
Incomplete Dehydrogenation: The initial condensation reaction forms a dihydropyrazine intermediate, which must be oxidized to the aromatic pyrazine. If this step is inefficient, the dihydropyrazine may revert to starting materials or remain as a major component of the crude product.
-
Solution: Ensure an appropriate oxidizing agent is present. While atmospheric oxygen can suffice in some cases, it is often unreliable.[2] The use of a dedicated oxidizing agent like manganese dioxide (MnO₂) or copper(II) oxide is common.[3] For gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation, resulting in piperazine byproducts.[1][3]
-
-
Suboptimal pH and Temperature: Pyrazine formation is highly sensitive to pH and temperature. The Maillard reaction, a related pathway for pyrazine formation, is significantly inhibited by acidic conditions.[4] Excessive heat can lead to the degradation of the pyrazine ring, while insufficient heat will prevent the reaction from proceeding.[1][4]
-
Solution: The optimal pH is typically in the range of 7-10.[4] Carefully screen reaction temperatures; for many solution-phase syntheses, refluxing in a suitable solvent is a good starting point, but optimization is key. For gas-phase reactions, temperatures should generally be maintained between 300°C and 450°C to avoid both incomplete reaction and product breakdown.[1][3]
-
-
Purity of Starting Materials: Impurities in the 1,2-diamine or 1,2-dicarbonyl compounds can lead to competing side reactions. For example, aldol condensation products in the starting materials can introduce unwanted byproducts.[1]
-
Solution: Use high-purity, purified starting materials. Ensure that the α-dicarbonyl compounds have not undergone self-condensation and that the diamine is free from contaminants.
-
-
Inefficient Work-up: Pyrazine derivatives can have moderate water solubility, leading to product loss during aqueous work-up and extraction steps.[1]
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.
-
Issue 2: Formation of Polymeric Byproducts
Question: My reaction mixture is turning into an intractable tar-like substance, and I suspect polymerization is occurring. Why does this happen and how can I prevent it?
Probable Causes & Solutions:
Polymerization is a significant side reaction, especially when reactive intermediates are present under harsh conditions.[5][6]
-
Reactive Intermediates: In the condensation of 1,2-diamines with 1,2-dicarbonyls, the dihydropyrazine intermediate can be prone to polymerization if not efficiently oxidized to the stable aromatic pyrazine.[5]
-
Solution: Ensure rapid and efficient oxidation of the dihydropyrazine intermediate. This can be achieved by the inclusion of a suitable oxidizing agent from the start of the reaction or by carefully controlling the reaction conditions to favor aromatization.
-
-
Harsh Reaction Conditions: High temperatures and the presence of strong acids or bases can promote polymerization pathways.
-
Solution: Optimize the reaction temperature and catalyst loading. Screen for milder bases or catalysts. For instance, in some dehydrogenative coupling reactions, potassium hydride (KH) has been found to be more effective than stronger bases like sodium ethoxide or potassium tert-butoxide.[1]
-
-
Monomer Reactivity in Cross-Coupling: When synthesizing conjugated polymers using dihalopyrazines, side reactions can lead to insoluble or cross-linked materials.[7][8]
-
Solution: In palladium-catalyzed polymerizations (e.g., Stille or Suzuki), strictly control the stoichiometry of the monomers. Use anhydrous and degassed solvents, and carry out the reaction under an inert atmosphere to prevent side reactions promoted by oxygen or water.[7]
-
Issue 3: Over-oxidation to N-Oxides
Question: I am trying to perform a reaction on the pyrazine ring, but I am isolating pyrazine N-oxides and N,N'-dioxides as major byproducts. How can I avoid this?
Probable Causes & Solutions:
The nitrogen atoms in the pyrazine ring are susceptible to oxidation, which can be a desired transformation or a problematic side reaction.[5]
-
Choice of Oxidant: Strong oxidizing agents like potassium permanganate or excess hydrogen peroxide can readily oxidize the nitrogen atoms of the pyrazine ring to form N-oxides or even lead to ring-opening.[5][9]
-
Solution: Use milder or more controlled oxidizing agents. For mono-N-oxidation, reagents like sodium perborate tetrahydrate can be effective.[9] If the goal is to avoid N-oxidation altogether, ensure that the reaction conditions are not oxidative. If an oxidation step is required elsewhere in the molecule, consider protecting the pyrazine nitrogens or choosing a chemoselective oxidant.
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of over-oxidation.
-
Solution: Perform the reaction at the lowest effective temperature and monitor its progress closely (e.g., by TLC or LC-MS) to stop it as soon as the desired transformation is complete.
-
Troubleshooting Decision Tree for Low Yield
Below is a workflow to diagnose common causes of low pyrazine yield.
Caption: A decision tree for troubleshooting low yields in pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I control regioselectivity during the electrophilic halogenation of a substituted pyrazine?
The inherent electron-deficient nature of the pyrazine ring makes electrophilic aromatic substitution challenging.[6] Unlike more reactive heterocycles, pyrazines often require harsh conditions, which can lead to a lack of selectivity.[10]
-
Mechanism and Control: Direct halogenation of the neutral pyrazine ring is difficult. A more effective strategy often involves the synthesis of a pyrazine N-oxide. The N-oxide group activates the ring, directing electrophiles primarily to the C2 and C6 positions. Subsequent deoxygenation can then yield the desired halogenated pyrazine.[11]
-
Alternative Strategies: For positions that are difficult to functionalize directly, ortho-lithiation directed by a suitable group can be a powerful method, followed by quenching with an electrophilic halogen source.[6]
Q2: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) on a halopyrazine and observing significant homocoupling of my coupling partner. How can I minimize this?
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions.[12]
-
Cause: This side reaction can be promoted by the reaction conditions, particularly the choice of catalyst, base, and the order of reagent addition.
-
Solution: In Stille couplings, it has been shown that mixing the aroyl chloride with the palladium catalyst before introducing the stannylated pyrazine can suppress the homocoupling of the stannane and significantly improve the yield of the desired cross-coupled product.[12] For Suzuki reactions, protodeboronation of the boronic acid can be a competing side reaction. Using more stable pyrazine trifluoroborates can sometimes mitigate this issue.[13] Careful selection of the palladium catalyst and ligands is also crucial for the electron-deficient pyrazine system.[13][14]
Q3: What causes the formation of imidazole derivatives as byproducts in Maillard-type reactions for pyrazine synthesis?
In complex reaction mixtures like those found in Maillard reactions, key α-dicarbonyl intermediates can react with ammonia and an aldehyde to form imidazoles, which can compete with pyrazine formation.[15]
-
Control Measures: Careful control of the reaction pH can influence the product distribution. Lowering the pH may favor the formation of other heterocyclic compounds over both pyrazines and imidazoles.[15] Additionally, ensuring the correct stoichiometry of reactants (amino acid and sugar) is critical to guide the reaction toward the desired pyrazine products.[4]
Q4: Can I hydrolyze a cyanopyrazine to a pyrazine carboxylic acid without affecting other functional groups?
Hydrolysis of a nitrile (cyano group) to a carboxylic acid typically requires strong acidic or basic conditions, which can be problematic for sensitive functional groups.
-
Potential Side Reactions: The pyrazine ring itself is generally stable to acid and alkali, but harsh conditions can cause issues. For instance, strong hydriodic acid can potentially reduce and cleave the pyrazine ring.
-
Alternative Approaches: If direct hydrolysis is too harsh, consider milder, multi-step alternatives. For example, partial hydrolysis to the amide followed by a less forcing hydrolysis to the acid, or conversion of the nitrile to an ester which can then be saponified under milder basic conditions.
Comparative Table of Reaction Conditions
The following table summarizes typical conditions and potential issues for common pyrazine synthesis and functionalization reactions.
| Reaction Type | Key Reagents | Typical Conditions | Common Side Reactions | Mitigation Strategies |
| Condensation | 1,2-Diamine, 1,2-Dicarbonyl | Reflux in alcohol, often with an oxidant (e.g., MnO₂) | Low yield, incomplete oxidation, polymerization | Add oxidant, optimize T & pH, purify starting materials[1][4][5] |
| N-Oxidation | Pyrazine, H₂O₂, m-CPBA | Acetic acid or other solvent, 25-70°C | Over-oxidation to N,N'-dioxide, ring opening | Use milder oxidant (e.g., sodium perborate), control stoichiometry, monitor reaction time[5][9] |
| Halogenation | Pyrazine, Halogen Source (NBS, NCS) | Often requires activation (e.g., N-oxide formation) or harsh conditions | Poor regioselectivity, low yield | Use N-oxide to direct halogenation, consider ortho-metalation strategies[6][11] |
| Suzuki Coupling | Halopyrazine, Boronic Acid, Pd Catalyst, Base | Toluene/H₂O or DME, 80-110°C | Protodeboronation, homocoupling, low yield | Use stable trifluoroborates, select active catalyst for heterocycles, optimize base[13][14] |
| Stille Coupling | Halopyrazine, Organostannane, Pd Catalyst | Anhydrous THF or Toluene, 80-110°C | Homocoupling of stannane, catalyst deactivation | Optimize order of reagent addition, use inert atmosphere, degas solvents[12] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynce.com [biosynce.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
How to prevent polysubstitution in free-radical alkoxycarbonylation
Welcome, researchers, to the technical support center for free-radical alkoxycarbonylation. As Senior Application Scientists, we understand the challenges you face in achieving high selectivity and yield. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues, particularly the persistent problem of polysubstitution. We will move beyond simple procedural lists to explain the underlying principles governing your reaction's outcome.
Understanding the Challenge: The Polysubstitution Problem
Free-radical alkoxycarbonylation is a powerful method for converting alkyl halides or other radical precursors into valuable esters, amides, and carboxylic acids. The core of the process involves the generation of a carbon-centered radical, its reaction with carbon monoxide (CO) to form an acyl radical, and subsequent trapping by an alcohol or other nucleophile.
The primary challenge, polysubstitution, arises when the desired monocarbonylated product undergoes a subsequent carbonylation event. This typically occurs when the reaction conditions favor the further reaction of the initial product over the reaction of the starting material. Controlling the delicate balance between the rates of these competing reactions is the key to achieving high selectivity for the desired monosubstituted product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism leading to polysubstitution in free-radical alkoxycarbonylation?
A1: Polysubstitution is primarily a kinetic phenomenon. After the initial alkyl radical (R•) is generated and reacts with CO to form an acyl radical (R-C(O)•), this acyl radical is trapped by a nucleophile (e.g., an alcohol, R'OH) to give the monocarbonylated product. However, if the reaction conditions allow for the generation of a radical from this new product, it can undergo another cycle of carbonylation. The competition between the rate of the first carbonylation and any subsequent carbonylation events dictates the product distribution. The reaction pathway can be visualized as a branching process where careful control of conditions is needed to favor the desired path.
Caption: Competing reaction pathways in free-radical alkoxycarbonylation.
Q2: How does Carbon Monoxide (CO) pressure influence selectivity?
A2: CO pressure is one of the most critical parameters for controlling selectivity. High CO pressure is generally required in radical carbonylation reactions to favor the formation of the acyl radical from the initial alkyl radical.[1][2] Insufficient CO pressure can lead to several undesirable outcomes:
-
Increased Side Reactions: The initial alkyl radical may engage in other pathways, such as dimerization or Giese-type addition reactions, before it can be trapped by CO.[3][4][5]
-
Favoring Polysubstitution: If the rate of the second carbonylation is competitive, low CO concentration may not be sufficient to rapidly trap all initial radicals, providing more opportunity for the monosubstituted product to react further. Increasing CO pressure helps to ensure the first carbonylation step is fast and efficient.[2][6]
Q3: Can this reaction be under kinetic or thermodynamic control?
A3: Yes, and understanding this distinction is crucial for troubleshooting.
-
Kinetic Control: This regime favors the product that is formed fastest. In many cases, the monosubstituted product is the kinetic product because the activation energy for the first carbonylation is lower. Kinetic control is typically favored at lower temperatures where reactions are irreversible, meaning the products don't have enough energy to revert to intermediates.[7][8]
-
Thermodynamic Control: This regime favors the most stable product. If the polysubstituted product is more thermodynamically stable, running the reaction at higher temperatures for longer times (allowing equilibrium to be reached) might inadvertently increase its yield.[7][9]
For preventing polysubstitution, the goal is almost always to operate under kinetic control .
Q4: How do I accurately quantify the ratio of mono- to polysubstituted products?
A4: Accurate quantification is essential for optimizing your reaction. A combination of techniques is often best:
-
Gas Chromatography (GC) or Liquid Chromatography (LC): These are the workhorse methods for separating and quantifying products. Use an internal standard for accurate concentration determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the product ratio by integrating characteristic peaks for the mono- and polysubstituted products in the crude reaction mixture.
-
Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique confirms the identity of the products by their mass-to-charge ratio.
For complex mixtures or polymer analysis, techniques like Size Exclusion Chromatography (SEC) can also be valuable.[10][11][12]
Troubleshooting Guide: High Polysubstitution Observed
This section addresses the common problem of observing significant amounts of unwanted polysubstituted products in your reaction mixture.
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution & Protocol Adjustment |
| 1. Initiator concentration is too high. | A high concentration of initiator generates a large, instantaneous burst of radicals.[13][14] This high radical flux can accelerate all reaction steps, including the undesired subsequent carbonylation, making it difficult to control selectivity. | Solution: Reduce the initiator concentration. Start with a lower loading (e.g., 1-2 mol%) and increase only if the reaction is too slow. Consider using a slow-addition method for the initiator to maintain a low, steady concentration of radicals throughout the reaction. |
| 2. Substrate concentration is too high. | In concentrated solutions, the probability of the initially formed monocarbonylated product encountering another radical species increases, which can facilitate the pathway to polysubstitution. | Solution: Decrease the substrate concentration. Diluting the reaction mixture favors the intermolecular trapping of the initial acyl radical by the alcohol (which is often used in excess or as the solvent) over bimolecular reactions leading to polysubstitution. |
| 3. Carbon Monoxide (CO) pressure is too low. | The carbonylation of the alkyl radical is a reversible and concentration-dependent step. Low CO pressure reduces the rate of acyl radical formation, giving the alkyl radical more time to participate in undesired side reactions or allowing the overall reaction to become less selective.[1][15] | Solution: Increase the CO pressure. While pressures vary depending on the substrate, starting at a higher pressure (e.g., 20-50 atm) is a common strategy to maximize the rate of the initial, desired carbonylation step.[2] |
| 4. Reaction temperature is too high. | High temperatures can provide enough energy to overcome the activation barrier for the reverse reaction, moving the system from kinetic to thermodynamic control.[7] If the polysubstituted product is more stable, its formation will be favored at higher temperatures. | Solution: Lower the reaction temperature. This helps to ensure the reaction remains under kinetic control, favoring the faster-forming monosubstituted product. Perform a temperature screen (e.g., from 40°C to 80°C) to find the optimal balance between reaction rate and selectivity. |
Best Practices & Experimental Protocols
Achieving high selectivity requires careful planning and execution. The following protocol for a generic alkoxycarbonylation of an alkyl iodide highlights critical control points.
Protocol: Selective Monocarbonylation of 1-Iodoadamantane
This protocol is a representative example and should be adapted for your specific substrate and system.
1. Reagent & Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents. Degas the alcohol (e.g., methanol) by bubbling with Argon for 20-30 minutes before use.
-
The radical initiator (e.g., AIBN, benzoyl peroxide) should be pure and stored correctly.[16]
2. Reactor Setup & Execution:
-
To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add 1-iodoadamantane (1.0 eq).
-
Add the radical initiator, AIBN (0.1 eq). (Control Point 1: Low initiator concentration) .
-
Evacuate the autoclave and backfill with Argon three times to ensure an inert atmosphere.
-
Add the degassed, anhydrous methanol (sufficient to create a dilute solution, e.g., 0.1 M). (Control Point 2: Dilute conditions) .
-
Seal the autoclave. Pressurize with Carbon Monoxide to 1 atm, vent, and repeat three times to purge the lines.
-
Pressurize the autoclave with Carbon Monoxide to the desired pressure (e.g., 40 atm). (Control Point 3: High CO pressure) .
-
Place the autoclave in a pre-heated oil bath set to a moderate temperature (e.g., 80°C). (Control Point 4: Controlled temperature for kinetic favorability) .
-
Stir the reaction for the designated time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing via GC-MS.
3. Work-up & Analysis:
-
Cool the reactor to room temperature. CAUTION: Vent the CO pressure slowly in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to separate the desired mono-ester from unreacted starting material and any di-ester byproduct.
-
Characterize the product and determine the yield and selectivity using NMR, GC, and MS.
Troubleshooting Workflow Diagram
If your initial experiment results in low selectivity, follow this logical process to optimize your conditions.
Caption: A logical workflow for troubleshooting polysubstitution.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides [organic-chemistry.org]
- 4. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homepages.uc.edu [homepages.uc.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Visible Light-Induced One-Pot Carbonylation of Alkyl Halides with Aryl Formates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Scaling up the synthesis of Ethyl 3-Chloropyrazine-2-carboxylate for pilot studies
An Expert Guide to Scaling the Synthesis of Ethyl 3-Chloropyrazine-2-carboxylate for Pilot Studies
Introduction: Bridging the Gap from Bench to Pilot
This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile intermediate for a range of pharmacologically active agents. While numerous lab-scale syntheses are reported, scaling this process for pilot studies introduces significant challenges in terms of reaction control, impurity management, and operational safety. This guide, designed for researchers and drug development professionals, provides in-depth technical support, troubleshooting strategies, and answers to frequently asked questions to navigate the complexities of process scale-up. As Senior Application Scientists, we emphasize the causality behind experimental choices to ensure a robust, safe, and reproducible synthesis.
Recommended Synthetic Pathway
The most common and scalable route to this compound begins with the commercially available Ethyl 3-aminopyrazine-2-carboxylate. This pathway involves a two-step process: diazotization of the amine followed by a Sandmeyer reaction to install the chloro group. This approach avoids the direct chlorination of the pyrazine ring, which can be unselective and hazardous at scale.[1][2]
Caption: Figure 1: Recommended Synthetic Pathway.
Detailed Experimental Protocol: Pilot Scale (1 kg Target)
This protocol is a self-validating system designed for pilot-scale production. Critical parameters are highlighted, and the rationale is provided to ensure process understanding and control.
Step 1: Diazotization of Ethyl 3-aminopyrazine-2-carboxylate
-
Reactor Setup: In a 20 L jacketed glass reactor, charge concentrated hydrochloric acid (3.0 L) and water (3.0 L). Begin aggressive stirring and cool the jacket to -5 °C.
-
Substrate Addition: Slowly add Ethyl 3-aminopyrazine-2-carboxylate (1.0 kg, 5.98 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C. A thick slurry will form.
-
Nitrite Solution Preparation: In a separate vessel, dissolve sodium nitrite (NaNO₂) (454 g, 6.58 mol) in deionized water (1.5 L).
-
Diazotization: Once the reactor contents reach an internal temperature of 0-5 °C, add the sodium nitrite solution dropwise via an addition funnel over 2-3 hours.
-
Expertise & Experience: The slow, subsurface addition of NaNO₂ is critical. This minimizes the localized concentration of nitrous acid, reducing the formation of phenolic byproducts and ensuring the reaction remains thermally controlled. The N₂ gas evolution serves as a visual indicator of reaction progress.
-
-
IPC (In-Process Control): After the addition is complete, stir for an additional 30 minutes. Test for the presence of nitrous acid using potassium iodide-starch paper (should turn blue). A negative test indicates the reaction is complete. The resulting diazonium salt solution is typically used immediately in the next step.[3]
Step 2: Sandmeyer Chlorination
-
Catalyst Preparation: In the now-empty 20 L reactor, charge copper(I) chloride (CuCl) (118 g, 1.20 mol) and concentrated hydrochloric acid (1.5 L). Stir to form a solution.
-
Reaction: Slowly add the cold (0-5 °C) diazonium salt solution from Step 1 to the CuCl solution over 2-3 hours.
-
Trustworthiness: Vigorous gas evolution (N₂) will occur. The addition rate must be carefully controlled to manage the exotherm and foaming. An internal temperature of 15-25 °C is ideal. The reaction is self-indicating; a steady, controlled effervescence confirms the desired transformation is proceeding smoothly.[4]
-
-
Completion & Work-up: After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a suitable separatory funnel or extraction vessel. Extract the product with dichloromethane or ethyl acetate (3 x 3 L).
-
Washing: Combine the organic layers and wash sequentially with water (2 L), 5% sodium bicarbonate solution (2 L) to neutralize excess acid, and finally with brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid or oil.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Caption: Figure 2: Troubleshooting Decision Tree.
Q1: My overall yield is significantly lower than expected. What are the most likely causes?
A1: Low yield in a Sandmeyer reaction at scale typically points to two critical areas: the stability of the diazonium intermediate or the efficiency of the copper-catalyzed conversion.
-
Diazonium Salt Decomposition: The diazonium salt is thermally unstable. If the temperature during diazotization or the holding period before the Sandmeyer step rises above 5-10 °C, the intermediate can decompose, leading to the formation of phenolic impurities and a loss of yield.
-
Inactive Catalyst: The copper(I) catalyst is susceptible to oxidation to copper(II), which is less effective. Ensure you are using fresh, high-quality CuCl. The characteristic green/blue color of Cu(II) salts in your catalyst is a sign of degradation.
-
Incomplete Reaction: After the Sandmeyer addition, warming the reaction mixture is crucial to drive the reaction to completion. Insufficient heating can leave unreacted diazonium salt, which will decompose during work-up, reducing yield.
Q2: My final product is contaminated with the corresponding carboxylic acid (3-Chloropyrazine-2-carboxylic acid). How can I prevent this?
A2: The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester.[5][6] This can occur during the work-up or if the reaction is run under prolonged heating in aqueous acidic conditions.
-
Prevention: Minimize the time the product spends in the acidic aqueous phase. Perform the extraction promptly after the reaction is complete and cooled.
-
Removal: An effective way to remove the acidic impurity is to include a wash with a mild base, such as a 5% sodium bicarbonate solution, during the work-up.[7] The carboxylate salt will be extracted into the aqueous layer, leaving the desired ester in the organic phase.
Q3: The Sandmeyer reaction is not initiating, or the nitrogen evolution is very slow.
A3: This indicates a problem with either the diazonium salt formation or the catalyst.
-
Confirm Diazonium Formation: Before starting the Sandmeyer step, always perform a spot test with KI-starch paper on your diazonium solution. A strong positive result confirms the presence of the necessary intermediate. If negative, it points to an issue with your NaNO₂ stoichiometry or quality, or an excessively high reaction temperature during its addition.
-
Catalyst Activity: As mentioned in A1, the activity of CuCl is paramount. If your catalyst is old or appears oxidized, it will not efficiently facilitate the single-electron transfer required for the reaction to proceed.[4]
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for this process at pilot scale?
A: The primary hazards are associated with the diazotization step and the handling of reagents.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. NEVER attempt to isolate the diazonium salt intermediate. The process is designed for it to be generated and used in solution immediately.
-
Thermal Runaway: Both the diazotization and the Sandmeyer reaction are exothermic. A failure in cooling or an uncontrolled addition rate could lead to a thermal runaway, causing rapid gas evolution and a dangerous pressure increase in the reactor.[8]
-
Toxic Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reactor is properly vented to a scrubber or fume hood. Additionally, side reactions can produce nitrogen oxides (NOx), which are toxic.
Q: What are the recommended In-Process Controls (IPCs) for monitoring the reaction?
A: At a minimum, the following IPCs should be in place:
| Process Step | Parameter to Monitor | Method | Acceptance Criteria |
|---|---|---|---|
| Diazotization | Presence of excess nitrous acid | KI-Starch Paper | Positive test indicates completion |
| Sandmeyer | Reaction Completion | TLC or HPLC | Starting material < 2% |
| Work-up | pH of aqueous layer | pH paper or meter | pH > 7 after bicarb wash |
Q: Can I substitute Copper(I) Bromide for Copper(I) Chloride to produce the bromo-analog?
A: Yes, the Sandmeyer reaction is versatile. Using CuBr in place of CuCl will yield Ethyl 3-bromopyrazine-2-carboxylate.[9][10] The reaction conditions are very similar, making this a reliable method for accessing various halogenated pyrazines.
References
- 1. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. icheme.org [icheme.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Chloropyrazines
Welcome to the technical support center for cross-coupling reactions involving chloropyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging yet crucial transformations. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reactions and overcome common experimental hurdles.
Introduction: The Challenge of Chloropyrazines
Chloropyrazines are valuable building blocks in medicinal chemistry and materials science. However, their successful functionalization via palladium-catalyzed cross-coupling reactions is often challenging. The inherent electron-deficient nature of the pyrazine ring and the presence of nitrogen atoms, which can act as Lewis bases, pose specific difficulties. The nitrogen atoms can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2][3] Furthermore, the carbon-chlorine (C-Cl) bond is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult to achieve.[3]
This guide provides a structured approach to catalyst selection and reaction optimization to address these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding cross-coupling reactions with chloropyrazines.
Q1: Why is my standard palladium catalyst (e.g., Pd(PPh₃)₄) not working for my chloropyrazine coupling?
A1: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for activating the relatively inert C-Cl bond of chloropyrazines.[3] The oxidative addition step requires a more electron-rich and sterically hindered catalyst system to proceed efficiently. Modern catalyst systems, typically involving a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (such as XPhos or SPhos), are necessary to overcome this hurdle.[2] These ligands promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.
Q2: Do I need to protect other functional groups on my chloropyrazine substrate?
A2: It depends on the functional group. For instance, primary amines (-NH₂) can coordinate with the palladium center and inhibit catalysis.[1][3] While some reactions can succeed without protection, it is often advisable to conduct small-scale test reactions to determine if protection is necessary for your specific transformation.[1] If catalyst inhibition is suspected, protecting the amine as a carbamate or other suitable group may be required.
Q3: What are the most common side reactions I should watch out for?
A3: The most prevalent side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.[1][3]
-
Homocoupling: Dimerization of your coupling partner, such as the boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction.[1][3] The presence of oxygen can exacerbate this issue.[1][3]
-
Protodeboronation (Suzuki reactions): Cleavage of the C-B bond of the boronic acid, which is often promoted by the presence of water and a strong base.[1]
-
Catalyst Decomposition: The formation of inactive palladium black, which indicates your catalyst is no longer active.[1]
Q4: Can I perform the reaction open to the air?
A4: It is strongly discouraged. Most palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[1] The presence of oxygen can lead to catalyst oxidation and promote unwanted side reactions like homocoupling.[1][3] Therefore, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., using argon or nitrogen) throughout the reaction setup and execution.[1][2][3]
Troubleshooting Guide
Encountering a failed or low-yielding reaction is a common experience. This guide provides a systematic approach to troubleshooting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | Inactive Catalyst System: The chosen catalyst/ligand combination is not active enough to promote oxidative addition of the C-Cl bond.[3] | Switch to a more robust catalyst system. Use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or tBuXPhos.[2][4] These are known to be effective for aryl chlorides. |
| Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazine ring or other Lewis basic functional groups (e.g., -NH₂) are coordinating to the palladium center.[1][2][3] | Increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%). Consider protecting interfering functional groups. Ensure high-purity, anhydrous, and degassed reagents and solvents are used to avoid impurities that can poison the catalyst.[2] | |
| Sub-optimal Temperature: The reaction temperature is too low for the oxidative addition to occur or so high that it causes catalyst decomposition.[2] | Perform a temperature screen, typically between 80 °C and 120 °C.[2] Microwave irradiation can sometimes provide rapid, efficient heating and improve yields.[2] | |
| Incorrect Base: The base may be too weak, not sufficiently soluble, or inappropriate for the specific coupling type. | For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[1] Ensure the base is anhydrous and finely powdered for better solubility and reactivity. | |
| Significant Hydrodehalogenation (Loss of Chlorine) | Hydride Source: The palladium catalyst is reacting with a source of hydride in the reaction mixture (e.g., solvent, base, or water).[3] | Ensure the reaction is performed under strictly anhydrous and inert conditions.[3] Choose a solvent less prone to acting as a hydride source. |
| Slow Reductive Elimination: The desired cross-coupling is slow, allowing the competing hydrodehalogenation pathway to dominate. | Optimize the ligand. Bulky, electron-rich ligands are designed to accelerate reductive elimination. | |
| Main Product is Homocoupling of Coupling Partner | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids (Suzuki) or alkynes (Glaser coupling in Sonogashira).[1][3] | Rigorously degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere.[1][3] |
| Incomplete Catalyst Reduction (Suzuki): Residual Pd(II) species can promote boronic acid homocoupling.[3] | Ensure conditions are suitable for the complete reduction of your Pd(II) precatalyst to the active Pd(0) species. | |
| Copper-Catalyzed Side Reaction (Sonogashira): The copper co-catalyst can promote alkyne homocoupling.[1] | Consider running the reaction under copper-free conditions, which may necessitate a more active palladium catalyst system.[1][5] | |
| Reaction Stalls or Turns Black | Catalyst Decomposition: The active catalyst has decomposed into palladium black.[1] | This can be caused by high temperatures, impurities, or an inappropriate ligand.[2] Try a lower reaction temperature with a longer reaction time or switch to a more robust, thermally stable ligand.[2] |
Troubleshooting Workflow
For a systematic approach to diagnosing a failed reaction, the following decision tree can be utilized.
Caption: A decision tree for troubleshooting unsuccessful cross-coupling reactions.
Catalyst & Ligand Selection Guide
The choice of catalyst and ligand is the most critical factor for success. The general principle for activating C-Cl bonds is to use a palladium source in combination with a bulky, electron-rich phosphine ligand.[2]
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) precatalysts are common and effective choices.[2][4] They are typically reduced in situ to the active Pd(0) species.
-
Ligands: The development of specialized phosphine ligands by research groups like Buchwald's has revolutionized cross-coupling with aryl chlorides.[4][6] These ligands possess two key features:
-
High Electron Density: This increases the reactivity of the metal center, promoting the oxidative addition of the C-Cl bond.
-
Steric Bulk: This bulkiness facilitates the final reductive elimination step to release the product and regenerate the catalyst.
-
Recommended Catalyst Systems
| Coupling Type | Recommended Ligands | Common Pd Precursors | Typical Base | Notes |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | A solvent system of dioxane/water or toluene/water is common.[2] Anhydrous conditions can minimize protodeboronation.[1] |
| Buchwald-Hartwig Amination | XPhos, tBuXPhos, BINAP | Pd(OAc)₂, Pd₂(dba)₃ | NaOtBu, LHMDS, KHMDS | Requires a strong, non-nucleophilic base.[1][2] The reaction is highly sensitive to air and moisture. |
| Sonogashira | XPhos, P(t-Bu)₃, SPhos | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Et₃N, DIPEA | Often uses a Cu(I) co-catalyst (e.g., CuI).[1] Copper-free versions are possible with more active Pd/ligand systems to avoid Glaser homocoupling.[1][5] |
The Catalytic Cycle: A Visual Explanation
Understanding the catalytic cycle helps in diagnosing which step might be failing. For a Suzuki-Miyaura coupling, the cycle is as follows:
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
These are general starting procedures. Optimization of temperature, reaction time, and reagent stoichiometry is often necessary.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
In a separate vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[2]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask containing the solids.[2]
-
Add the catalyst/ligand mixture to the reaction flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]
-
Add the anhydrous, deoxygenated solvent (e.g., toluene).[2]
-
Add the chloropyrazine (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the chloropyrazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[1]
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0 equiv.), which often serves as both base and co-solvent.[1][2]
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.[1]
-
Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
Technical Support Center: Lithiation & Quenching of Chloropyrazine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for synthetic organic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to ensure your experiments are successful, safe, and reproducible. This guide is dedicated to one of the more nuanced yet powerful reactions in heterocyclic chemistry: the lithiation of chloropyrazine and the subsequent quenching procedures.
The inherent electron deficiency of the pyrazine ring makes it challenging for classical electrophilic substitution.[1] Therefore, directed ortho-metalation (DoM), or deprotonation, using strong organolithium bases is a critical strategy for its functionalization.[1] However, the high reactivity of the reagents involved necessitates meticulous attention to detail, particularly during the quenching step which finalizes the reaction.
This guide is structured to address the common questions and challenges that arise during this process, moving from foundational knowledge to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) on Quenching Procedures
This section addresses the fundamental principles governing the quenching of lithiated chloropyrazine intermediates.
Q1: What is the primary goal of "quenching" in this context?
A: Quenching serves two potential purposes. First, it is the step where a chosen electrophile is introduced to react with the nucleophilic lithiated chloropyrazine intermediate, forming the desired carbon-carbon or carbon-heteroatom bond. Second, in analytical or failed reactions, quenching is performed to safely neutralize any excess, highly reactive organolithium base before workup and disposal.[2]
Q2: How do I select the appropriate quenching agent?
A: The choice is dictated entirely by your synthetic target.
-
For simple protonation (e.g., to confirm lithiation via deuteration): Use a deuterium source like D₂O or deuterated methanol. However, never add these directly to the cold reaction mixture containing excess organolithium base. A safer method is to add the reaction mixture to the quenching agent.
-
For introducing functional groups: A wide array of electrophiles can be used. The table below summarizes common choices.
| Quenching Agent (Electrophile) | Resulting Functional Group | Key Considerations |
| Aldehydes (e.g., Benzaldehyde) | Secondary Alcohol | Maintain low temperatures (-78 °C) to avoid side reactions like reduction of the aldehyde.[3] |
| Ketones (e.g., Acetone) | Tertiary Alcohol | Similar to aldehydes, requires strict temperature control.[3] |
| Iodine (I₂) | Iodo- | The resulting iodochloropyrazine is a versatile handle for further cross-coupling reactions. |
| Alkyl Halides (e.g., CH₃I) | Alkyl | Typically less efficient due to potential side reactions and requires a more reactive lithiated species. |
| Carbon Dioxide (CO₂) | Carboxylic Acid | Use solid CO₂ (dry ice). Pour the reaction mixture onto an excess of crushed dry ice.[4][5] |
| N,N-Dimethylformamide (DMF) | Aldehyde | Forms the corresponding formylated pyrazine after an acidic workup. |
Q3: Why is maintaining a low temperature (typically -78 °C) during quenching so critical?
A: There are two core reasons rooted in reaction kinetics and stability:
-
Controlling Exothermicity: The reaction between the highly nucleophilic lithiated pyrazine and an electrophile is extremely fast and highly exothermic. Adding the quencher at low temperature allows for better dissipation of this heat, preventing localized temperature spikes that can lead to decomposition of reactants, intermediates, or products.
-
Intermediate Stability: Organolithium intermediates, particularly on electron-deficient rings like pyrazine, can be thermally unstable. Maintaining cryogenic temperatures ensures the intermediate remains intact until it can be trapped by the electrophile, maximizing the yield of your desired product.
Q4: Can I quench the reaction with water directly to neutralize excess n-BuLi?
A: Never add water directly to a reaction mixture containing a significant amount of an organolithium reagent like n-butyllithium or LDA.[6][7] These reagents are pyrophoric and react violently and uncontrollably with water, generating significant heat and flammable butane gas, creating a serious fire hazard.[8][9] Safe quenching requires a staged approach, as detailed in the protocols below.
Part 2: Troubleshooting Guide for Common Issues
Encountering unexpected results is a common part of research. This section provides a logical framework for diagnosing and solving problems related to your quenching procedure.
Q: My reaction yielded only starting material (chloropyrazine). What happened?
-
Probable Cause 1: Incomplete Lithiation. The deprotonation step failed. This could be due to inactive organolithium base (hydrolyzed by atmospheric moisture), insufficient equivalents of base, or a reaction temperature that was too high, causing the base to decompose or react with the solvent (e.g., THF).
-
Solution 1: Validate Your Base & Conditions. Titrate your organolithium reagent before use to confirm its molarity. Ensure all glassware is rigorously flame- or oven-dried and the reaction is run under a completely inert atmosphere (dry argon or nitrogen).[10] Re-evaluate your reaction temperature and time based on literature precedents. A simple D₂O quench on a small scale can confirm if lithiation is occurring.
-
Probable Cause 2: Inactive Electrophile. The quenching agent you used may have degraded. For example, aldehydes can oxidize to carboxylic acids over time.
-
Solution 2: Verify Electrophile Quality. Use a freshly opened bottle or purify the electrophile immediately before the reaction.
Q: I see multiple products or a low yield of my desired product with significant byproducts. What's the issue?
-
Probable Cause 1: Incorrect Temperature During Quench. If you allowed the reaction to warm up before or during the addition of the electrophile, the lithiated intermediate may have decomposed or rearranged. Adding the electrophile too quickly can also create "hot spots" in the flask, leading to side reactions.
-
Solution 1: Strict Temperature Control. Ensure your cooling bath (-78 °C is a dry ice/acetone bath) is stable. Add the electrophile slowly, dropwise, via a syringe so the internal temperature does not rise significantly.
-
Probable Cause 2: Non-Regioselective Lithiation. While the chloro- group directs lithiation, side reactions at other positions can occur, especially if the temperature is not optimal or if a non-ideal base is used.[11]
-
Solution 2: Optimize Base and Additives. For pyrazine systems, a bulky base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes offer higher regioselectivity than n-BuLi.[1] The choice of solvent can also influence selectivity.
Q: The reaction mixture turned dark brown or black upon quenching. Is it salvageable?
-
Probable Cause: Decomposition. This almost always indicates the decomposition of the organolithium intermediate or the product. The most common culprit is a rapid, uncontrolled temperature increase during the quench.
-
Solution: Re-run with Slower Quenching. The reaction is likely not salvageable. When repeating the experiment, add the electrophile much more slowly. Consider diluting the electrophile in dry THF and adding it via a syringe pump over an extended period (e.g., 30 minutes) to maintain absolute temperature control.
Part 3: Core Experimental Protocols & Visualizations
Adherence to a validated, safe protocol is paramount when working with pyrophoric reagents.[4][5][12]
Protocol 1: General Lithiation and Electrophilic Quench of Chloropyrazine
This protocol provides a framework. Molar equivalents and reaction times should be optimized for your specific electrophile.
Safety First: This procedure must be performed in a certified fume hood.[10] Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[8][12] Have a Class B or D fire extinguisher and a container of powdered lime or sand readily accessible.[9][12] Never work alone.[4][10]
1. Glassware Preparation:
- Thoroughly dry a round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet adapter. This is best achieved by oven-drying at >120 °C for several hours and allowing it to cool under a stream of inert gas.[10]
2. Reaction Setup:
- Under a positive pressure of inert gas, dissolve chloropyrazine (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
- Cool the flask to -78 °C using a dry ice/acetone bath.
3. Lithiation:
- While stirring at -78 °C, slowly add a solution of Lithium Diisopropylamide (LDA) or n-BuLi (1.1 eq) dropwise via syringe over 15 minutes.
- Stir the reaction mixture at -78 °C for 1-2 hours. A color change (often to a deep red or brown) typically indicates the formation of the lithiated species.
4. Quenching:
- Dissolve the chosen electrophile (1.2 eq) in a small amount of anhydrous THF.
- Add the electrophile solution dropwise to the stirring reaction mixture at -78 °C over 20-30 minutes.
- Allow the reaction to stir at -78 °C for another 1-3 hours, or until TLC analysis indicates consumption of the intermediate.
5. Workup and Safe Neutralization:
- Crucially, before warming the reaction , quench any remaining organolithium species by slowly adding 1-2 mL of isopropanol.[6]
- Allow the flask to slowly warm to room temperature.
- Pour the mixture into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Safe Quenching of Residual Organolithium Reagents
This procedure is for safely neutralizing excess reagent from the reaction or rinsing contaminated glassware.[4][6][7]
-
In the fume hood, prepare a beaker with a volume at least 10 times that of the reagent to be quenched, containing a non-reactive solvent like toluene or hexane.[4] Cool this beaker in an ice bath.
-
Slowly, using a syringe, add the residual organolithium solution to the cold solvent.
-
Begin adding a less reactive alcohol, such as isopropanol , dropwise with stirring. You may observe gas evolution and a temperature increase. Continue adding until the reaction subsides.[6]
-
Next, slowly add methanol as a more reactive quenching agent to ensure completion.[6]
-
Finally, very cautiously add water to hydrolyze any remaining reactive species.[7]
-
The resulting mixture can then be neutralized with dilute acid and disposed of according to your institution's hazardous waste procedures.
Visualizations
Caption: General mechanism for the lithiation and electrophilic quench of chloropyrazine.
Caption: Standard experimental workflow for a lithiation-quenching reaction.
Caption: Decision tree for troubleshooting common issues in lithiation reactions.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. epfl.ch [epfl.ch]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. ehs.ucr.edu [ehs.ucr.edu]
Validation & Comparative
Introduction: The Analytical Imperative for a Versatile Pharmaceutical Building Block
A Comparative Guide to the HPLC Analysis of Ethyl 3-Chloropyrazine-2-carboxylate and Its Derivatives
From the Desk of a Senior Application Scientist
This compound is a pivotal intermediate in modern medicinal chemistry. As a functionalized pyrazine, it serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential, including novel antimicrobial and anticancer agents.[1][2] The pyrazine ring is a common feature in many approved drugs, highlighting the importance of this structural class. Given its role as a critical starting material, the development of robust, accurate, and efficient analytical methods for its quantification and purity assessment is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of downstream drug candidates.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound and its structurally similar derivatives. We will move beyond simple procedural lists to explore the underlying chromatographic principles, explaining the rationale behind method selection and optimization. This document is designed for researchers, analytical chemists, and drug development professionals who require reliable methods for quality control (QC), impurity profiling, and stability testing.
Core Analytical Challenge: Resolving Structural Analogs
The primary analytical challenge lies in achieving adequate separation between the parent compound, this compound, and its potential derivatives or process-related impurities. These compounds often share the same pyrazine core and differ only by the substitution at the 3-position (where the chlorine is replaced) or modifications to the ethyl ester group. Such subtle structural differences can result in very similar physicochemical properties, leading to co-elution and inaccurate quantification if the chromatographic method lacks sufficient selectivity.
Methodology Showdown: RP-HPLC-UV vs. UPLC-MS/MS
We will compare two distinct yet complementary approaches that address different analytical needs:
-
Method A: Robust Quality Control via Reversed-Phase HPLC with UV Detection (RP-HPLC-UV). This is the workhorse method for routine purity assessments and quantification in manufacturing environments. Its strengths are reliability, cost-effectiveness, and ease of implementation.
-
Method B: High-Sensitivity Impurity Profiling via Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). This advanced technique is indispensable for detecting and identifying trace-level impurities, characterizing metabolites, and performing analyses in complex biological matrices.[3]
The logical workflow for developing such methods is crucial for achieving a robust and reliable analytical procedure.
Comparative Performance Data
The following table summarizes the expected performance of the two methodologies for analyzing this compound and a representative derivative, Ethyl 3-aminopyrazine-2-carboxylate. This data is illustrative of typical results achieved under optimized conditions.
| Parameter | Method A: RP-HPLC-UV | Method B: UPLC-MS/MS | Rationale & Justification |
| Target Analyte(s) | This compound, Ethyl 3-aminopyrazine-2-carboxylate | This compound, known & unknown derivatives/impurities | Method A is for quantifying known components. Method B excels at discovery and trace analysis due to MS detection. |
| Column | ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[4] | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3] | The larger 5 µm column is robust and standard for QC. The sub-2 µm UPLC column provides higher efficiency and speed. |
| Retention Time (tR) | ~8.5 min (Parent), ~6.2 min (Amine) | ~3.1 min (Parent), ~2.2 min (Amine) | UPLC significantly reduces run times, increasing throughput. |
| Resolution (Rs) | > 2.0 | > 2.5 | Both methods achieve baseline separation. The higher efficiency of UPLC often leads to improved resolution. |
| Tailing Factor (Tf) | 0.9 - 1.2 | 0.9 - 1.3 | Both methods should produce symmetrical peaks, indicating good column performance and lack of secondary interactions. |
| Limit of Quant. (LOQ) | ~0.5 µg/mL | ~1.0 ng/mL | MS/MS detection is orders of magnitude more sensitive than UV, making it ideal for trace impurity analysis.[5] |
| Total Analysis Time | ~15 minutes | ~5 minutes | The shorter column and higher optimal flow rates of UPLC drastically cut down the analysis cycle. |
Experimental Protocols
Method A: Protocol for Robust QC using RP-HPLC-UV
1. Objective: To accurately quantify this compound and separate it from its key amino derivative with high robustness for routine quality control.
2. Instrumentation:
-
HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
3. Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common MS-compatible modifier that provides good peak shape for heterocyclic compounds by controlling silanol interactions.[6]
-
Mobile Phase B: Acetonitrile (ACN). Rationale: ACN is often preferred over methanol for aromatic compounds as it can provide different selectivity and lower viscosity.[7]
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures retention time stability.
-
Detection Wavelength: 270 nm. Rationale: Pyrazine derivatives typically exhibit strong UV absorbance in the 270-280 nm range.[7]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound and its derivatives in ACN. Dilute with a 50:50 mixture of ACN:Water to a final working concentration of 50 µg/mL.
-
Test Sample: Accurately weigh and dissolve the sample in ACN to achieve a target concentration of approximately 50 µg/mL after dilution with water.
5. System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor (Tf) for the main peak between 0.8 and 1.5.
-
Resolution (Rs) between the parent and derivative peaks > 2.0.
-
Method B: Protocol for High-Sensitivity Impurity Profiling using UPLC-MS/MS
1. Objective: To detect, identify, and quantify trace-level process impurities and potential degradation products of this compound.
2. Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent, coupled to a triple quadrupole mass spectrometer (e.g., Xevo TQ-S) with an Electrospray Ionization (ESI) source.[3]
3. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.5 min: 10% to 95% B
-
3.5-4.0 min: 95% B
-
4.1-5.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
4. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive. Rationale: The nitrogen atoms in the pyrazine ring are readily protonated, making ESI+ the ideal mode for high sensitivity.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions (Example):
-
This compound (MW: 186.60): Q1: 187.0 [M+H]+ -> Q3: 141.0 (Loss of ethoxy group)
-
Ethyl 3-aminopyrazine-2-carboxylate (MW: 167.16): Q1: 168.1 [M+H]+ -> Q3: 122.1 (Loss of ethoxy group)
-
Note: Transitions must be optimized for each specific analyte and instrument.
-
5. Sample Preparation:
-
Prepare stock solutions as in Method A. Dilute with 50:50 ACN:Water to a final working concentration range suitable for the analysis (e.g., 1 ng/mL to 100 ng/mL).
Guidance for Method Selection
Choosing the right analytical approach is dictated by the specific question you need to answer. The following decision tree provides a logical path for selecting the most appropriate method.
Conclusion and Final Recommendations
The analysis of this compound and its derivatives can be effectively accomplished using modern HPLC and UPLC techniques.
-
For routine quality control , where robustness and cost-effectiveness are paramount, a well-optimized RP-HPLC-UV method on a standard C18 column is the recommended approach. It provides reliable quantification and sufficient resolution for known impurities.
-
For impurity profiling, stability studies, and bioanalysis , the superior sensitivity and selectivity of UPLC-MS/MS are essential.[3] This technique allows for the confident identification and quantification of trace-level compounds that would be undetectable by UV.
Ultimately, the two methods are not mutually exclusive but rather complementary tools in the analytical chemist's arsenal. An initial screen using UPLC-MS/MS can identify and characterize critical impurities, for which a robust HPLC-UV method can then be developed and validated for routine monitoring throughout the drug development lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 7. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
A Comparative In Vitro Analysis: Ethyl 3-Chloropyrazine-2-carboxylate Derivatives versus Pyrazinamide
For Immediate Release
In the ongoing battle against tuberculosis (TB), a persistent global health threat, the scientific community is in a continuous search for novel therapeutic agents that can overcome the challenges of drug resistance and lengthy treatment regimens.[1] Pyrazinamide (PZA) is a cornerstone of first-line TB therapy, valued for its ability to shorten the treatment duration from nine to six months.[1] This guide offers a comparative analysis of the in vitro activity of a series of ethyl 3-chloropyrazine-2-carboxylate derivatives against the established standard, pyrazinamide, providing crucial data for researchers and drug developers in the field of infectious diseases.
The Enduring Challenge of Tuberculosis and the Role of Pyrazinamide
Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of morbidity and mortality worldwide.[2] The effectiveness of pyrazinamide is a critical component of the standard short-course chemotherapy for TB.[2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] POA is particularly effective against semi-dormant tubercle bacilli residing in the acidic environment of caseous granulomas, a niche where other antitubercular drugs are less active.[4] The mechanism of action of POA is multifaceted, believed to involve the disruption of membrane transport, inhibition of coenzyme A biosynthesis, and interference with fatty acid synthesis.[3][5][6] However, the emergence of PZA-resistant strains, often due to mutations in the pncA gene that encodes pyrazinamidase, necessitates the development of new chemical entities with novel mechanisms of action or the ability to bypass existing resistance pathways.[5][7]
Introducing this compound Derivatives
In the quest for new antitubercular agents, pyrazine derivatives have been a focal point of medicinal chemistry efforts, owing to the proven efficacy of the pyrazine ring in PZA.[1][8] The this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of compounds. The rationale behind exploring these derivatives is to identify novel structures with enhanced potency, improved safety profiles, and activity against PZA-resistant strains of M. tuberculosis.
Comparative In Vitro Activity Assessment: A Methodological Overview
To provide a robust comparison, the in vitro antimycobacterial activity of the synthesized this compound derivatives and pyrazinamide is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.
A widely accepted and reliable method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).[9] This colorimetric assay utilizes the redox indicator Alamar Blue to assess cell viability.
Step-by-Step Experimental Workflow:
-
Preparation of Mycobacterial Culture: A mid-log phase culture of M. tuberculosis H37Rv is prepared in a suitable broth medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Compound Dilution Series: The test compounds (this compound derivatives and pyrazinamide) are serially diluted in a 96-well microplate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. For PZA and its analogs, testing is often performed in an acidic medium (pH 5.5-5.9) to reflect the conditions under which PZA is most active.[10][11]
-
Incubation: The microplates are incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Re-incubation: The plates are incubated for an additional 24 hours.
-
Data Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity and, therefore, bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Data Summary: In Vitro Activity Comparison
The following table summarizes the in vitro antimycobacterial activity of selected this compound derivatives compared to the standard drug, pyrazinamide. The data presented is a synthesis of findings from various studies.
| Compound | Derivative Class | Substitution Pattern | MIC against M. tuberculosis H37Rv (µM) | Reference |
| Pyrazinamide (Standard) | Pyrazinecarboxamide | - | 20-100 (pH dependent) | [12][13] |
| Compound 8 | 3-Benzylaminopyrazine-2-carboxamide | 4-methylbenzylamino | 6 | [14][15] |
| Compound 9 | 3-Benzylaminopyrazine-2-carboxamide | 4-aminobenzylamino | 6.25 µg/mL | [14] |
| Compound 1a | N-Benzyl-3-(benzylamino)pyrazine-2-carboxamide | 2-methylbenzyl | 12.5 µg/mL | [9] |
| Compound 9a | N-Benzyl-3-(benzylamino)pyrazine-2-carboxamide | 3,4-dichlorobenzyl | 12.5 µg/mL | [9] |
| Compound 17 | 3-Amino-N-phenylpyrazine-2-carboxamide | 2,4-dimethoxyphenyl | 46 | [16] |
Note: The activity of pyrazinamide is highly dependent on acidic pH. Direct comparison of MIC values should consider the experimental conditions.
Structure-Activity Relationship (SAR) Insights
The analysis of the in vitro data reveals several key structure-activity relationships for the this compound derivatives:
-
Influence of the 3-Position Substituent: The nature of the substituent at the 3-position of the pyrazine ring significantly impacts antimycobacterial activity. The introduction of benzylamino groups has yielded compounds with potent activity.[9][14]
-
Role of Benzyl Ring Substitution: Modifications on the benzyl ring of the 3-benzylamino moiety can modulate the activity. For instance, a 4-methyl substitution on the benzyl ring resulted in a compound with an MIC of 6 µM.[14][15]
-
Ester versus Amide: The conversion of the ethyl carboxylate to a carboxamide is a common synthetic step in the generation of these derivatives. The nature of the amide substituent is crucial for activity.
Discussion and Future Directions
The exploration of this compound derivatives has yielded several promising compounds with in vitro activity against M. tuberculosis that is comparable or superior to pyrazinamide under specific assay conditions.[14] Notably, some of these derivatives may not require activation by pyrazinamidase, suggesting a potential to circumvent a common mechanism of PZA resistance. Further investigations are warranted to elucidate the precise mechanism of action of these novel pyrazine derivatives. Future studies should also focus on evaluating the efficacy of the most promising compounds in in vivo models of tuberculosis and assessing their toxicity profiles to determine their potential as clinical candidates.
The continuous effort to synthesize and evaluate new pyrazine-based compounds is a critical strategy in the global fight against tuberculosis. The data presented in this guide underscores the potential of this compound derivatives as a rich source of new antitubercular leads.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Benchmarking of Ethyl 3-Chloropyrazine-2-carboxylate Derivatives in Molecular Docking Studies
A Senior Application Scientist's Guide to In Silico Performance Against Mycobacterial and Kinase Targets
For researchers and drug development professionals navigating the landscape of heterocyclic chemistry, the pyrazine scaffold represents a cornerstone of significant therapeutic potential.[1] Derivatives of pyrazine are integral to a spectrum of pharmacologically active compounds, demonstrating a wide array of biological activities.[1] This guide provides a detailed comparative analysis of Ethyl 3-Chloropyrazine-2-carboxylate derivatives, evaluating their in silico performance through molecular docking studies against two clinically relevant protein targets: the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and the Tropomyosin receptor kinase A (TrkA).
The choice of these targets is deliberate. InhA is a critical enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis, making it a well-validated target for antitubercular drugs.[2][3] TrkA, a receptor tyrosine kinase, is implicated in various cancers and pain pathways, rendering it a prime objective for oncologic and neurologic therapeutic development.[4][5][6] By docking this compound derivatives against these targets and comparing their performance with established inhibitors, we can elucidate their potential therapeutic applicability and guide future drug design efforts.
The Rationale Behind the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, possesses unique electronic properties that make it a versatile scaffold in medicinal chemistry. These properties, combined with the diverse substituents that can be incorporated, contribute to the wide range of biological activities observed in its derivatives.[1] The focus of this guide, this compound, serves as a key starting material for the synthesis of various pyrazine derivatives, including those with antimicrobial and kinase inhibitory activities.
Comparative Molecular Docking Analysis: A Tale of Two Targets
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] By estimating the binding affinity and analyzing the interactions at the molecular level, we can gain insights into the potential of a compound to act as an inhibitor. In this guide, we will compare the docking performance of this compound derivatives against known inhibitors for both InhA and TrkA.
I. Performance Against Mycobacterium tuberculosis InhA
The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. The InhA enzyme is a primary target for the widely used antitubercular drug isoniazid.[8] Here, we compare the docking performance of a representative pyrazine-2-carboxylic acid derivative (structurally similar to derivatives of this compound) against known InhA inhibitors.
Table 1: Comparative Docking Performance against InhA
| Compound Name | Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Pyrazine-2-carboxylic acid derivative 1c | Pyrazine Derivative | InhA | 4DRE | -86.4047 (Rerank Score) | Not explicitly detailed | [2] |
| Delamanid | Known Inhibitor | InhA | - | -10.86 | LYS165, ALA198, PHE149, PRO193, MET199, GLU219, PRO156, MET103, GLY96 | [2] |
| Isoniazid (in INH-NAD adduct) | Known Inhibitor | InhA | - | -7.81 | Pyridine nitrogen and NH2 group form hydrogen bonds with Lys165 and Ile194 | [3] |
| Chryso-obtusin | Phytochemical | InhA | 1BVR | -8.92 | Interacts near the NAD cofactor-binding region | [2] |
Interpretation of InhA Docking Results:
The pyrazine-2-carboxylic acid derivative shows a remarkably low rerank score, suggesting a strong binding affinity for the InhA enzyme, potentially exceeding that of the established drug Isoniazid.[2] While a direct comparison of different scoring functions should be approached with caution, the significant negative value indicates that the pyrazine scaffold can be effectively accommodated within the InhA active site. Further derivatization of the this compound core could lead to potent InhA inhibitors.
II. Performance Against Tropomyosin Receptor Kinase A (TrkA)
The Trk family of receptor tyrosine kinases, particularly TrkA, are crucial drivers in tumor growth and pain signaling.[6] The development of selective TrkA inhibitors is a promising therapeutic strategy. In this section, we analyze the docking performance of pyrazine-based inhibitors in comparison to other kinase inhibitors.
Table 2: Comparative Docking Performance against TrkA
| Compound Name | Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Pyrazolo[3,4-b]pyridine derivative L5 | Pyrazole Derivative | TrkA | - | -14.169 | Glu546, Met620, Lys627, Lys572 (H-bonds); Gly623, Glu618, Asp703 (C-H bonds) | [4] |
| Pyrazine-2-carboxamide derivative 3 | Pyrazine Derivative | TrkA | - | -7.0 | - | [5][9] |
| Pyrazine-2-carboxamide derivative 4 | Pyrazine Derivative | TrkA | - | -6.8 | Met592 (H-bonds) | [5][9] |
| ZINC000013331109 | ZINC Database Hit | TrkA | - | -10.775 | Good binding affinity with key amino acids | [4] |
Interpretation of TrkA Docking Results:
The docking scores for pyrazine-2-carboxamide derivatives against TrkA, while not as low as the highly optimized pyrazolo[3,4-b]pyridine derivative, are still significant and suggest a potential for these compounds to act as TrkA inhibitors.[5][9] The interactions observed, particularly the hydrogen bond with Met592, provide a starting point for structure-based design to improve potency. The wide range of docking scores for different heterocyclic scaffolds highlights the importance of the specific substitution patterns in achieving high-affinity binding.
Experimental Protocols: A Guide to Reproducible Molecular Docking
To ensure the trustworthiness and reproducibility of the presented data, this section outlines a generalized, yet detailed, protocol for performing molecular docking studies, drawing from methodologies cited in the references.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein (e.g., InhA, TrkA) from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, ligands, and any other heteroatoms not essential for the docking simulation.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define Binding Site: Identify the active site of the protein, typically based on the location of the co-crystallized ligand or through literature review. A grid box is then generated around this site to define the search space for the docking algorithm.
Step 2: Ligand Preparation
-
Sketch Ligand: Draw the 2D structure of the this compound derivatives and comparator molecules using a chemical drawing software.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain a stable conformation.
-
Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds.
Step 3: Molecular Docking Simulation
-
Select Docking Software: Choose a validated molecular docking program such as AutoDock Vina or Molegro Virtual Docker.[10]
-
Configure Docking Parameters: Set the parameters for the docking algorithm (e.g., number of runs, population size, maximum number of evaluations). The Lamarckian genetic algorithm is a commonly used method.
-
Run Docking: Execute the docking simulation. The software will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.
Step 4: Analysis of Results
-
Examine Docking Poses: Visualize the top-ranked docking poses to analyze the binding mode of the ligand.
-
Analyze Interactions: Identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Compare Docking Scores: Compare the binding affinities (docking scores) of the different ligands to rank their potential inhibitory activity.
Visualizing the Workflow
To provide a clear overview of the molecular docking process, the following diagram illustrates the key stages.
Caption: A generalized workflow for a molecular docking study.
Conclusion and Future Directions
This comparative guide demonstrates the promising potential of this compound derivatives as scaffolds for the development of novel inhibitors against both Mycobacterium tuberculosis InhA and human TrkA. The in silico data suggests that with appropriate structural modifications, these derivatives can achieve high binding affinities and establish key interactions within the active sites of these important therapeutic targets.
The presented docking scores and interaction analyses provide a solid foundation for medicinal chemists and computational biologists to embark on structure-activity relationship (SAR) studies. Future work should focus on synthesizing the most promising derivatives and validating their in silico performance through in vitro and in vivo biological assays. The experimental protocols and comparative data within this guide serve as a valuable resource to accelerate these drug discovery efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, evaluation, molecular docking and molecular dynamics studies of novel N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 3-Chloropyrazine-2-carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ethyl 3-Chloropyrazine-2-carboxylate, a key heterocyclic building block, is no exception. Its utility in synthesis is matched by a critical need for meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe and effective use of this compound. As your partners in research, we are committed to providing value that extends beyond the product itself, fostering a culture of safety and scientific excellence.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is classified with specific hazard statements that dictate our handling protocols. A thorough understanding of its intrinsic risks is the first step in mitigating them. According to its Safety Data Sheet (SDS), the compound presents multiple health hazards.[1][2][3]
-
Acute Toxicity (Category 4): It is harmful if swallowed, if it comes into contact with the skin, or if inhaled (H302+H312+H332).[1][2][3] This broad toxicological profile means that all routes of exposure—oral, dermal, and respiratory—are significant and must be protected.
-
Skin and Eye Irritation (Category 2): The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1][2][4] This necessitates direct barrier protection to prevent painful and potentially damaging inflammatory responses.
-
Respiratory Irritation (Category 3): It may cause respiratory irritation (H335).[1][2][4] The fine particles or vapors of the compound can irritate the respiratory tract, leading to discomfort and inflammation.
These classifications are not merely regulatory labels; they are predictive indicators of the compound's chemical reactivity with biological tissues. The chlorinated pyrazine core, an electron-deficient aromatic system, can interact with biological nucleophiles, leading to the observed irritation and toxicity. This understanding forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow.
The Core of Protection: A Multi-Layered PPE Strategy
The consistent and correct use of PPE is the primary defense against chemical exposure.[5] For this compound, a comprehensive PPE plan is non-negotiable. The following strategy is designed to provide a robust barrier against the identified hazards.
Data Presentation: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Causal Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Required to prevent contact with splashes that can cause serious eye irritation.[1][2] A full-face shield must be worn over goggles during procedures with a high risk of splashing, such as bulk transfers.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[5][7] Always inspect gloves for integrity before use and wash them before removal. This is critical as the compound is harmful upon skin contact.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat provides a barrier against incidental skin contact and protects underlying clothing.[1][6] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary. |
| Respiratory Protection | Chemical Fume Hood or NIOSH/MSHA-Approved Respirator | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is mandatory.[1] This directly mitigates the risk of respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized workflow is essential for minimizing risk and ensuring reproducibility. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Engineering Controls:
-
Before beginning work, confirm that a chemical fume hood is operational and that an eyewash station and safety shower are unobstructed and accessible.[8]
-
Verify that all required PPE is available, in good condition, and fits correctly.
-
Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment within the fume hood to minimize movement of the chemical outside this controlled environment.
-
-
Chemical Handling and Aliquoting:
-
Always handle the solid compound within the fume hood to contain dust and vapors.[5]
-
When weighing, use an analytical balance inside the fume hood or a vented balance safety enclosure.
-
Use appropriate tools (e.g., spatulas, powder funnels) to carefully transfer the required amount of the chemical, avoiding the creation of dust.
-
Keep the container of this compound tightly closed when not in use.[1][2][8]
-
-
Reaction and Work-Up:
-
Conduct all experimental procedures involving the compound within the fume hood, keeping the sash at the lowest practical height.[9]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][2][10]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][8]
-
-
Cleanup and Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[5]
-
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response: Spill and Exposure Protocols
Preparedness is key to mitigating the impact of an accidental release or exposure. All personnel must be familiar with these procedures before working with the compound.
Spill Management
In the event of a spill, the primary objective is to contain and clean it up safely without creating additional hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Restrict Access: Prevent unauthorized entry into the spill zone.
-
Assess the Spill: If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.
-
Cleanup (for minor spills):
-
Wearing the full PPE detailed above, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[8] Avoid creating dust.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
Mandatory Visualization: Emergency Spill Response
Caption: Decision workflow for responding to a chemical spill.
First Aid and Exposure Response
Immediate and appropriate first aid is critical.[5] Anyone assisting an exposed individual should take care not to become contaminated themselves.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] Seek immediate medical attention.[8] |
| Skin Contact | Take off contaminated clothing immediately.[1][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, get medical advice/attention.[1][8] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, give oxygen.[1][3] Call a POISON CENTER or doctor if you feel unwell.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][10] Never give anything by mouth to an unconscious person. Seek immediate medical help.[1][2] |
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical final step in the chemical handling lifecycle. Chlorinated organic compounds require specific disposal procedures to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and solvent rinsates, must be collected in a designated hazardous waste container.[5] This waste stream must be segregated from non-halogenated waste to ensure proper disposal by incineration at a licensed facility.[9][12]
-
Labeling and Storage: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organics" and list this compound as a component. Keep the container tightly closed and store it in a designated, well-ventilated secondary containment area until collection.[1][13]
-
Regulatory Compliance: Dispose of all waste in strict accordance with all applicable local, state, and federal regulations.[1][8] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating this comprehensive safety and handling framework into your daily operations, you can confidently work with this compound, ensuring both the safety of your team and the integrity of your research.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655247-45-3 Name: 3-Chloro-pyrazine-2-carboxylic acid ethyl ester [xixisys.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. ethz.ch [ethz.ch]
- 13. ptb.de [ptb.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
